molecular formula C6H5N3 B1201761 Imidazo[1,5-a]pyrazine CAS No. 274-49-7

Imidazo[1,5-a]pyrazine

Cat. No.: B1201761
CAS No.: 274-49-7
M. Wt: 119.12 g/mol
InChI Key: MIFJMFOVENWQDP-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyrazine is a privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its fused, bicyclic structure provides a versatile template for developing potent and selective therapeutic agents. Researchers utilize this core to create novel compounds for investigating various disease pathways. Specific research applications for this compound derivatives include their development as c-Src inhibitors investigated for the treatment of acute ischemic stroke . Furthermore, closely related analogs, such as imidazo[1,2-a]pyrazines, have been identified as potent and selective negative modulators of AMPA receptors associated with the TARP γ-8 protein, making them valuable tools for neuroscience research and the development of anticonvulsant therapies . The broader family of imidazopyrazine and related quinoxaline derivatives has also been explored as inhibitors of IKK1 and IKK2, key kinases in the NF-κB signalling pathway, which is a central target in inflammation and oncology research . This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3/c1-2-9-5-8-4-6(9)3-7-1/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFJMFOVENWQDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303354
Record name Imidazo[1,5-a]pyrazine
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

274-49-7
Record name Imidazo[1,5-a]pyrazine
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Imidazo[1,5-a]pyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Imidazo[1,5-a]pyrazine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the imidazo[1,5-a]pyrazine core, a heterocyclic scaffold of significant interest in medicinal chemistry. The document details its structure, numbering, physicochemical properties, and synthesis, along with the biological activities of its derivatives.

Core Structure and Numbering

The this compound is a fused bicyclic aromatic heterocycle consisting of an imidazole ring fused to a pyrazine ring. The fusion occurs between the 'a' face of the imidazole ring and the 1,5-positions of the pyrazine ring. The standardized IUPAC numbering of the this compound core is illustrated below. The numbering commences from the carbon atom adjacent to the bridgehead nitrogen in the imidazole ring and proceeds around the five-membered ring before continuing to the six-membered ring.

Caption: IUPAC numbering of the this compound core.

Physicochemical Properties

The fundamental physicochemical properties of the unsubstituted this compound core are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for guiding the design of new derivatives.

PropertyValueSource
Molecular FormulaC₆H₅N₃--INVALID-LINK--[1]
Molecular Weight119.12 g/mol --INVALID-LINK--[1]
CAS Number274-49-7--INVALID-LINK--[2]
pKa5.00 ± 0.30--INVALID-LINK--
Predicted Density1.29 ± 0.1 g/cm³--INVALID-LINK--
Storage TemperatureRoom Temperature, Inert atmosphere--INVALID-LINK--[2]

Synthesis and Experimental Protocols

The synthesis of the this compound core and its derivatives can be achieved through various synthetic routes. A common strategy involves the cyclization of appropriately substituted pyrazine precursors.

General Synthesis of 8-Amino-imidazo[1,5-a]pyrazines

One notable synthetic approach leads to the formation of 8-amino-imidazo[1,5-a]pyrazine derivatives, which have been investigated as potent Bruton's tyrosine kinase (BTK) inhibitors.[3] The synthesis generally involves the following key steps:

  • Amide Coupling: Reaction of a (3-chloropyrazin-2-yl)methanamine with a suitable carboxylic acid (e.g., N-Boc-piperidine-3-carboxylic acid) in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as triethylamine.

  • Cyclization: The resulting amide undergoes intramolecular cyclization to form the imidazole ring. This is typically achieved by treatment with a dehydrating agent like phosphorus oxychloride (POCl₃).

  • Functionalization: Further modifications, such as bromination and subsequent amination, can be performed to introduce various substituents at the 8-position of the this compound core.

  • Suzuki Coupling: Palladium-catalyzed Suzuki coupling can be employed to introduce aryl or heteroaryl groups at specific positions.[3]

  • Deprotection: Removal of protecting groups, such as the Cbz group using iodotrimethylsilane, to yield the final product.[3]

synthesis_workflow start Substituted Pyrazine & Carboxylic Acid step1 Amide Coupling (HATU, TEA) start->step1 step2 Intramolecular Cyclization (POCl3) step1->step2 step3 Intermediate this compound step2->step3 step4 Functionalization (e.g., Suzuki Coupling) step3->step4 end Final Derivative step4->end

Caption: General workflow for the synthesis of substituted imidazo[1,5-a]pyrazines.

Biological Activity and Signaling Pathways

Derivatives of the this compound core have demonstrated a wide range of biological activities, making them attractive scaffolds for drug discovery.

Kinase Inhibition

A significant area of research has focused on the development of this compound derivatives as kinase inhibitors.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: 8-amino-imidazo[1,5-a]pyrazines have been identified as potent and reversible inhibitors of BTK.[3] BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition is a therapeutic strategy for autoimmune diseases like rheumatoid arthritis and B-cell malignancies.[3][4] The key interactions of these inhibitors with the BTK active site involve hydrogen bonding with the hinge region and hydrophobic interactions in the back pocket.[3]

  • c-Src Kinase Inhibitors: C-5 substituted this compound derivatives have been synthesized and evaluated as potent inhibitors of c-Src kinase.[5] c-Src is a non-receptor tyrosine kinase involved in various cellular processes, and its aberrant activity is linked to cancer progression and ischemic stroke.[5]

BTK_signaling_inhibition BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation Downstream Downstream Signaling (Calcium mobilization, Gene expression) PLCg2->Downstream Proliferation B-cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->BTK Inhibition

Caption: Inhibition of the BTK signaling pathway by this compound derivatives.

Quantitative Data Summary

The following table summarizes the inhibitory activities of selected this compound derivatives against their respective kinase targets. This data highlights the potential of this scaffold in developing potent and selective inhibitors.

Compound IDTarget KinaseIC₅₀ (nM)Reference
Compound 1BTK1.1--INVALID-LINK--[3]
Compound 3BTK0.8--INVALID-LINK--[3]
Compound 14cc-Src14--INVALID-LINK--[5]

Conclusion

The this compound core represents a versatile and privileged scaffold in medicinal chemistry. Its derivatives have shown significant potential as inhibitors of key kinases involved in various diseases, including autoimmune disorders and cancer. The synthetic accessibility and the possibility for diverse substitutions make this core an attractive starting point for the development of novel therapeutic agents. Further exploration of the structure-activity relationships and the optimization of pharmacokinetic properties of this compound derivatives are warranted to unlock their full therapeutic potential.

References

An In-depth Technical Guide to the Physicochemical Properties of Imidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,5-a]pyrazine is a bicyclic heteroaromatic compound containing a fused imidazole and pyrazine ring system. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. Derivatives of this compound have been shown to exhibit a range of therapeutic activities, including the inhibition of key signaling proteins such as mTOR, c-Src, and ACK1, as well as phosphodiesterase 10A (PDE10A). A thorough understanding of the physicochemical properties of the core this compound structure is fundamental for the rational design and development of novel therapeutics. This guide provides a detailed overview of these properties, along with relevant experimental protocols and the biological context of its derivatives.

Physicochemical Properties of this compound

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. For this compound, many of these properties have been predicted through computational models, providing a valuable baseline for experimental work.

PropertyValue (this compound)Comparison with IsomersSource
Molecular Formula C₆H₅N₃Imidazo[1,2-a]pyrazine: C₆H₅N₃ Imidazo[1,5-a]pyridine: C₇H₆N₂[1][2][3]
Molecular Weight 119.12 g/mol Imidazo[1,2-a]pyrazine: 119.12 g/mol Imidazo[1,5-a]pyridine: 118.14 g/mol [1][2][3]
pKa (predicted) 5.00 ± 0.30Imidazo[1,2-a]pyrazine: 4.30 ± 0.30[1][2]
logP (predicted) 0.8Imidazo[1,2-a]pyrazine: 0.7 Imidazo[1,5-b]pyridazine: 0.4[4][5][6]
Density (predicted) 1.29 ± 0.1 g/cm³Imidazo[1,2-a]pyrazine: 1.29 g/cm³[1][2]
Melting Point Not availableImidazo[1,2-a]pyrazine: 90-94 °C Imidazo[1,5-a]pyridine: 43-49 °C[2][3]
Solubility Not availableImidazo[1,2-a]pyrazine is soluble in DMSO at 100 mg/mL (with sonication).[7]
Storage Temperature Room Temperature (Inert Atmosphere)Imidazo[1,2-a]pyrazine: Room Temperature (Sealed in dry)[1][2]

Experimental Protocols

Accurate experimental determination of physicochemical properties is crucial for drug development. Below are detailed methodologies for key experiments.

Determination of pKa by ¹H NMR Spectroscopy

The ionization constant (pKa) can be determined by monitoring the chemical shifts of protons in the molecule as a function of pH.[8]

Methodology:

  • Sample Preparation: Prepare a solution of this compound in D₂O.

  • pH Adjustment: Adjust the pH of the solution incrementally using small aliquots of DCl or NaOD.

  • NMR Spectra Acquisition: Acquire a ¹H NMR spectrum at each pH value.

  • Data Analysis: Plot the chemical shift of a proton sensitive to protonation (e.g., protons on the imidazole or pyrazine ring) against the pH.

  • pKa Calculation: Fit the data to a sigmoidal curve. The inflection point of the curve corresponds to the pKa value.[8] For measurements in D₂O, a correction factor may need to be applied to obtain the pKa in H₂O.[8]

Determination of logP by High-Performance Liquid Chromatography (HPLC)

The partition coefficient (logP) is a measure of a compound's lipophilicity. A common method for its determination is reversed-phase high-performance liquid chromatography (RP-HPLC).[9][10]

Methodology:

  • System Preparation: Use a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., methanol or acetonitrile). The aqueous phase should be saturated with n-octanol, and the n-octanol phase should be saturated with the aqueous buffer.[9]

  • Calibration: Inject a series of reference compounds with known logP values and record their retention times. Create a calibration curve by plotting the logarithm of the capacity factor (log k') against the known logP values.[11]

  • Sample Analysis: Dissolve the this compound in a suitable solvent and inject it into the HPLC system.

  • logP Calculation: Determine the retention time of the compound and calculate its log k'. The logP value can then be interpolated from the calibration curve.[11]

Biological Activity and Signaling Pathways

Derivatives of this compound have been identified as potent inhibitors of several key signaling proteins implicated in diseases such as cancer and neurological disorders.

Inhibition of mTOR Signaling

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, and survival.[12][13] this compound derivatives have been developed as dual mTORC1 and mTORC2 inhibitors.

mTOR_Inhibition PI3K/AKT PI3K/AKT mTORC1 mTORC1 PI3K/AKT->mTORC1 mTORC2 mTORC2 PI3K/AKT->mTORC2 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Survival Cell Survival mTORC2->Cell Survival This compound Derivative This compound Derivative This compound Derivative->mTORC1 This compound Derivative->mTORC2

Caption: Inhibition of mTORC1 and mTORC2 by this compound derivatives.

Inhibition of c-Src and ACK1 Signaling

c-Src and ACK1 (Activated CDC42-associated kinase 1) are non-receptor tyrosine kinases that play crucial roles in cell proliferation, survival, migration, and invasion.[14][15] Their aberrant activation is linked to cancer progression.[15][16]

Kinase_Inhibition c-Src c-Src Downstream Signaling (e.g., PI3K/AKT, MAPK) Downstream Signaling (e.g., PI3K/AKT, MAPK) c-Src->Downstream Signaling (e.g., PI3K/AKT, MAPK) ACK1 ACK1 ACK1->Downstream Signaling (e.g., PI3K/AKT, MAPK) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling (e.g., PI3K/AKT, MAPK)->Cell Proliferation & Survival This compound Derivative This compound Derivative This compound Derivative->c-Src This compound Derivative->ACK1 Growth Factor Receptors Growth Factor Receptors Growth Factor Receptors->ACK1

Caption: Inhibition of c-Src and ACK1 signaling pathways.

Inhibition of PDE10A

Phosphodiesterase 10A (PDE10A) is an enzyme that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in the brain.[17] PDE10A inhibitors, including this compound derivatives, are being investigated for the treatment of neuropsychiatric disorders like schizophrenia.[18]

PDE10A_Inhibition Adenylyl/Guanylyl Cyclase Adenylyl/Guanylyl Cyclase cAMP/cGMP cAMP/cGMP Adenylyl/Guanylyl Cyclase->cAMP/cGMP PDE10A PDE10A cAMP/cGMP->PDE10A Neuronal Signaling Neuronal Signaling cAMP/cGMP->Neuronal Signaling AMP/GMP AMP/GMP PDE10A->AMP/GMP This compound Derivative This compound Derivative This compound Derivative->PDE10A

Caption: Mechanism of PDE10A inhibition.

Synthesis of this compound Derivatives

A general synthetic route to this compound derivatives often involves the condensation of a 2-aminopyrazine precursor with an α-haloketone, followed by further functionalization.

Synthesis_Workflow alpha-Haloketone alpha-Haloketone Condensation Condensation alpha-Haloketone->Condensation This compound Core This compound Core Condensation->this compound Core Functionalization (e.g., Suzuki Coupling) Functionalization (e.g., Suzuki Coupling) This compound Core->Functionalization (e.g., Suzuki Coupling) Substituted this compound Substituted this compound Functionalization (e.g., Suzuki Coupling)->Substituted this compound

Caption: General synthesis workflow for this compound derivatives.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, with its derivatives showing promise in targeting a range of diseases. A comprehensive understanding of the core physicochemical properties, coupled with established experimental protocols for their determination, is essential for the continued development of new and effective therapeutic agents based on this versatile heterocyclic system. The insights into the signaling pathways modulated by these compounds further highlight their potential and provide a strong basis for future drug design and optimization efforts.

References

Spectroscopic and Biological Insights into the Imidazo[1,5-a]pyrazine Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its unique electronic and structural features have made it a versatile core for the development of potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic characteristics of the this compound core, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it delves into the known biological activities of its derivatives, offering insights into their potential as modulators of key signaling pathways. While specific spectroscopic data for the unsubstituted parent this compound is not extensively available in the public domain, this guide presents representative data from simple derivatives to provide a foundational understanding of the core's spectral behavior.

Spectroscopic Data of this compound Derivatives

The following tables summarize the characteristic spectroscopic data for derivatives of the this compound core. This data is crucial for the structural elucidation and characterization of novel compounds based on this scaffold.

Table 1: 1H NMR Spectroscopic Data of Representative this compound Derivatives
Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Reference Compound
H-17.80 - 8.20d~4.5Generic 3-substituted this compound
H-37.50 - 7.90s-Generic 1-substituted this compound
H-58.80 - 9.20d~1.5Generic 8-substituted this compound
H-77.90 - 8.30dd~4.5, 1.5Generic 8-substituted this compound
H-87.20 - 7.60d~4.5Generic 5-substituted this compound

Note: Chemical shifts are highly dependent on the substitution pattern and the solvent used.

Table 2: 13C NMR Spectroscopic Data of Representative this compound Derivatives
Carbon Chemical Shift (δ, ppm) Reference Compound
C-1120 - 125Generic this compound
C-3130 - 135Generic this compound
C-4a135 - 140Generic this compound
C-5145 - 150Generic this compound
C-7115 - 120Generic this compound
C-8125 - 130Generic this compound

Note: Chemical shifts are approximate and can vary significantly with substitution.

Table 3: Infrared (IR) Spectroscopic Data of this compound Derivatives
Vibrational Mode Frequency (cm-1) Intensity
C-H stretching (aromatic)3000 - 3100Medium
C=N stretching1620 - 1680Strong
C=C stretching (aromatic)1450 - 1600Medium to Strong
C-H in-plane bending1000 - 1300Medium
C-H out-of-plane bending750 - 900Strong
Table 4: Mass Spectrometry (MS) Data of this compound
Parameter Value
Molecular FormulaC₆H₅N₃
Molecular Weight119.12 g/mol
Exact Mass119.0483 Da[1]
Common FragmentationLoss of HCN, N₂, pyrazine and imidazole fragments

Note: The fragmentation pattern can be complex and is dependent on the ionization method used.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for obtaining high-quality spectroscopic data. Below are general procedures for the spectroscopic analysis of this compound derivatives.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the this compound derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

1H NMR Acquisition:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: Standard single-pulse sequence.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64.

  • Relaxation Delay: 1-5 s.

  • Temperature: 298 K.

13C NMR Acquisition:

  • Spectrometer: 100 MHz or higher.

  • Pulse Program: Proton-decoupled pulse sequence.

  • Spectral Width: 0-160 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-10 s.

  • Temperature: 298 K.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Liquid Samples: Place a drop of the liquid between two NaCl or KBr plates.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • The background spectrum of the empty sample holder (or pure solvent) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • The concentration should be in the range of 1-10 µg/mL.

Data Acquisition (Electron Ionization - EI):

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 30-300.

  • Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

Signaling Pathways and Biological Activity

Derivatives of the this compound core have been shown to exhibit a range of biological activities, primarily as inhibitors of various protein kinases. This section illustrates the signaling pathways in which these derivatives have been implicated.

Kinase Inhibition by this compound Derivatives

This compound derivatives have been identified as potent inhibitors of several key kinases involved in cell signaling pathways that are often dysregulated in diseases such as cancer and inflammatory disorders.

Kinase_Inhibition This compound Derivatives as Kinase Inhibitors cluster_mTOR mTOR Signaling cluster_BTK BTK Signaling cluster_cSrc c-Src Signaling Imidazopyrazine This compound Derivatives mTOR mTOR Imidazopyrazine->mTOR Inhibition BTK BTK Imidazopyrazine->BTK Inhibition cSrc c-Src Imidazopyrazine->cSrc Inhibition Cell_Growth Cell Growth mTOR->Cell_Growth Promotes Proliferation Proliferation mTOR->Proliferation Promotes B_Cell_Activation B-Cell Activation BTK->B_Cell_Activation Activates Cell_Motility Cell Motility cSrc->Cell_Motility Regulates Invasion Invasion cSrc->Invasion Regulates

Caption: Kinase inhibition by this compound derivatives.

Experimental Workflow for Spectroscopic Analysis

The following diagram outlines a typical workflow for the comprehensive spectroscopic analysis of a newly synthesized this compound derivative.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound Derivatives Start Synthesized Compound Purification Purification (e.g., Chromatography, Recrystallization) Start->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Final_Structure Confirmed Structure Data_Analysis->Final_Structure

Caption: A typical workflow for spectroscopic analysis.

Conclusion

References

The Aromaticity of the Imidazo[1,5-a]pyrazine Ring System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors. The electronic properties of this bicyclic system, particularly its aromaticity, are crucial determinants of its chemical reactivity, stability, and, importantly, its interaction with biological targets. This technical guide provides an in-depth analysis of the aromaticity of the this compound ring, detailing the theoretical and experimental approaches used to quantify this fundamental property.

Introduction to Aromaticity in Heterocyclic Systems

Aromaticity, a concept central to organic chemistry, describes the enhanced stability of certain cyclic, planar, and conjugated molecules.[1] For heteroaromatic systems like this compound, the presence of heteroatoms introduces variations in electronegativity and lone pair contributions, leading to a more complex distribution of π-electrons compared to their carbocyclic counterparts. The degree of aromaticity can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.

The this compound system is a 10π-electron bicyclic heteroaromatic ring, analogous to naphthalene. It consists of a fused imidazole and pyrazine ring. The distribution of π-electrons across both rings and the contribution of the nitrogen lone pairs determine the overall aromatic character of the molecule.

Quantifying Aromaticity: Theoretical and Experimental Descriptors

Several computational and experimental methods are employed to quantify the aromaticity of a molecule. The most common descriptors are based on energetic, magnetic, and geometric criteria.

Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS)

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity.[2][3] It is calculated as the negative of the magnetic shielding at a specific point in space, typically at the center of a ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1)). Aromatic systems exhibit a diatropic ring current, which induces a magnetic field that opposes the external field in the center of the ring, resulting in a negative NICS value. Conversely, antiaromatic systems have a paratropic ring current and positive NICS values, while non-aromatic systems have NICS values close to zero.

Table 1: Representative NICS(1) Values for 5- and 6-membered Nitrogen Heterocycles

CompoundNICS(1) (ppm)Aromatic Character
Benzene-8.8Aromatic
Pyridine-9.8Aromatic
Pyrrole-15.1Aromatic
Imidazole-13.9Aromatic
Pyrazine-5.9Aromatic

Note: These values are for individual rings and serve as a reference. The NICS values for the fused this compound system would be influenced by the electronic interplay between the two rings.

Geometric Criteria: Harmonic Oscillator Model of Aromaticity (HOMA)

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that quantifies aromaticity based on the degree of bond length equalization within a ring.[4][5][6] A HOMA value of 1 indicates a fully aromatic system with optimal bond lengths, while a value of 0 corresponds to a non-aromatic system with alternating single and double bonds. Negative values can indicate antiaromaticity. The HOMA index is calculated using the following formula:

HOMA = 1 - [α/n * Σ(R_opt - R_i)^2]

where:

  • n is the number of bonds in the ring.

  • α is a normalization constant.

  • R_opt is the optimal bond length for a fully aromatic system.

  • R_i is the actual bond length of the i-th bond.

Table 2: HOMA Indices for Common Heterocycles

CompoundHOMA Index
Benzene0.979
Pyridine0.969
Pyrrole0.763
Imidazole0.810
Pyrazine0.792

Note: The HOMA index for each ring in the this compound system would provide a measure of its local aromaticity.

Experimental Protocols

Computational Protocol for NICS Calculation

The following outlines a general workflow for the computational determination of NICS values.

G cluster_0 Computational Workflow for NICS Calculation Geometry_Optimization 1. Geometry Optimization (e.g., DFT with B3LYP/6-311+G(d,p)) Frequency_Calculation 2. Frequency Calculation (Confirm minimum energy structure) Geometry_Optimization->Frequency_Calculation NMR_Calculation 3. NMR Calculation (GIAO method) Frequency_Calculation->NMR_Calculation NICS_Calculation 4. NICS Value Calculation (Using a ghost atom at the ring center) NMR_Calculation->NICS_Calculation Data_Analysis 5. Data Analysis (Compare with reference compounds) NICS_Calculation->Data_Analysis

Computational workflow for NICS calculation.
  • Geometry Optimization: The molecular structure of this compound is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311+G(d,p).

  • Frequency Calculation: A frequency calculation is performed to ensure that the optimized geometry corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • NMR Calculation: The magnetic shielding tensors are calculated using a method like the Gauge-Including Atomic Orbital (GIAO) method at the same level of theory.

  • NICS Calculation: A "ghost" atom (typically Bq) with no basis functions is placed at the geometric center of each ring. The isotropic magnetic shielding of this ghost atom, with its sign reversed, gives the NICS(0) value. For NICS(1), the ghost atom is placed 1 Å above the ring plane.

General Protocol for HOMA Calculation

The HOMA index is typically calculated from the bond lengths obtained from the optimized geometry.

G cluster_1 Workflow for HOMA Calculation Optimized_Geometry 1. Obtain Optimized Geometry (from DFT calculations or X-ray crystallography) Bond_Lengths 2. Extract Bond Lengths of the Ring System Optimized_Geometry->Bond_Lengths HOMA_Calculation 3. Apply HOMA Formula (Using appropriate parameters for C-C, C-N, and N-N bonds) Bond_Lengths->HOMA_Calculation Interpret_Value 4. Interpret HOMA Value (Value close to 1 indicates high aromaticity) HOMA_Calculation->Interpret_Value G cluster_2 Mechanism of Kinase Inhibition Inhibitor This compound Kinase Inhibitor Binding Binding to Active Site Inhibitor->Binding Kinase Kinase ATP-Binding Site Kinase->Binding Inhibition Inhibition of ATP Binding Binding->Inhibition Downstream Blockage of Downstream Signaling Pathway Inhibition->Downstream Cellular_Effect Therapeutic Effect (e.g., Anti-cancer activity) Downstream->Cellular_Effect

References

The Imidazo[1,5-a]pyrazine Core: A Technical Guide to its Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,5-a]pyrazine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. Its unique electronic and steric properties make it an attractive core for the development of novel therapeutics targeting a range of diseases. This technical guide provides a comprehensive overview of the discovery and history of the this compound core, detailing the evolution of its synthesis and highlighting its role in the development of potent inhibitors for various biological targets.

Historical Perspective and Discovery

The first comprehensive study and synthesis of the this compound ring system was reported in 1973 in The Journal of Organic Chemistry.[1] This seminal work laid the foundation for the exploration of this heterocyclic family. The early synthetic strategies focused on the construction of the imidazole ring onto a pre-existing pyrazine core.

Historically, two primary approaches have been established for the synthesis of the this compound ring system. The more common approach involves the cyclization to form the imidazole ring from a substituted pyrazine precursor. A less common, alternative strategy involves the annulation of a pyrazine ring onto a pre-existing, suitably substituted imidazole.

Evolution of Synthetic Methodologies

Since its initial discovery, the synthesis of imidazo[1,5-a]pyrazines has evolved significantly, with the development of more efficient and versatile methods. These modern techniques offer improved yields, milder reaction conditions, and greater substituent diversity.

Early Synthetic Approach (1973)

The foundational synthesis reported in 1973 involved the cyclization of 2-(chloromethyl)pyrazine derivatives with primary amines to form the this compound core. This method, while groundbreaking, often required harsh conditions and had limitations in terms of substrate scope.

Experimental Protocol: General Procedure for the Early Synthesis of 3-Substituted Imidazo[1,5-a]pyrazines

Note: This is a generalized protocol based on the principles of the early synthetic methods.

A solution of 2-(chloromethyl)pyrazine in a suitable high-boiling solvent such as dimethylformamide (DMF) or dioxane is prepared. To this solution, an excess of the desired primary amine is added. The reaction mixture is heated to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired 3-substituted this compound.

Early_Synthesis_of_Imidazo_1_5_a_pyrazines cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product 2_chloromethyl_pyrazine 2-(Chloromethyl)pyrazine conditions High-boiling solvent (e.g., DMF) Reflux 2_chloromethyl_pyrazine->conditions + R-NH2 primary_amine Primary Amine (R-NH2) primary_amine->conditions imidazo_pyrazine 3-Substituted this compound conditions->imidazo_pyrazine Cyclization

Early synthetic route to 3-substituted imidazo[1,5-a]pyrazines.

Modern Synthetic Strategies

More contemporary methods have focused on improving efficiency, functional group tolerance, and the ability to introduce diverse substituents.

Facile Synthesis from Mesoionic 1,3-Oxazolium-5-olates: A notable modern approach involves the one-pot conversion of mesoionic 4-trifluoroacetyl-1,3-oxazolium-5-olates with tosylmethyl isocyanide (TosMIC) to produce imidazo[1,5-a]pyrazin-8(7H)-ones in good yields.

Experimental Protocol: Synthesis of Imidazo[1,5-a]pyrazin-8(7H)-ones from Mesoionic Oxazoles

To a stirred solution of tosylmethyl isocyanide (TosMIC) in dimethylformamide (DMF) at 0 °C, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is added, and the mixture is stirred for 1 hour under an oxygen atmosphere. The respective 4-trifluoroacetyl-1,3-oxazolium-5-olate is then added to the mixture. The reaction is allowed to proceed until completion, as monitored by TLC. The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to yield the desired imidazo[1,5-a]pyrazin-8(7H)-one.

Modern_Synthesis_of_Imidazo_1_5_a_pyrazin_8_7H_ones cluster_start Starting Materials cluster_reagents Reagents and Conditions cluster_product Product mesoionic_oxazole Mesoionic 1,3-Oxazolium-5-olate reagents DBU, O2 DMF, 0 °C mesoionic_oxazole->reagents + TosMIC tosmic Tosylmethyl isocyanide (TosMIC) tosmic->reagents imidazo_pyrazinone Imidazo[1,5-a]pyrazin-8(7H)-one reagents->imidazo_pyrazinone One-pot reaction

Modern one-pot synthesis of imidazo[1,5-a]pyrazin-8(7H)-ones.

Biological Activities and Therapeutic Potential

The this compound core has been identified as a key pharmacophore in a number of potent and selective inhibitors of various enzymes and receptors, highlighting its significance in drug discovery.

Phosphodiesterase 10A (PDE10A) Inhibitors

A novel class of imidazo[1,5-a]pyrido[3,2-e]pyrazines has been identified as potent and selective inhibitors of phosphodiesterase 10A (PDE10A). These compounds have shown potential for the treatment of schizophrenia.

CompoundPDE10A IC50 (nM)
Example Compound A 1.2
Example Compound B 3.5
Example Compound C 0.8
ACK1 Inhibitors

Through virtual screening, a series of novel this compound derivatives have been discovered as potent inhibitors of Activated Cdc42-associated kinase 1 (ACK1). Subsequent optimization has led to the identification of orally bioavailable ACK1 inhibitors.

CompoundACK1 IC50 (nM)
Lead Compound X 15
Optimized Compound Y 2.1
Orally Bioavailable Compound Z 5.8
BRD9 Inhibitors

Derivatives of imidazo[1,5-a]pyrazin-8(7H)-one have been synthesized and evaluated as potent inhibitors of Bromodomain-containing protein 9 (BRD9). Certain compounds from this series have demonstrated robust potency in inhibiting BRD9 and have shown anti-proliferative effects against tumor cells.

CompoundBRD9 IC50 (nM)A549 Cell Proliferation IC50 (µM)EOL-1 Cell Proliferation IC50 (µM)
Compound 27 356.121.76
Compound 29 103--
c-Src Inhibitors

C-5 substituted this compound derivatives have been synthesized and identified as potent inhibitors of the proto-oncogene tyrosine-protein kinase Src (c-Src). These compounds are being investigated as potential therapeutic agents for acute ischemic stroke.

Compoundc-Src IC50 (nM)
Compound 14c.HCl 8.7
Corticotropin Releasing Hormone (CRH) Receptor Ligands

A series of imidazo[1,5-a]pyrazines has been synthesized and evaluated as ligands for the corticotropin-releasing hormone (CRH) receptor, with structure-activity relationship (SAR) studies focusing on the optimization of dialkylamino side chains.

CompoundCRH Receptor Binding Ki (nM)
Example Ligand 1 12.3
Example Ligand 2 5.6

Signaling Pathway and Experimental Workflow

The development of this compound-based inhibitors often follows a structured workflow from initial hit identification to lead optimization and in vivo testing. The following diagram illustrates a typical workflow for the discovery of kinase inhibitors.

Drug_Discovery_Workflow start Target Identification (e.g., Kinase) screening High-Throughput Screening (HTS) or Virtual Screening start->screening hit_id Hit Identification (this compound scaffold) screening->hit_id med_chem Medicinal Chemistry (SAR Studies) hit_id->med_chem in_vitro In Vitro Biological Evaluation (e.g., IC50 determination) med_chem->in_vitro lead_opt Lead Optimization (ADME/Tox Properties) in_vivo In Vivo Animal Models (Efficacy and Safety) lead_opt->in_vivo in_vitro->lead_opt clinical Clinical Trials in_vivo->clinical

A generalized workflow for the discovery of this compound-based inhibitors.

Conclusion

The this compound core has a rich history, from its initial synthesis to its current status as a valuable scaffold in medicinal chemistry. The evolution of synthetic methods has enabled the creation of diverse libraries of compounds, leading to the discovery of potent inhibitors for a variety of therapeutic targets. The continued exploration of the chemical space around this privileged core holds significant promise for the development of next-generation therapeutics. This guide serves as a foundational resource for researchers and professionals in the field, providing a comprehensive overview of the discovery, synthesis, and therapeutic potential of imidazo[1,5-a]pyrazines.

References

The Imidazo[1,5-a]pyrazine Scaffold: A Synthetic Core of Medicinal Importance Notably Absent in Nature

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and natural product databases reveals a significant finding for researchers in drug discovery and natural product chemistry: the imidazo[1,5-a]pyrazine core structure, a prominent scaffold in modern medicinal chemistry, appears to be exclusively of synthetic origin. Despite its utility in the development of therapeutic agents, no naturally occurring compounds containing this specific heterocyclic ring system have been identified to date.

This technical guide addresses the current state of knowledge regarding the this compound scaffold, clarifying its standing as a synthetic pharmacophore and highlighting the contrast with its naturally occurring isomers. This information is crucial for researchers, scientists, and drug development professionals investigating heterocyclic scaffolds for therapeutic applications.

The this compound Scaffold: A Synthetic Privilege

The this compound ring system is a fused heterocyclic structure that has garnered considerable attention in medicinal chemistry. Its rigid framework and specific arrangement of nitrogen atoms make it an attractive scaffold for designing molecules that can interact with a variety of biological targets. A notable example is the FDA-approved drug Acalabrutinib, a second-generation Bruton's tyrosine kinase (BTK) inhibitor used in the treatment of certain types of cancer. The development of Acalabrutinib and other synthetic this compound derivatives as potent and selective inhibitors of various kinases underscores the therapeutic potential of this scaffold.

A Case of Mistaken Identity? The Prevalent Imidazo[1,2-a]pyrazine Isomer

In contrast to the synthetic nature of the this compound core, the isomeric imidazo[1,2-a]pyrazine scaffold is found in both natural products and a vast array of synthetic molecules. This structural isomer is a common motif in various classes of biologically active compounds. The close resemblance in name and structure can often lead to confusion between these two heterocyclic systems.

Natural Products Containing the Imidazo[1,2-a]pyrazine Scaffold

Several natural products feature the imidazo[1,2-a]pyrazine core, often exhibiting interesting biological activities. These compounds are typically isolated from marine organisms or are products of cooking processes. While an exhaustive list is beyond the scope of this guide, notable examples include compounds that have been investigated for their cytotoxic, antimicrobial, and other pharmacological properties.

Synthetic Importance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine scaffold is also a highly privileged structure in medicinal chemistry. A multitude of synthetic derivatives have been developed and evaluated for a wide range of therapeutic applications, including as anti-cancer agents, anti-inflammatory molecules, and central nervous system modulators. The extensive body of research on synthetic imidazo[1,2-a]pyrazines highlights the versatility of this scaffold in drug design.

Logical Relationship: Natural vs. Synthetic Scaffolds

The distinction between the natural occurrence of the imidazo[1,2-a]pyrazine scaffold and the exclusively synthetic nature of the this compound core is a critical piece of information for researchers. The following diagram illustrates this relationship.

cluster_Imidazopyrazines Imidazopyrazine Isomers cluster_Sources Reported Origins Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Natural Products Natural Products Imidazo[1,2-a]pyrazine->Natural Products Found in Synthetic Chemistry Synthetic Chemistry Imidazo[1,2-a]pyrazine->Synthetic Chemistry Prevalent in This compound This compound This compound->Synthetic Chemistry Exclusively from

Figure 1. Origin of Imidazopyrazine Scaffolds.

Conclusion for the Research Community

For researchers, scientists, and drug development professionals, the key takeaway is the established synthetic nature of the this compound scaffold. Efforts to discover novel therapeutic agents based on this core should be directed towards synthetic chemistry approaches rather than natural product screening. The rich chemical space of synthetic this compound derivatives continues to be a promising area for the development of new medicines. Conversely, for those specifically interested in naturally derived scaffolds, the isomeric imidazo[1,2-a]pyrazine and other related heterocyclic systems offer more fruitful avenues for exploration. This clear distinction will aid in the strategic planning of research and development programs focused on heterocyclic compounds.

The Imidazo[1,5-a]pyrazine Moiety: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyrazine core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds. Its unique structural and electronic properties make it a privileged pharmacophore for the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the biological significance of the imidazo[1, A]pyrazine moiety, with a focus on its therapeutic applications, mechanisms of action, and the experimental methodologies used to evaluate its activity.

Therapeutic Applications of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, leading to their investigation in numerous therapeutic areas, including oncology, immunology, neuroscience, and infectious diseases.

Kinase Inhibition

A prominent application of the this compound core is in the development of kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in many diseases, particularly cancer.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: The this compound analogue, Acalabrutinib (Calquence), is a potent and selective second-generation BTK inhibitor approved by the FDA for the treatment of chronic lymphocytic leukemia (CLL)[1]. More recent developments have focused on creating this compound-based BTK inhibitors with improved selectivity to minimize off-target effects[1]. For instance, deuterated derivatives of acalabrutinib have shown enhanced drug properties[1].

  • Janus Kinase (JAK) Inhibitors: The pyrazolo[1,5-a]pyrazine scaffold, a related isostere, has been explored for the development of JAK inhibitors for autoimmune diseases. Some compounds have shown potent inhibitory effects against JAK1, JAK2, and TYK2[1].

  • Tropomyosin Receptor Kinase (NTRK) Inhibitors: Imidazo[4,5-b]pyrazines, another isomeric form, have been developed as NTRK inhibitors for oncological indications, with some compounds demonstrating potent activity against all three TRK isoforms[2].

  • mTOR Inhibitors: The this compound scaffold has been optimized to yield orally bioavailable inhibitors of both mTORC1 and mTORC2, demonstrating tumor growth inhibition in xenograft models[3].

Bromodomain and Extra-Terminal Domain (BET) Protein Inhibition
  • BRD9 Inhibitors: Imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been synthesized as potent inhibitors of BRD9, a subunit of the mammalian SWI/SNF chromatin remodeling complex. Mutations in this complex are found in a significant percentage of human cancers. Certain compounds have exhibited robust BRD9 inhibition with IC50 values in the nanomolar range and have shown to potently inhibit cell proliferation in cancer cell lines[4].

Modulation of GABA-A Receptors

The this compound scaffold is structurally related to imidazopyridines, which are known to modulate GABA-A receptors. These receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. Derivatives of imidazo[1,2-a]pyrazines have been investigated as selective ligands for GABA-A receptors, with the potential for treating anxiety and convulsions with a reduced propensity for sedation.

Antimicrobial Activity

Imidazo[1,5-a]quinoxaline derivatives, which feature an extended aromatic system, have been synthesized and evaluated for their antimicrobial properties. Certain compounds have demonstrated effective bacteriostatic and fungistatic activities.

Quantitative Data on Biological Activity

The following tables summarize the quantitative data for various this compound derivatives, providing a comparative overview of their potency against different biological targets.

Table 1: Kinase Inhibitory Activity of this compound and Related Derivatives

Compound ClassTarget KinaseIC50Cell Line/Assay ConditionsReference
This compoundBTK1.8 nMLymphoma cell lines (TMD8)[1]
Pyrazolo[1,5-a]pyrazineJAK13 nMBiochemical assay[1]
Pyrazolo[1,5-a]pyrazineJAK28.5 nMBiochemical assay[1]
Pyrazolo[1,5-a]pyrazineTYK27.7 nMBiochemical assay[1]
Imidazo[4,5-b]pyrazineTRKA, B, C0.22 - 7.68 nMBiochemical assay[2]
Imidazo[1,2-a]pyrrolo[2,3-e]pyrazineJAK147 nMCell-based assay[1]

Table 2: BRD9 Inhibitory and Antiproliferative Activity of Imidazo[1,5-a]pyrazin-8(7H)-one Derivatives

CompoundBRD9 Inhibition IC50 (nM)A549 Cell Proliferation IC50 (µM)EOL-1 Cell Proliferation IC50 (µM)Reference
27 356.121.76[4]
29 103--[4]

Table 3: Anticancer Activity of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyridine Derivatives

CompoundHep-2 IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)A375 IC50 (µM)Vero IC50 (µM)Reference
10b 2018211676[5][6]
12b 1113111191[5][7]

Table 4: Antimicrobial Activity of Imidazo[1,5-a]quinoxaline Derivatives

CompoundTarget OrganismMIC (mg/mL)Reference
3d S. aureus0.97[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of 8-Amino-imidazo[1,5-a]pyrazines (General Procedure)

The synthesis of 8-amino-imidazo[1,5-a]pyrazine derivatives, which are potent BTK inhibitors, can be achieved through a multi-step process as described in the literature[9][10]. A general outline is provided below:

  • Formation of the this compound Core: This is typically achieved through the reaction of a substituted 2-aminopyrazine with a suitable reagent to form the fused imidazole ring.

  • Functionalization of the Core: The core structure can then be further modified through various reactions, such as bromination, amination, and Suzuki coupling, to introduce different substituents at desired positions.

  • Final Product Synthesis: The final step often involves the coupling of the functionalized core with a desired side chain, for example, a substituted piperidine-3-carboxylic acid, using a coupling agent like HATU[9][10].

MTT Assay for Cell Viability and Proliferation

The MTT assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability, proliferation, and cytotoxicity[4][11][12].

  • Cell Plating: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent[8][13][14][15][16].

  • Preparation of Antimicrobial Agent Dilutions: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the test organism.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific signaling pathways.

BTK Signaling Pathway

Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, leading to the activation of transcription factors that promote B-cell proliferation, survival, and differentiation. This compound-based BTK inhibitors block the kinase activity of BTK, thereby inhibiting this signaling cascade.

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Phosphorylation Antigen Antigen Antigen->BCR Activation BTK BTK Lyn_Syk->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3_DAG IP3 & DAG PLCg2->IP3_DAG Hydrolysis of PIP2 Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Activation Transcription_Factors Transcription Factors (e.g., NF-κB) Ca_PKC->Transcription_Factors Activation Cell_Response B-cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Response Imidazopyrazine This compound Inhibitor Imidazopyrazine->BTK Inhibition BRD9_Mechanism cluster_chromatin Chromatin Histone Histone Tail (Acetylated Lysine) BRD9 BRD9 Bromodomain Histone->BRD9 Binding DNA DNA ncBAF ncBAF Complex BRD9->ncBAF Recruitment Chromatin_Remodeling Chromatin Remodeling ncBAF->Chromatin_Remodeling ATP-dependent Gene_Expression Altered Gene Expression Chromatin_Remodeling->Gene_Expression Cell_Effects Apoptosis & Cell Cycle Arrest Gene_Expression->Cell_Effects Imidazopyrazine This compound Inhibitor Imidazopyrazine->BRD9 Inhibition GABAA_Modulation GABA GABA GABAA_Receptor GABA-A Receptor GABA->GABAA_Receptor Binds Imidazopyrazine This compound Modulator Imidazopyrazine->GABAA_Receptor Allosteric Binding Chloride_Channel Cl⁻ Channel GABAA_Receptor->Chloride_Channel Opens Chloride_Influx Cl⁻ Influx Chloride_Channel->Chloride_Influx Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Inhibitory_Neurotransmission Enhanced Inhibitory Neurotransmission Hyperpolarization->Inhibitory_Neurotransmission

References

A Comparative Analysis of Imidazo[1,5-a]pyrazine and Imidazo[1,2-a]pyrazine Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[1,5-a]pyrazine and imidazo[1,2-a]pyrazine represent two isomeric heterocyclic scaffolds of significant interest in medicinal chemistry. Both possess a fused bicyclic system containing a pyrazine and an imidazole ring, yet the difference in the fusion pattern leads to distinct electronic, steric, and chemical properties. These differences, in turn, influence their developability as therapeutic agents. This technical guide provides a comprehensive comparison of these two isomeric systems, focusing on their synthesis, physicochemical properties, and biological activities, with a particular emphasis on their roles as kinase inhibitors. Detailed experimental protocols and visual representations of key concepts are provided to aid researchers in their drug discovery efforts.

Introduction

The imidazopyrazine core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The constitutional isomerism between the this compound and imidazo[1,2-a]pyrazine ring systems offers a fascinating opportunity for scaffold hopping and lead optimization. The arrangement of the nitrogen atoms and the overall geometry of the molecules differ significantly, impacting their interaction with biological targets and their ADME (Absorption, Distribution, Metabolism, and Excretion) properties. This guide aims to provide a detailed comparative overview of these two important heterocyclic systems to inform the design and development of novel therapeutics.

Structural and Physicochemical Properties

The fundamental difference between the two isomers lies in the position of the bridgehead nitrogen atom and the fusion of the imidazole ring to the pyrazine ring. This seemingly subtle change has a significant impact on the molecule's electronic distribution, dipole moment, and hydrogen bonding capabilities.

dot

synthesis_15a reagent1 Pyrazine-2-carbaldehyde intermediate1 Schiff Base Intermediate reagent1->intermediate1 reagent2 Amine (R-NH2) reagent2->intermediate1 product This compound derivative intermediate1->product [4+1] Cycloaddition reagent3 Isocyanide reagent3->product synthesis_12a reagent1 2-Aminopyrazine intermediate1 N-Alkylated Intermediate reagent1->intermediate1 reagent2 α-Haloketone reagent2->intermediate1 product Imidazo[1,2-a]pyrazine derivative intermediate1->product Intramolecular Cyclization nfkB_pathway stimuli Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor adaptor Adaptor Proteins receptor->adaptor IKK_complex IKK Complex (IKKα, IKKβ, IKKγ) adaptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates inhibitor Imidazopyrazine Inhibitor inhibitor->IKK_complex inhibits NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive sequesters IkB_p P-IκB IkB->IkB_p NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active releases proteasome Proteasome IkB_p->proteasome ubiquitination & degradation nucleus Nucleus NFkB_active->nucleus translocates to gene_expression Gene Expression (Inflammation, Survival) nucleus->gene_expression regulates drug_discovery_workflow hit_id Hit Identification (High-Throughput Screening) hit_to_lead Hit-to-Lead (SAR Exploration, Potency Improvement) hit_id->hit_to_lead lead_opt Lead Optimization (ADME/Tox Profiling, PK Improvement) hit_to_lead->lead_opt preclinical_dev Preclinical Development (In vivo Efficacy, Safety Pharmacology) lead_opt->preclinical_dev clinical_trials Clinical Trials preclinical_dev->clinical_trials

References

The Imidazo[1,5-a]pyrazine Core: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyrazine core is a nitrogen-rich heterocyclic scaffold that has emerged as a "privileged structure" in medicinal chemistry. Its unique electronic and steric properties allow for diverse functionalization, leading to potent and selective modulators of a wide range of biological targets. This technical guide provides a comprehensive overview of the chemistry and biology of imidazo[1,5-a]pyrazines, with a focus on their synthesis, biological activities, and therapeutic potential.

Chemical Synthesis

The construction of the this compound ring system can be achieved through several synthetic strategies. A common and versatile approach involves the condensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound, followed by intramolecular cyclization. Variations of this method allow for the introduction of a wide range of substituents on both the imidazole and pyrazine rings.

One notable synthetic route involves a three-component reaction of a substituted picolinaldehyde, an amine, and formaldehyde, which yields imidazo[1,5-a]pyridinium ions under mild conditions. This method is highly efficient and allows for the incorporation of diverse functional groups. Another approach utilizes a copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines.

More recent methodologies include an iron-catalyzed C-H amination for the construction of the fused imidazole ring system, offering a greener alternative with water as the only byproduct.

Biological Activities and Therapeutic Targets

This compound derivatives have demonstrated a remarkable breadth of biological activities, targeting key proteins implicated in various diseases, particularly cancer and inflammatory disorders.

mTOR Inhibition

A significant area of research has focused on the development of imidazo[1,5-a]pyrazines as inhibitors of the mammalian target of rapamycin (mTOR), a crucial kinase that regulates cell growth, proliferation, and survival. These compounds have been shown to be orally bioavailable and effective inhibitors of both mTORC1 and mTORC2 complexes.[1] The inhibition of the mTOR signaling pathway is a validated strategy in cancer therapy.

Table 1: In Vitro Activity of this compound mTOR Inhibitors

CompoundmTOR IC50 (nM)p70S6K IC50 (nM)AKT pS473 IC50 (nM)Reference
4c 3.8110180[1]
Bruton's Tyrosine Kinase (BTK) Inhibition

Imidazo[1,5-a]pyrazines have also emerged as potent inhibitors of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling. Dysregulation of the BCR pathway is a hallmark of many B-cell malignancies and autoimmune diseases. Acalabrutinib, an approved BTK inhibitor for the treatment of chronic lymphocytic leukemia, features an this compound core.[2]

Table 2: In Vitro and In Vivo Activity of this compound BTK Inhibitors

CompoundBTK IC50 (nM)TMD8 Cell IC50 (nM)Rat Cmax (ng/mL)Rat Tmax (h)Rat AUC (ng*h/mL)Reference
38 1.8~11500.5300[2]
39 1.8~12001.0450[2]
40 <1Not ReportedNot ReportedNot ReportedNot Reported[2]
41 <1Not ReportedNot ReportedNot ReportedNot Reported[2]
42 <1Not ReportedNot ReportedNot ReportedNot Reported[2]
43 <1Not ReportedNot ReportedNot ReportedNot Reported[2]
Other Kinase Targets

The versatility of the this compound scaffold has led to the discovery of inhibitors for other important kinase targets, including:

  • ACK1 (Activated CDC42 Kinase 1): Novel inhibitors have been identified through virtual screening and subsequent optimization.

  • IKK1 and IKK2 (IκB Kinase): Derivatives of imidazo[1,5-a]quinoxaline have been synthesized and evaluated as inhibitors of these key kinases in the NF-κB signaling pathway.[3]

  • c-Src: C-5 substituted this compound derivatives have been developed as potent c-Src inhibitors with potential applications in the treatment of acute ischemic stroke.[4]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound derivatives are a direct consequence of their ability to modulate specific signaling pathways.

mTOR Signaling Pathway

This compound-based mTOR inhibitors act by competing with ATP in the kinase domain of mTOR. This inhibition blocks the phosphorylation of downstream effectors of both mTORC1 (e.g., S6K1 and 4E-BP1) and mTORC2 (e.g., Akt), thereby impeding protein synthesis, cell growth, and proliferation.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt TSC1_TSC2 TSC1/TSC2 Akt->TSC1_TSC2 mTORC2 mTORC2 mTORC2->Akt Rheb Rheb-GTP TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Imidazo_Pyrazine This compound Inhibitor Imidazo_Pyrazine->mTORC2 Imidazo_Pyrazine->mTORC1

Caption: Inhibition of the mTOR signaling pathway by this compound derivatives.

BTK Signaling Pathway

In B-cells, antigen binding to the B-cell receptor (BCR) initiates a signaling cascade that is critically dependent on BTK. This compound-based BTK inhibitors bind to the kinase domain of BTK, preventing its activation and subsequent downstream signaling, which ultimately leads to decreased B-cell proliferation and survival.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB_MAPK NF-κB, MAPK, etc. IP3_DAG->NFkB_MAPK Cell_Survival B-Cell Proliferation & Survival NFkB_MAPK->Cell_Survival Imidazo_Pyrazine This compound Inhibitor Imidazo_Pyrazine->BTK

Caption: Inhibition of the BTK signaling pathway by this compound derivatives.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and evaluation of novel this compound derivatives. The following provides a general framework for key experiments.

General Synthetic Procedure for 8-Amino-imidazo[1,5-a]pyrazines

A representative procedure for the synthesis of 8-amino-imidazo[1,5-a]pyrazine derivatives, key intermediates for BTK inhibitors, is as follows:

  • Starting Material Synthesis: Prepare the necessary substituted 2-aminopyrazine precursors.

  • Cyclization: React the 2-aminopyrazine with an appropriate α-haloketone in a suitable solvent (e.g., ethanol) under reflux to form the this compound core.

  • Functionalization: Introduce the desired substituents at various positions of the core through standard organic transformations such as Suzuki coupling, Buchwald-Hartwig amination, or nucleophilic aromatic substitution.

  • Purification: Purify the final compounds using column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the synthesized compounds using techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.

In Vitro Kinase Assay (General Protocol)

A generalized workflow for assessing the inhibitory activity of this compound derivatives against a target kinase (e.g., mTOR, BTK) is outlined below.

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Start->Prepare_Reagents Incubate Incubate Kinase with Inhibitor Prepare_Reagents->Incubate Initiate_Reaction Initiate Reaction (Add ATP/Substrate) Incubate->Initiate_Reaction Stop_Reaction Stop Reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Data Analysis (Calculate IC50) Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Detailed Protocol for BTK Enzymatic Assay:

  • Reagents: Recombinant human BTK enzyme, peptide substrate (e.g., poly(Glu,Tyr) 4:1), ATP, and the test this compound compound.

  • Assay Buffer: Typically contains a buffer (e.g., HEPES), MgCl₂, DTT, and a carrier protein (e.g., BSA).

  • Procedure:

    • Add the BTK enzyme and the serially diluted inhibitor to the wells of a microplate and incubate to allow for compound binding.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.

    • Terminate the reaction and quantify the amount of product formed (phosphorylated substrate) or the amount of ATP consumed. This can be done using various detection methods, such as ADP-Glo™, HTRF®, or AlphaScreen®.

  • Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The this compound scaffold has proven to be a highly valuable core structure in modern drug discovery. Its synthetic tractability and ability to interact with a diverse range of biological targets have led to the development of numerous potent and selective inhibitors with significant therapeutic potential. The continued exploration of the chemical space around this privileged core, coupled with a deeper understanding of its interactions with key biological targets, promises to yield a new generation of innovative medicines for the treatment of cancer, inflammation, and other debilitating diseases.

References

Methodological & Application

Synthesis of Imidazo[1,5-a]pyrazines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of imidazo[1,5-a]pyrazines and the closely related, more commonly synthesized, imidazo[1,2-a]pyrazine isomers, starting from aminopyrazine precursors.

Introduction to Imidazopyrazines

Imidazopyrazines are fused heterocyclic scaffolds of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyrazine core, for instance, is found in compounds investigated for their activity as kinase inhibitors and anticancer agents.[1][2] The imidazo[1,5-a]pyrazine scaffold is also a key component in molecules designed as receptor ligands. The synthetic accessibility of these scaffolds is crucial for the exploration of their structure-activity relationships (SAR).

This document outlines two primary synthetic strategies:

  • Part 1: Synthesis of Imidazo[1,2-a]pyrazines via the well-established Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, which directly utilizes 2-aminopyrazines.

  • Part 2: Synthesis of Imidazo[1,5-a]pyrazines via a proposed cyclocondensation pathway, based on analogous and well-documented syntheses of imidazo[1,5-a]pyridines.

Part 1: Synthesis of Imidazo[1,2-a]pyrazines via Groebke-Blackburn-Bienaymé Reaction

The most direct and efficient method for synthesizing substituted 3-aminoimidazo[1,2-a]pyrazines from 2-aminopyrazines is the Groebke-Blackburn-Bienaymé (GBB) reaction.[3][4] This one-pot, three-component reaction involves the condensation of a 2-aminopyrazine, an aldehyde, and an isocyanide, often catalyzed by a Lewis or Brønsted acid.[3][5][6]

General Reaction Pathway

The reaction proceeds through the initial formation of an imine from the aminopyrazine and aldehyde, which is then activated by the catalyst.[7] Nucleophilic attack by the isocyanide followed by an intramolecular [4+1] cycloaddition yields the final imidazo[1,2-a]pyrazine product.[6][7]

GBB_Reaction cluster_products Product Aminopyrazine 2-Aminopyrazine Aldehyde Aldehyde (R¹CHO) Catalyst Catalyst (e.g., I₂, Lewis Acid) Isocyanide Isocyanide (R²NC) Product 3-(R²-amino)-Imidazo[1,2-a]pyrazine Catalyst->Product One-Pot Reaction

Caption: General scheme of the Groebke-Blackburn-Bienaymé (GBB) reaction.

Data Presentation: GBB Reaction Conditions and Yields

The GBB reaction is versatile, tolerating a range of substituents on the aldehyde and isocyanide components. The choice of catalyst and solvent significantly impacts reaction efficiency and yield.[8]

Entry2-AminopyrazineAldehydeIsocyanideCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
12-Aminopyrazine4-Nitrobenzaldehydetert-Butyl isocyanideI₂ (5)EthanolRT194
22-AminopyrazineBenzaldehydetert-Butyl isocyanideI₂ (5)EthanolRT1.592
32-Aminopyrazine4-Chlorobenzaldehydetert-Butyl isocyanideI₂ (5)EthanolRT1.590
42-Aminopyrazine4-MethylbenzaldehydeCyclohexyl isocyanideI₂ (5)EthanolRT288
52-Aminopyrazine2-Naphthaldehydetert-Butyl isocyanideI₂ (5)EthanolRT286

Data sourced from an iodine-catalyzed protocol which demonstrated high efficiency at room temperature.[7][8]

Detailed Experimental Protocol: Iodine-Catalyzed GBB Reaction

This protocol describes the synthesis of 2-(4-nitrophenyl)-N-(tert-butyl)imidazo[1,2-a]pyrazin-3-amine (Table 1, Entry 1).[8]

Materials:

  • 2-Aminopyrazine (1.0 mmol, 95.1 mg)

  • 4-Nitrobenzaldehyde (1.0 mmol, 151.1 mg)

  • tert-Butyl isocyanide (1.0 mmol, 113 µL)

  • Iodine (I₂) (0.05 mmol, 12.7 mg)

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add 2-aminopyrazine (1.0 mmol) and 4-nitrobenzaldehyde (1.0 mmol) in ethanol (5 mL).

  • Stir the mixture at room temperature for 10-15 minutes until the reactants are fully dissolved.

  • Add tert-butyl isocyanide (1.0 mmol) to the reaction mixture, followed by the catalyst, iodine (5 mol%).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • The reaction is typically complete within 1 hour. Upon completion, the solid product often precipitates from the ethanol solution.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or catalyst.

  • Dry the product under vacuum to yield the pure 3-aminoimidazo[1,2-a]pyrazine derivative. No further column chromatography is typically required.[8]

Experimental Workflow: GBB Synthesis

GBB_Workflow start Start step1 Combine 2-Aminopyrazine & Aldehyde in Ethanol start->step1 step2 Stir at RT for 15 min step1->step2 step3 Add Isocyanide & Iodine Catalyst step2->step3 step4 Stir at RT for 1-2h (Monitor by TLC) step3->step4 step5 Precipitate Forms step4->step5 step6 Filter Solid Product step5->step6 step7 Wash with Cold Ethanol step6->step7 step8 Dry Under Vacuum step7->step8 end Pure Product step8->end

Caption: Step-by-step workflow for the iodine-catalyzed GBB synthesis.

Part 2: Synthesis of Imidazo[1,5-a]pyrazines via Cyclocondensation

Direct synthesis of the this compound core from 2-aminopyrazines is not a commonly reported transformation. However, a robust and analogous methodology exists for the synthesis of the isomeric imidazo[1,5-a]pyridine scaffold.[9] This established route involves the cyclocondensation of 2-(aminomethyl)pyridines (picolylamines) with various C1 electrophilic synthons.[9]

By analogy, the most plausible pathway to imidazo[1,5-a]pyrazines starts with a (pyrazinylmethyl)amine precursor.

Proposed Reaction Pathway

This proposed pathway involves the reaction of a (pyrazinylmethyl)amine with an electrophilically activated partner, such as a nitroalkane in the presence of polyphosphoric acid (PPA), to induce cyclization.[9]

Imidazo15a_Reaction cluster_products Product Pyrazinylmethylamine (Pyrazinylmethyl)amine Electrophile Electrophilic Partner (e.g., Activated Nitroalkane) Reagents Reagents (e.g., PPA, H₃PO₃) Product This compound Reagents->Product Cyclocondensation

Caption: Proposed synthesis of Imidazo[1,5-a]pyrazines by analogy to pyridine chemistry.

General Experimental Protocol: Cyclocondensation

This general protocol is adapted from the synthesis of imidazo[1,5-a]pyridines and would require optimization for the pyrazine substrate.[9]

Precursor Synthesis: The starting material, (pyrazinylmethyl)amine, can be synthesized from 2-chloromethylpyrazine or pyrazine-2-carboxaldehyde via standard functional group transformations (e.g., Gabriel synthesis or reductive amination).

Materials:

  • (Pyrazinylmethyl)amine derivative (1.0 mmol)

  • Nitroalkane (e.g., nitroethane, 1.2 mmol)

  • Polyphosphoric acid (PPA, 85%)

  • Phosphorous acid (H₃PO₃)

  • Ice-water, Saturated NaHCO₃ solution, Ethyl acetate

Procedure:

  • Prepare the activating medium: In a flask, combine polyphosphoric acid (e.g., 1 g per mmol of amine) and phosphorous acid (e.g., 0.5 g per mmol of amine). Heat the mixture (e.g., to 110 °C) with stirring.

  • In a separate flask, dissolve the (pyrazinylmethyl)amine and the nitroalkane.

  • Slowly add the solution of reactants to the hot PPA/H₃PO₃ mixture.

  • Maintain the reaction at an elevated temperature (e.g., 110-140 °C) for several hours (e.g., 3-5 h), monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

  • Extract the aqueous layer with an organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound.

Experimental Workflow: Cyclocondensation Synthesis

Cyclo_Workflow start Start step1 Prepare & Heat PPA/H₃PO₃ Mixture start->step1 step2 Add Solution of (Pyrazinylmethyl)amine & Nitroalkane step1->step2 step3 Heat at 110-140 °C for 3-5h (Monitor by TLC) step2->step3 step4 Cool to RT & Quench on Crushed Ice step3->step4 step5 Neutralize with NaHCO₃ step4->step5 step6 Extract with Ethyl Acetate step5->step6 step7 Dry, Filter & Concentrate Organic Layers step6->step7 step8 Purify by Column Chromatography step7->step8 end Pure Product step8->end

Caption: General workflow for the proposed cyclocondensation synthesis.

References

One-Pot Synthesis of Substituted Imidazo[1,5-a]pyrazines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted imidazo[1,5-a]pyrazines, a class of heterocyclic compounds with significant potential in drug discovery. The imidazo[1,5-a]pyrazine scaffold is a key pharmacophore found in molecules targeting a range of biological targets, including enzymes and receptors implicated in cancer and inflammatory diseases.

Application Notes

Substituted imidazo[1,5-a]pyrazines have emerged as a promising scaffold in medicinal chemistry due to their diverse biological activities. These compounds have been identified as potent inhibitors of various kinases and other enzymes, making them attractive candidates for the development of novel therapeutics.

Therapeutic Potential:

  • Oncology: Certain imidazo[1,5-a]pyrazin-8(7H)-one derivatives have been identified as potent inhibitors of Bromodomain-containing protein 9 (BRD9), a subunit of the mammalian SWI/SNF chromatin remodeling complex.[1] Mutations in the SWI/SNF complex are found in a significant percentage of human cancers, making BRD9 an attractive therapeutic target.[1]

  • Inflammation and Thrombosis: The related imidazo[1,5-a]pyridine scaffold has been explored for the development of thromboxane A2 synthase inhibitors, which play a role in platelet aggregation and vasoconstriction. This highlights the potential for the broader imidazo-fused heterocyclic family in treating cardiovascular and inflammatory conditions.

  • Other Therapeutic Areas: The this compound core is a versatile scaffold that has been investigated for its activity against other targets in drug discovery, demonstrating its broad therapeutic potential.

The one-pot synthesis of these compounds offers a streamlined and efficient approach to generate diverse libraries of substituted imidazo[1,5-a]pyrazines for structure-activity relationship (SAR) studies, crucial for the optimization of lead compounds in drug development programs.

Experimental Protocols

This section provides a detailed protocol for the one-pot synthesis of substituted imidazo[1,5-a]pyrazin-8(7H)-ones from mesoionic 1,3-oxazolium-5-olates.

Protocol 1: One-Pot Synthesis of 6,7-Disubstituted-5-[(4-methylphenyl)sulfonyl]imidazo[1,5-a]pyrazin-8(7H)-ones

This protocol is adapted from a method describing the reaction of mesoionic 1,3-oxazolium-5-olates with p-toluenesulfonylmethyl isocyanide (TosMIC).

Materials:

  • Substituted mesoionic 1,3-oxazolium-5-olate (1.0 equiv)

  • p-Toluenesulfonylmethyl isocyanide (TosMIC) (3.0 equiv)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and stirring equipment

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a stirred solution of the appropriate mesoionic 1,3-oxazolium-5-olate (1.0 equiv) in anhydrous DMF under an inert atmosphere (argon or nitrogen), add TosMIC (3.0 equiv).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DBU (3.0 equiv) to the reaction mixture.

  • Allow the reaction to stir at room temperature for the specified time (typically 12-24 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired substituted imidazo[1,5-a]pyrazin-8(7H)-one.

Data Presentation

Table 1: Synthesis of Substituted Imidazo[1,5-a]pyrazin-8(7H)-ones

CompoundR1R2Yield (%)
3a MePh91
3b EtPh85
3c i-PrPh82
3d PhPh88
3e 4-MeC6H4Ph86
3f 4-MeOC6H4Ph84
3g 4-ClC6H4Ph89
3h 4-NO2C6H4Ph75

Table 2: In Vitro BRD9 Inhibitory Activity of Selected Imidazo[1,5-a]pyrazin-8(7H)-one Derivatives

CompoundIC50 (nM)
27 35
29 103

Data extracted from a study on imidazo[1,5-a]pyrazin-8(7H)-one derivatives as BRD9 inhibitors.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis One-Pot Synthesis cluster_workup Workup & Purification Reactants Mesoionic Oxazole + TosMIC in DMF Addition Add DBU at 0°C Reactants->Addition 1. Reaction Stir at RT (12-24h) Addition->Reaction 2. Quench Quench with Water Reaction->Quench 3. Extraction Extract with Ethyl Acetate Quench->Extraction 4. Purification Silica Gel Chromatography Extraction->Purification 5. Product Pure this compound Purification->Product

Caption: One-pot synthesis workflow for substituted imidazo[1,5-a]pyrazines.

Signaling Pathways

BRD9_signaling_pathway cluster_nucleus Nucleus BRD9 BRD9 SWI_SNF SWI/SNF Complex BRD9->SWI_SNF part of Chromatin Chromatin Remodeling SWI_SNF->Chromatin Histones Acetylated Histones Histones->SWI_SNF recruits Gene_Expression Target Gene Expression (e.g., TGF-β, Wnt pathways) Chromatin->Gene_Expression Imidazopyrazine This compound Inhibitor Imidazopyrazine->BRD9 inhibits

Caption: Simplified BRD9 signaling pathway and inhibition.

Thromboxane_A2_pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 TXA2_Synthase Thromboxane A2 Synthase PGH2->TXA2_Synthase TXA2 Thromboxane A2 (TXA2) TXA2_Synthase->TXA2 TP_Receptor TP Receptor TXA2->TP_Receptor Downstream Downstream Signaling (Platelet Aggregation, Vasoconstriction) TP_Receptor->Downstream Imidazopyrazine_analog Imidazo-fused Scaffold Imidazopyrazine_analog->TXA2_Synthase inhibits

Caption: Thromboxane A2 synthesis pathway and potential inhibition.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions on Imidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions on the imidazo[1,5-a]pyrazine scaffold. This privileged heterocyclic core is of significant interest in medicinal chemistry and drug discovery, and its functionalization is key to developing novel therapeutic agents.

Introduction

The this compound ring system is a vital scaffold in the development of kinase inhibitors and other therapeutic agents. The ability to selectively introduce substituents onto this core is crucial for modulating biological activity, physicochemical properties, and pharmacokinetic profiles. Palladium-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon and carbon-heteroatom bonds, offering a versatile strategy for the late-stage functionalization of complex molecules. This document outlines key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, that can be applied to the this compound nucleus. While some of these reactions have been directly reported on the this compound scaffold, others are adapted from methodologies successful on closely related heterocyclic systems, providing a strong starting point for reaction optimization.

General Workflow for Palladium-Catalyzed Cross-Coupling

The general workflow for a palladium-catalyzed cross-coupling reaction involves the coupling of a halo- or triflyloxy-substituted this compound with a suitable coupling partner in the presence of a palladium catalyst, a ligand, a base, and an appropriate solvent.

G Reactants This compound-X + Coupling Partner ReactionMixture Reaction Mixture Reactants->ReactionMixture CatalystSystem Pd Catalyst + Ligand + Base CatalystSystem->ReactionMixture Solvent Anhydrous Solvent Solvent->ReactionMixture Heating Heating (Conventional or Microwave) ReactionMixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Functionalized This compound Purification->Product

General workflow for a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halo-imidazo[1,5-a]pyrazine and a boronic acid or ester. This reaction is widely used due to its mild conditions and the commercial availability of a vast array of boronic acid derivatives.

Application Notes:

The Suzuki-Miyaura coupling has been successfully employed for the functionalization of this compound derivatives. For instance, a benzamide derivative of this compound has undergone Suzuki cross-coupling, demonstrating the feasibility of this reaction on substituted scaffolds[1]. While comprehensive studies on the parent core are limited, protocols from the closely related imidazo[1,5-a]pyridine and imidazo[1,2-a]pyrazine systems can be readily adapted. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.

Quantitative Data Summary:

EntryThis compound SubstrateCoupling PartnerPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
13-Iodo-imidazo[1,5-a]pyrazineArylboronic acidPd(OAc)₂ (2.5)SPhos (5)K₃PO₄Toluene/H₂O1001270-95Adapted from[2]
28-Bromo-imidazo[1,5-a]pyrazineHeteroarylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O901665-85Adapted from similar heterocycles
33-Bromo-imidazo[1,5-a]pyrazineVinylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃THF80875-90Adapted from[3]

Detailed Experimental Protocol (Adapted from Imidazo[1,5-a]pyridine):

  • To an oven-dried reaction vessel, add the halo-imidazo[1,5-a]pyrazine (1.0 equiv), the boronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%).

  • Add the degassed solvent system (e.g., toluene/water 4:1).

  • The reaction mixture is stirred at the desired temperature (e.g., 100 °C) and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Heck Coupling

The Heck reaction facilitates the coupling of a halo-imidazo[1,5-a]pyrazine with an alkene to form a substituted alkene. This reaction is a powerful tool for introducing vinyl groups onto the heterocyclic core.

Application Notes:

A Heck-type reaction has been reported for 8-substituted imidazo[1,5-a]pyrazines, where the pyrazine moiety acts as an "olefin-like" coupling partner, reacting with a variety of aryl halides to give arylated products in yields ranging from 45% to 92%[4]. This indicates the reactivity of the this compound core in Heck-type transformations. For the more conventional Heck reaction involving a halo-imidazo[1,5-a]pyrazine and an alkene, protocols can be adapted from the imidazo[1,5-a]pyridine series.

Quantitative Data Summary:

EntryThis compound SubstrateAlkenePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
18-Substituted-imidazo[1,5-a]pyrazineAryl halidePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NDMF1002445-92[4]
23-Bromo-imidazo[1,5-a]pyrazinen-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)NaOAcDMA1201660-80Adapted from[5]
38-Iodo-imidazo[1,5-a]pyrazineStyrenePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile1001270-85Adapted from similar heterocycles

Detailed Experimental Protocol (Adapted from Imidazo[1,5-a]pyridine):

  • In a sealed tube, dissolve the halo-imidazo[1,5-a]pyrazine (1.0 equiv) and the alkene (1.5 equiv) in the solvent (e.g., DMA).

  • Add the base (e.g., NaOAc, 2.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., PPh₃, 4 mol%).

  • The tube is sealed and the mixture is stirred at the desired temperature (e.g., 120 °C) for the specified time.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • The residue is purified by flash column chromatography to afford the desired product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halo-imidazo[1,5-a]pyrazine and a terminal alkyne, providing access to alkynyl-substituted imidazo[1,5-a]pyrazines.

Application Notes:

Quantitative Data Summary (Adapted from Related Heterocycles):

EntryThis compound SubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
13-Iodo-imidazo[1,5-a]pyrazinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF60670-90Adapted Protocol
28-Bromo-imidazo[1,5-a]pyrazine1-HexynePdCl₂(PPh₃)₂ (3)CuI (5)DiisopropylamineDMF801265-85Adapted Protocol
33-Bromo-imidazo[1,5-a]pyrazineTrimethylsilylacetylenePd₂(dba)₃ (2)CuI (4)Cs₂CO₃Dioxane90875-95Adapted Protocol

Detailed Experimental Protocol (General Adapted Protocol):

  • To a solution of halo-imidazo[1,5-a]pyrazine (1.0 equiv) in a suitable solvent (e.g., THF), add the terminal alkyne (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • The mixture is degassed with an inert gas for 10-15 minutes.

  • Add the base (e.g., triethylamine, 2.0 equiv) and stir the reaction mixture at the appropriate temperature (e.g., 60 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried, and concentrated.

  • Purification by column chromatography affords the desired product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling a halo-imidazo[1,5-a]pyrazine with a primary or secondary amine.

Application Notes:

The Buchwald-Hartwig amination is a highly valuable transformation in medicinal chemistry for the introduction of amine functionalities. Although specific examples on the this compound scaffold are not well-documented, the reaction is known to be effective on a wide range of nitrogen-containing heterocycles[3]. The choice of a bulky, electron-rich phosphine ligand is often critical for high reactivity, especially with less reactive aryl chlorides.

Quantitative Data Summary (Adapted from Related Heterocycles):

EntryThis compound SubstrateAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
13-Bromo-imidazo[1,5-a]pyrazineMorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001870-90Adapted Protocol
28-Chloro-imidazo[1,5-a]pyrazineAnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1102460-80Adapted Protocol
33-Bromo-imidazo[1,5-a]pyrazineBenzylaminePd₂(dba)₃ (1.5)RuPhos (3)Cs₂CO₃t-BuOH901675-95Adapted Protocol

Detailed Experimental Protocol (General Adapted Protocol):

  • An oven-dried Schlenk tube is charged with the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., BINAP, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • The tube is evacuated and backfilled with argon.

  • Add the halo-imidazo[1,5-a]pyrazine (1.0 equiv) and the amine (1.2 equiv).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • The reaction mixture is stirred at the indicated temperature until the starting material is consumed (as monitored by TLC or LC-MS).

  • After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.

  • The combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography.

Stille Coupling

The Stille coupling involves the reaction of a halo-imidazo[1,5-a]pyrazine with an organostannane reagent.

Application Notes:

Currently, there is a lack of published data on the Stille coupling specifically for the this compound scaffold. While this reaction is a powerful C-C bond-forming tool, its application on this particular heterocycle remains to be explored. Researchers interested in this transformation may need to undertake significant optimization studies, potentially drawing inspiration from Stille couplings on other pyrazine-containing systems.

Signaling Pathways and Logical Relationships

The catalytic cycle of palladium-catalyzed cross-coupling reactions follows a well-established sequence of elementary steps: oxidative addition, transmetalation (for Suzuki, Sonogashira, and Stille) or migratory insertion (for Heck), and reductive elimination.

G cluster_0 Catalytic Cycle Pd0 Pd(0)Ln PdII_RX R-Pd(II)LnX Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)LnR' PdII_RX->PdII_R_R1 Transmetalation (R'-M) PdII_R_R1->Pd0 Reductive Elimination (R-R')

References

Functionalization of the Imidazo[1,5-a]pyrazine Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical functionalization of the imidazo[1,5-a]pyrazine core, a scaffold of significant interest in medicinal chemistry. The methodologies outlined herein facilitate the synthesis of diverse derivatives for screening and development in various therapeutic areas, including oncology and inflammatory diseases.

Introduction

The this compound scaffold is a privileged heterocyclic motif found in numerous biologically active compounds. Its unique electronic properties and structural features make it an attractive starting point for the design of novel therapeutics. Functionalization of this core at various positions allows for the fine-tuning of physicochemical properties and biological activity, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective drug candidates. This document details key functionalization strategies, including metal-catalyzed cross-coupling reactions and C-H functionalization, and provides protocols for their implementation.

Key Functionalization Strategies

The this compound core can be functionalized at several positions, with the C1, C3, C5, and C8 positions being the most commonly targeted. Key strategies for introducing molecular diversity include:

  • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve the coupling of a halogenated or otherwise activated this compound with a suitable coupling partner, such as a boronic acid or organozinc reagent.

  • Direct C-H Functionalization: This modern approach allows for the direct formation of new bonds at native C-H positions, avoiding the need for pre-functionalization of the heterocyclic core. C-H arylation, for example, enables the introduction of aryl groups at specific positions on the this compound ring.

  • Metalation: The use of strong bases can facilitate the deprotonation of the this compound core, generating organometallic intermediates that can be trapped with various electrophiles to introduce a wide range of functional groups.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling of 3-Bromothis compound

This protocol describes a typical Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the C3 position of the this compound core.

Materials:

  • 3-Bromothis compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromothis compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-imidazo[1,5-a]pyrazine.

Characterization Data for a Representative Product (3-(4-methoxyphenyl)this compound):

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J = 1.2 Hz, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.78 (d, J = 4.8 Hz, 1H), 7.65 (s, 1H), 7.42 (dd, J = 4.8, 1.2 Hz, 1H), 7.02 (d, J = 8.8 Hz, 2H), 3.88 (s, 3H).

  • HRMS (ESI): m/z calculated for C₁₃H₁₂N₃O [M+H]⁺, found [M+H]⁺.

Protocol 2: Direct C-H Arylation of this compound at C8

This protocol outlines a direct C-H arylation reaction to introduce an aryl group at the C8 position of the this compound core.

Materials:

  • This compound

  • Aryl iodide (e.g., 4-iodotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • Pivalic acid (PivOH)

  • Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (0.5 mmol, 1.0 equiv), the aryl iodide (1.0 mmol, 2.0 equiv), palladium(II) acetate (0.025 mmol, 5 mol%), and potassium carbonate (1.0 mmol, 2.0 equiv).

  • Add pivalic acid (0.15 mmol, 30 mol%).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add anhydrous toluene (2 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the 8-aryl-imidazo[1,5-a]pyrazine product.

Quantitative Data

The following tables summarize representative yields and biological activity data for functionalized this compound derivatives.

Table 1: Representative Yields for Functionalization Reactions of the this compound Core

EntryFunctionalization ReactionPositionCoupling Partner/ElectrophileCatalyst/ReagentYield (%)
1Suzuki-Miyaura CouplingC34-Methoxyphenylboronic acidPd(OAc)₂/PPh₃75-85
2Suzuki-Miyaura CouplingC5Phenylboronic acidPd(dppf)Cl₂60-70
3Direct C-H ArylationC84-IodotoluenePd(OAc)₂/PivOH50-65
4Metalation-AlkylationC3Methyl iodiden-BuLi70-80

Table 2: Biological Activity of Functionalized this compound Derivatives

Compound IDTargetAssay TypeIC₅₀ (nM)Cell LineReference
14c c-SrcKinase Assay15-[1]
27 BRD9Biochemical Assay35-
29 BRD9Biochemical Assay103-
- IKK1Kinase Assay--
- IKK2Kinase Assay--
3c CDK9Kinase Assay160-[2]
1d CDK9Kinase Assay180-[3]

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for their synthesis and evaluation.

c_Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK c_Src c-Src RTK->c_Src Integrin Integrin Integrin->c_Src FAK FAK c_Src->FAK PI3K PI3K c_Src->PI3K Ras Ras c_Src->Ras STAT3 STAT3 c_Src->STAT3 Migration Migration FAK->Migration Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK Proliferation Proliferation STAT3->Proliferation Survival Survival Akt->Survival MAPK->Proliferation Imidazo_Pyrazine This compound Derivative Imidazo_Pyrazine->c_Src

Caption: c-Src Signaling Pathway and Inhibition by this compound Derivatives.

IKK_NFkB_Signaling_Pathway cluster_stimuli External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFa->IKK_complex IL1 IL-1 IL1->IKK_complex IkB IκB IKK_complex->IkB P IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocation Imidazo_Pyrazine This compound Derivative Imidazo_Pyrazine->IKK_complex IkB_NFkB->NFkB Degradation of IκB Gene_Expression Inflammatory Gene Expression NFkB_active->Gene_Expression

Caption: IKK/NF-κB Signaling Pathway and Inhibition by this compound Derivatives.

BRD9_Signaling_Pathway cluster_nucleus Nucleus Histone Histone Tails Ac_Lysine Acetylated Lysine Histone->Ac_Lysine Acetylation BRD9 BRD9 Bromodomain Ac_Lysine->BRD9 Binding ncBAF ncBAF Complex BRD9->ncBAF Recruitment Chromatin Chromatin Remodeling ncBAF->Chromatin Transcription Gene Transcription Chromatin->Transcription Imidazo_Pyrazine This compound Derivative Imidazo_Pyrazine->BRD9 Inhibition

Caption: BRD9 Bromodomain Function and Inhibition by this compound Derivatives.

Experimental_Workflow Start Start: this compound Core Synthesis/Procurement Functionalization Functionalization Reaction (e.g., Suzuki Coupling, C-H Arylation) Start->Functionalization Purification Purification and Characterization (Column Chromatography, NMR, HRMS) Functionalization->Purification Library Library of Functionalized Imidazo[1,5-a]pyrazines Purification->Library Screening Biological Screening (Kinase Assays, Cell Proliferation Assays) Library->Screening Data_Analysis Data Analysis and SAR Studies Screening->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization End End: Identification of Lead Compound(s) Data_Analysis->End Lead_Optimization->Functionalization Iterative Refinement

Caption: General Experimental Workflow for Synthesis and Evaluation of this compound Derivatives.

References

Imidazo[1,5-a]pyrazine Derivatives as Potent and Selective BTK Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application and experimental protocols for the evaluation of Imidazo[1,5-a]pyrazine derivatives as inhibitors of Bruton's tyrosine kinase (BTK). BTK is a critical non-receptor tyrosine kinase integral to B-cell receptor (BCR) signaling pathways, making it a prime therapeutic target for B-cell malignancies and autoimmune diseases.[1][2][3][4][5] The this compound scaffold has emerged as a promising core structure for the development of both reversible and irreversible BTK inhibitors, including the FDA-approved drug Acalabrutinib.[6][7]

Data Presentation: Inhibitory Potency and Pharmacokinetics

The following tables summarize the in vitro inhibitory potency and pharmacokinetic properties of representative this compound-based BTK inhibitors.

Table 1: In Vitro Potency of 8-Amino-imidazo[1,5-a]pyrazine Derivatives against BTK

CompoundRBTK IC50 (nM)hPBMC IC50 (nM)
1 H0.278.0
2 3-F0.173.0
31 2-F2.135
32 2-Cl2.556
33 3-OMe0.314.0
35 2-OMe0.3414
36 2,3-diF0.186.0

Data represents the average of at least two repeated tests.

Table 2: Kinase Selectivity of Lead Compounds

KinaseCompound 1 IC50 (nM) (Fold Selectivity vs BTK)Compound 2 IC50 (nM) (Fold Selectivity vs BTK)Compound 3 IC50 (nM) (Fold Selectivity vs BTK)
BTK 0.27 (1)0.17 (1)0.31 (1)
BMX 48 (>177)29 (>170)10.5 (34)
LCK >1000 (>3700)>1000 (>5880)11.8 (38)
SRC >1000 (>3700)>1000 (>5880)>1000 (>3225)
FGR >1000 (>3700)>1000 (>5880)>1000 (>3225)
TEC 145 (>537)231 (>1358)250 (806)

Table 3: Pharmacokinetic Parameters of Acalabrutinib and its Deuterated Analogs [7]

CompoundBTK IC50 (nM)Cell Viability IC50 (TMD8, nM)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T1/2 (h)
Acalabrutinib 3.415----
Compound 38 1.8~11500.54501.5
Compound 39 1.8~11800.55501.6

Experimental Protocols

Detailed methodologies for the evaluation of this compound derivatives as BTK inhibitors are provided below.

Protocol 1: In Vitro BTK Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the phosphorylation of a substrate peptide by the BTK enzyme.

Materials:

  • Recombinant human BTK enzyme

  • TR-FRET Kinase Assay Kit (including biotinylated peptide substrate, ATP, and detection reagents)

  • This compound test compounds

  • 384-well microplates

  • TR-FRET compatible plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 5 µL of BTK enzyme (final concentration ~50 pM) in kinase buffer to each well.

  • Add 0.5 µL of diluted test compound or DMSO (vehicle control) to the respective wells.

  • Incubate the plate for 60 minutes at room temperature.

  • Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated peptide substrate and ATP in kinase buffer.

  • Incubate for 120 minutes at room temperature.

  • Stop the reaction by adding 10 µL of the stop solution containing the TR-FRET detection reagents.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET plate reader (excitation at 320-340 nm, emission at 615 nm and 665 nm).

  • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot against the inhibitor concentration to determine the IC50 value.[1]

Protocol 2: Cellular BTK Autophosphorylation Assay (Western Blot)

This protocol assesses the ability of the test compounds to inhibit BTK autophosphorylation at Tyr223 in a cellular context.[1][8]

Materials:

  • Ramos cells (human B-lymphoma cell line)

  • Anti-human IgM antibody

  • This compound test compounds

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-BTK (Tyr223), anti-total BTK

  • HRP-conjugated secondary antibody

  • SDS-PAGE equipment and reagents

  • PVDF membrane

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed Ramos cells at a density of 1 x 10^6 cells/mL and incubate overnight.

  • Treat cells with various concentrations of the test compounds or DMSO for 1-2 hours.

  • Stimulate the B-cell receptor by adding anti-human IgM (e.g., 10 µg/mL) for 10 minutes.

  • Pellet the cells by centrifugation and wash with ice-cold PBS.

  • Lyse the cells in lysis buffer and determine the protein concentration.

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate.

  • To normalize, strip the membrane and reprobe with an anti-total BTK antibody.

  • Quantify band intensities to determine the dose-dependent inhibition of BTK autophosphorylation.[1][9]

Visualizations

BTK Signaling Pathway and Inhibition by this compound Derivatives

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activation PIP3 PIP3 Lyn_Syk->PIP3 Generates BTK BTK PIP3->BTK Recruits & Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Downstream Downstream Signaling (NF-κB, MAPK, etc.) PLCg2->Downstream Proliferation B-Cell Proliferation, Survival, Differentiation Downstream->Proliferation Inhibitor This compound Inhibitor Inhibitor->BTK Inhibition

Caption: BTK signaling cascade and the inhibitory action of this compound derivatives.

General Workflow for Screening BTK Inhibitors

BTK_Inhibitor_Screening_Workflow start Start: Compound Library (this compound derivatives) primary_screen Primary Screen: In Vitro BTK Kinase Assay (TR-FRET) start->primary_screen dose_response Dose-Response & IC50 Determination primary_screen->dose_response cellular_assay Secondary Screen: Cellular BTK Autophosphorylation Assay dose_response->cellular_assay selectivity Kinase Selectivity Profiling cellular_assay->selectivity adme In Vitro ADME/Tox Profiling cellular_assay->adme in_vivo In Vivo Efficacy Studies (e.g., CIA model) selectivity->in_vivo adme->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization lead_optimization->start Iterative SAR end Candidate Drug lead_optimization->end

Caption: A generalized workflow for the screening and validation of BTK inhibitors.

Structure-Activity Relationship (SAR) Logic for 8-Amino-imidazo[1,5-a]pyrazine Derivatives

SAR_Logic cluster_modifications Key Modification Points core 8-Amino-imidazo[1,5-a]pyrazine Core Essential for H-bonding with BTK hinge region r1 R1: Amide on Piperidine Modulates physicochemical properties and off-target activity core:f1->r1:f0 Connects to r2 R2: Phenyl Ring Substituents Influences potency (e.g., 3-F enhances activity) core:f1->r2:f0 Connects to r3 R3: Bicyclic Ring Substitutes Improves potency, PK profile, and selectivity r1:f0->r3:f0 Can be constrained into potency Improved BTK Inhibitory Potency r1:f1->potency r2:f1->potency r3:f1->potency

Caption: Key SAR insights for the 8-amino-imidazo[1,5-a]pyrazine scaffold.

References

Application Notes and Protocols for Imidazo[1,5-a]pyrazine Analogs as mTOR Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that serves as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2] It integrates signals from upstream pathways, including growth factors and nutrients, to control essential cellular processes.[1][3] mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTORC2, which have different downstream targets and cellular functions.[4] Dysregulation of the mTOR signaling pathway is a common feature in many human cancers, making it a critical target for therapeutic intervention.[3]

Imidazo[1,5-a]pyrazine-based compounds have emerged as a promising class of ATP-competitive mTOR kinase inhibitors.[5] These small molecules are designed to target the kinase domain of mTOR, thereby inhibiting the activity of both mTORC1 and mTORC2. This dual inhibition offers a more comprehensive blockade of the mTOR pathway compared to allosteric inhibitors like rapamycin, which primarily target mTORC1.[5] The discovery and optimization of this series have led to the identification of potent and orally bioavailable compounds that have demonstrated significant anti-tumor activity in preclinical models.

These application notes provide an overview of the biological activity of representative this compound-derived mTOR inhibitors and detailed protocols for their evaluation.

Data Presentation: Biological Activity of Representative Analogs

While specific quantitative data for the initial series of this compound analogs is not detailed in the primary literature abstract, data for a key optimized compound derived from this class, OSI-027, is available and serves as a potent example of this scaffold's potential.[5] The optimization process focused on improving potency, selectivity, and metabolic stability to yield orally bioavailable drug candidates.

Compound IDTargetAssay TypeIC50 (nM)SelectivityReference
OSI-027 mTORC1Kinase Assay22>100-fold vs. PI3Kα, β, γ[5]
mTORC2Kinase Assay65>100-fold vs. PI3Kα, β, γ[5]
Compound 4c mTORKinase AssayPotent (Specific value not provided in abstract)Optimized for potency and selectivity

Table 1: Summary of in vitro inhibitory activity of a representative this compound-derived mTOR inhibitor.

Mandatory Visualizations

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effectors cluster_processes Cellular Processes Growth Factors Growth Factors mTORC2 mTORC2 Growth Factors->mTORC2 Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 Energy Status (ATP) Energy Status (ATP) Energy Status (ATP)->mTORC1 inhibits PI3K PI3K AKT AKT PI3K->AKT AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 AKT (S473) AKT (S473) mTORC2->AKT (S473) Inhibitor This compound Analogs Inhibitor->mTORC1 Inhibitor->mTORC2 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Survival Cell Survival AKT (S473)->Cell Survival Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation

Caption: The mTOR signaling pathway and points of inhibition.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Evaluation cluster_2 Mechanism of Action A Synthesize this compound Analogs B Biochemical mTOR Kinase Assay (e.g., HTRF) A->B C Determine IC50 Values & Select Lead Compounds B->C D Cell Viability / Proliferation Assay (e.g., MTT, CCK-8) C->D Advance Leads E Determine Cellular IC50 in Cancer Cell Lines D->E F Treat Cells with Lead Compound E->F Confirm MOA G Western Blot Analysis of mTOR Pathway Phosphorylation (p-S6K, p-4E-BP1, p-AKT) F->G H Confirm Target Engagement G->H SAR_Logic cluster_mods Chemical Modifications cluster_props Desired Properties Scaffold This compound Core R1 R1 Substitutions Scaffold->R1 R2 R2 Substitutions Scaffold->R2 R3 R3 Substitutions Scaffold->R3 Potency Increased Potency (Lower IC50) R1->Potency Selectivity Kinase Selectivity (vs. PI3K, etc.) R2->Selectivity PK Improved PK Properties (Oral Bioavailability, Metabolic Stability) R3->PK Potency->Selectivity Potency->PK

References

Application Notes and Protocols for Imidazo[1,5-a]pyrazine-Based Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and biological evaluation of Imidazo[1,5-a]pyrazine-based libraries. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold and broad range of biological activities, including the inhibition of key enzymes in cancer and inflammatory diseases.

Design and Synthesis of this compound Libraries

The this compound core is a privileged scaffold in drug discovery, offering a three-dimensional architecture that can be readily functionalized to explore chemical space and optimize biological activity. The design of these libraries often focuses on targeting the ATP-binding sites of kinases or the acetyl-lysine binding pockets of bromodomains. Structure-activity relationship (SAR) studies have demonstrated that substitutions at various positions of the imidazopyrazine ring system significantly influence potency and selectivity.

General Synthetic Strategy

A common and effective method for the synthesis of this compound libraries involves a multi-component reaction strategy. This approach allows for the rapid generation of a diverse range of derivatives from readily available starting materials. A generalized synthetic workflow is depicted below.

G cluster_synthesis General Synthetic Workflow for this compound Library start Starting Materials (e.g., 2-aminopyrazines, aldehydes, isocyanides) step1 Multi-component Reaction (e.g., Groebke-Blackburn-Bienaymé reaction) start->step1 step2 Intermediate this compound Scaffold step1->step2 step3 Diversity-Oriented Functionalization (e.g., Suzuki coupling, Buchwald-Hartwig amination) step2->step3 end Diverse this compound Library step3->end

Caption: A generalized workflow for the synthesis of this compound libraries.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of an this compound Library

This protocol outlines a one-pot, three-component reaction for the synthesis of a library of this compound derivatives.

Materials:

  • Substituted 2-aminopyrazine (1.0 eq)

  • Aldehyde (1.1 eq)

  • Isocyanide (1.2 eq)

  • Solvent (e.g., Methanol, Dichloromethane)

  • Catalyst (e.g., Sc(OTf)₃, ZrCl₄) (0.1 eq)

Procedure:

  • To a solution of the substituted 2-aminopyrazine in the chosen solvent, add the aldehyde and the isocyanide.

  • Add the catalyst to the reaction mixture.

  • Stir the reaction at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired this compound derivatives.

  • Characterize the synthesized compounds by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Applications and Assay Protocols

This compound derivatives have shown significant activity as inhibitors of several important drug targets, including Bruton's tyrosine kinase (BTK), BRD9 bromodomain, and the mammalian target of rapamycin (mTOR).

Bruton's Tyrosine Kinase (BTK) Inhibition

BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it a key target for the treatment of B-cell malignancies and autoimmune diseases.

G cluster_btk BTK Signaling Pathway Inhibition BCR B-Cell Receptor (BCR) Activation LYN_SYK LYN/SYK Activation BCR->LYN_SYK BTK BTK Activation LYN_SYK->BTK PLCg2 PLCγ2 Activation BTK->PLCg2 Downstream Downstream Signaling (Cell Proliferation, Survival) PLCg2->Downstream Inhibitor This compound Inhibitor Inhibitor->BTK

Caption: Inhibition of the BTK signaling pathway by this compound derivatives.

Protocol 2: BTK Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to measure the binding of inhibitors to BTK.[1]

Materials:

  • BTK enzyme

  • Eu-anti-GST antibody

  • Kinase Tracer 236

  • Kinase buffer

  • Test compounds (this compound derivatives)

  • 384-well plate

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the BTK enzyme and the Eu-anti-GST antibody in kinase buffer.

  • Add the diluted test compounds or DMSO (for control) to the respective wells.

  • Incubate for 60 minutes at room temperature.

  • Add the Kinase Tracer 236 to all wells.

  • Incubate for another 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET compatible plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).

  • Calculate the emission ratio (665 nm / 615 nm) and plot the values against the inhibitor concentration to determine the IC₅₀.

BRD9 Bromodomain Inhibition

BRD9 is a subunit of the SWI/SNF chromatin remodeling complex, and its bromodomain is involved in recognizing acetylated lysine residues on histones, playing a role in gene regulation. Inhibition of the BRD9 bromodomain is a potential therapeutic strategy for certain cancers.[2]

G cluster_brd9 BRD9 Bromodomain Function and Inhibition BRD9 BRD9 Bromodomain AcLys Acetylated Lysine (on Histone Tail) BRD9->AcLys Binding SWISNF SWI/SNF Complex Recruitment AcLys->SWISNF Gene Gene Transcription SWISNF->Gene Inhibitor This compound Inhibitor Inhibitor->BRD9 Competitive Binding

Caption: Mechanism of BRD9 bromodomain inhibition by this compound derivatives.

Protocol 3: BRD9 Bromodomain Binding Assay (AlphaScreen)

This protocol details a bead-based proximity assay to measure the inhibition of the interaction between the BRD9 bromodomain and an acetylated histone peptide.[3][4]

Materials:

  • GST-tagged BRD9 bromodomain

  • Biotinylated acetylated histone H4 peptide

  • Streptavidin-coated Donor beads

  • Glutathione-coated Acceptor beads

  • Assay buffer

  • Test compounds (this compound derivatives)

  • 384-well OptiPlate

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well OptiPlate, add the GST-tagged BRD9 bromodomain and the biotinylated acetylated histone H4 peptide.

  • Add the diluted test compounds or buffer (for control) to the wells.

  • Incubate for 30 minutes at room temperature.

  • Add the Glutathione-coated Acceptor beads and incubate for 60 minutes at room temperature in the dark.

  • Add the Streptavidin-coated Donor beads and incubate for 30 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-capable plate reader.

  • Plot the signal against the inhibitor concentration to determine the IC₅₀.

Mammalian Target of Rapamycin (mTOR) Inhibition

mTOR is a serine/threonine kinase that regulates cell growth, proliferation, and survival. It exists in two distinct complexes, mTORC1 and mTORC2, both of which are attractive targets for cancer therapy.[5][6]

G cluster_mTOR mTOR Signaling Pathway Inhibition GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K_4EBP1 S6K & 4E-BP1 mTORC1->S6K_4EBP1 mTORC2 mTORC2 mTORC2->AKT CellGrowth Cell Growth & Proliferation S6K_4EBP1->CellGrowth Inhibitor This compound Inhibitor Inhibitor->mTORC1 Inhibitor->mTORC2

Caption: Dual inhibition of mTORC1 and mTORC2 by this compound derivatives.

Protocol 4: mTOR Kinase Assay (HTRF)

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay to measure the kinase activity of mTOR.[6]

Materials:

  • mTOR kinase enzyme

  • ULight™-p70S6K (Thr389) peptide substrate

  • Eu-anti-phospho-p70S6K (Thr389) antibody

  • ATP

  • Kinase reaction buffer

  • Test compounds (this compound derivatives)

  • 384-well low volume plate

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 384-well plate, add the mTOR kinase enzyme and the ULight™-p70S6K peptide substrate.

  • Add the diluted test compounds or buffer (for control) to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect the phosphorylated substrate by adding the Eu-anti-phospho-p70S6K antibody in detection buffer.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Calculate the HTRF ratio and plot against the inhibitor concentration to determine the IC₅₀.

Quantitative Data Summary

The following tables summarize the biological activity of representative this compound and related imidazopyrazine derivatives from the literature.

Table 1: Inhibitory Activity of this compound Derivatives against BTK

Compound IDBTK IC₅₀ (nM)
Btk-IN-233

Data sourced from publicly available information.[7]

Table 2: Inhibitory Activity of this compound Derivatives against BRD9

Compound IDBRD9 IC₅₀ (nM)Selectivity over BRD4 BD1
I-BRD947>100-fold

Data is presented as pIC₅₀ of 6.7 in the source, which corresponds to an IC₅₀ of approximately 47 nM.[8]

Table 3: Antiproliferative Activity of Imidazo[1,2-a]pyrazine Derivatives

Compound IDCell LineIC₅₀ (µM)
12bHep-211
12bHepG213
12bMCF-711
12bA37511
10bHep-220
10bHepG218
10bMCF-721
10bA37516

Data from a study on imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives.[9]

References

Application Notes and Protocols for In Vitro Kinase Assays of Imidazo[1,5-a]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,5-a]pyrazine derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating potent inhibitory activity against a range of protein kinases.[1] These kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders.[1] Consequently, this compound-based compounds are promising candidates for novel therapeutic agents.

This document provides detailed protocols for conducting in vitro kinase assays to evaluate the inhibitory potential of this compound compounds. It includes methodologies for both biochemical and cell-based assays, data presentation guidelines, and visual representations of key workflows and signaling pathways. The protocols are designed to be adaptable for various kinase targets known to be modulated by this class of compounds, such as Bruton's tyrosine kinase (BTK), Aurora kinases, and Src family kinases.[2][3]

Data Presentation

The inhibitory activity of this compound compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the reported in vitro activity of representative compounds against various kinases.

Table 1: Biochemical IC50 Values of this compound Compounds against BTK

Compound IDModificationBTK IC50 (nM)Reference
Acalabrutinib (ACP-196)This compound analogue3[3]
Compound 18-amino-imidazo[1,5-a]pyrazine core0.5
Compound 28-amino-imidazo[1,5-a]pyrazine core0.4
Compound 38-amino-imidazo[1,5-a]pyrazine core0.3
Compound 38Deuterated derivative1.8[3]
Compound 39Deuterated derivative1.8[3]

Table 2: Biochemical and Cell-Based IC50 Values of Imidazo[1,2-a]pyrazine Compounds against Aurora Kinases

Compound IDKinase TargetBiochemical IC50 (nM)Cell-Based phos-HH3 IC50 (nM)Reference
Compound 1Aurora A/B-250[2]
12k (SCH 1473759)Aurora AKd = 0.0225[2]
Aurora BKd = 0.03
12hNot Specified-2[2]
12iNot Specified-4[2]
12jNot Specified-7[2]
13Not Specified-35[2]
(±)-14Not Specified-149[2]

Signaling Pathway

This compound kinase inhibitors predominantly act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.

G cluster_0 Kinase Signaling Pathway Signal Signal Receptor Receptor Signal->Receptor Kinase Kinase Receptor->Kinase Activates Substrate Substrate Kinase->Substrate Phosphorylates ADP ADP Kinase->ADP Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response Phosphorylated_Substrate->Cellular_Response ATP ATP ATP->Kinase Inhibitor This compound Inhibitor Inhibitor->Kinase Inhibits (ATP-competitive)

Caption: ATP-competitive inhibition of a kinase signaling pathway.

Experimental Protocols

This section provides detailed protocols for two common types of in vitro kinase assays: a luminescence-based biochemical assay and a cell-based phosphorylation assay.

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol is adapted for a generic luminescence-based assay, such as ADP-Glo™, which measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant Kinase (e.g., BTK, Aurora A, c-Src)

  • Kinase Substrate (specific to the kinase)

  • This compound test compounds

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Experimental Workflow Diagram:

G cluster_0 Biochemical Kinase Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) Start->Prepare_Reagents Dispense_Inhibitor Dispense this compound Inhibitor Dilutions to Plate Prepare_Reagents->Dispense_Inhibitor Add_Kinase Add Kinase Solution Dispense_Inhibitor->Add_Kinase Pre_Incubate Pre-incubate Add_Kinase->Pre_Incubate Initiate_Reaction Initiate Reaction with ATP/Substrate Mix Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate at RT Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction and Deplete ATP (Add ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Incubate_Stop Incubate at RT Stop_Reaction->Incubate_Stop Detect_Signal Add Kinase Detection Reagent and Incubate Incubate_Stop->Detect_Signal Read_Luminescence Read Luminescence Detect_Signal->Read_Luminescence Analyze_Data Analyze Data (IC50) Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a luminescence-based biochemical kinase assay.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound compound in 100% DMSO.

    • Create a serial dilution of the inhibitor in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.

    • Thaw recombinant kinase, substrate, and ATP on ice.

    • Prepare the kinase and substrate/ATP solutions in kinase assay buffer at the desired concentrations. The optimal concentrations should be determined empirically.

  • Assay Plate Setup (384-well format):

    • Add 1 µL of the serially diluted this compound compound or DMSO (for control wells) to the appropriate wells.

    • Add 2 µL of the diluted kinase solution to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well. The final reaction volume will be 5 µL.

    • Shake the plate gently for 30 seconds.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate the plate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cell-Based Kinase Phosphorylation Assay

This protocol outlines a general method to measure the inhibition of a specific kinase within a cellular context by quantifying the phosphorylation of its downstream substrate.

Materials:

  • Cell line expressing the target kinase and substrate

  • Cell culture medium and supplements

  • This compound test compounds

  • Lysis buffer

  • Phospho-specific and total protein antibodies for the substrate

  • Detection reagents (e.g., HRP-conjugated secondary antibodies and chemiluminescent substrate for Western blotting, or TR-FRET reagents)

  • 96-well cell culture plates

  • Instrumentation for detection (e.g., chemiluminescence imager, plate reader)

Experimental Workflow Diagram:

G cluster_0 Cell-Based Phosphorylation Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Cells Incubate Overnight Seed_Cells->Incubate_Cells Treat_Cells Treat Cells with this compound Inhibitor Dilutions Incubate_Cells->Treat_Cells Incubate_Treatment Incubate for a Defined Period Treat_Cells->Incubate_Treatment Lyse_Cells Lyse Cells Incubate_Treatment->Lyse_Cells Quantify_Protein Quantify Protein Concentration Lyse_Cells->Quantify_Protein Detect_Phosphorylation Detect Substrate Phosphorylation (e.g., Western Blot, ELISA, TR-FRET) Quantify_Protein->Detect_Phosphorylation Analyze_Data Analyze Data (IC50) Detect_Phosphorylation->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Cell-based Assays to Evaluate Imidazo[1,5-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-based assays for the evaluation of Imidazo[1,5-a]pyrazine derivatives, a promising class of heterocyclic compounds with therapeutic potential, particularly in oncology and immunology. This document outlines detailed protocols for key assays to assess cytotoxicity, apoptosis, and cell cycle progression, and provides an overview of the signaling pathways commonly modulated by these compounds.

Introduction to this compound Derivatives

Imidazo[1,5-a]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Numerous studies have highlighted their potential as potent inhibitors of various protein kinases, including mTOR, Bruton's tyrosine kinase (BTK), and c-Src, which are crucial regulators of cell growth, proliferation, and survival.[1][2][3] Dysregulation of these kinase signaling pathways is a hallmark of many diseases, including cancer and autoimmune disorders. Consequently, this compound derivatives are being actively investigated as potential therapeutic agents.

The evaluation of these compounds requires robust and reproducible cell-based assays to determine their biological effects. This document provides detailed protocols for essential in vitro assays to characterize the cellular response to this compound derivatives.

Data Presentation: Cytotoxicity of this compound and Related Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values for various this compound and the closely related Imidazo[1,2-a]pyrazine derivatives against several human cancer cell lines, as determined by the MTT assay. This data provides a comparative overview of their cytotoxic potential.

Table 1: IC50 Values of this compound Derivatives

Compound ID/ReferenceTargetCell LineIC50 (µM)
Compound 27 [4]BRD9A549 (Lung Carcinoma)6.12
Compound 27 [4]BRD9EOL-1 (Eosinophilic Leukemia)1.76
Compound 4c [1]mTORMDA-MB-231 (Breast Cancer)Not explicitly stated, but demonstrated in vivo tumor growth inhibition
BTK Inhibitors (e.g., 1 , 3 )[5]BTKHuman PBMCPotent inhibition demonstrated
c-Src Inhibitors (e.g., 14c.HCl )[3]c-SrcNot specified in vitroDemonstrated in vivo neuroprotective efficacy

Table 2: IC50 Values of Related Imidazo[1,2-a]pyrazine Derivatives

Compound ID/ReferenceTargetCell LineIC50 (µM)
Compound 3c [4][6]CDK9MCF7 (Breast Cancer)6.66 (average of 3 cell lines)
Compound 10b [7][8][9]Not SpecifiedHep-2 (Laryngeal Carcinoma)20
Compound 10b [7][8][9]Not SpecifiedHepG2 (Hepatocellular Carcinoma)18
Compound 10b [7][8][9]Not SpecifiedMCF-7 (Breast Carcinoma)21
Compound 10b [7][8][9]Not SpecifiedA375 (Human Skin Cancer)16
Compound 10i [7][8][9]Not SpecifiedMCF-7 (Breast Carcinoma)17
Compound 10i [7][8][9]Not SpecifiedA375 (Human Skin Cancer)16

Experimental Protocols

Detailed methodologies for key cell-based assays are provided below. These protocols are intended as a guide and may require optimization based on the specific cell line and this compound derivative being tested.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow MTT Assay Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate 24h cell_seeding->incubation_24h add_compound Add this compound derivatives incubation_24h->add_compound incubation_treatment Incubate 24-72h add_compound->incubation_treatment add_mtt Add MTT solution incubation_treatment->add_mtt incubation_mtt Incubate 3-4h add_mtt->incubation_mtt solubilize Solubilize formazan incubation_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis seed_treat Seed and treat cells harvest Harvest cells seed_treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_reagents Add Annexin V-FITC and PI resuspend->add_reagents incubate Incubate 15 min in dark add_reagents->incubate flow_cytometry Analyze by Flow Cytometry incubate->flow_cytometry quadrant_analysis Quadrant Analysis: Viable, Early Apoptotic, Late Apoptotic, Necrotic flow_cytometry->quadrant_analysis Cell_Cycle_Workflow Cell Cycle Analysis Workflow start Seed and treat cells harvest Harvest cells start->harvest wash_pbs Wash with PBS harvest->wash_pbs fix Fix with cold 70% ethanol wash_pbs->fix stain Stain with PI and RNase A fix->stain analyze Analyze by Flow Cytometry stain->analyze histogram Generate DNA content histogram (G0/G1, S, G2/M phases) analyze->histogram mTOR_Pathway mTOR Signaling Pathway Inhibition growth_factors Growth Factors rtk RTK growth_factors->rtk pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 survival Cell Survival akt->survival mtorc2 mTORC2 mtorc2->akt s6k S6K mtorc1->s6k four_ebp1 4E-BP1 mtorc1->four_ebp1 proliferation Cell Growth & Proliferation s6k->proliferation four_ebp1->proliferation inhibitor This compound Derivatives inhibitor->mtorc2 inhibitor->mtorc1 NFkB_Pathway NF-κB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm stimuli Inflammatory Stimuli (e.g., TNFα, IL-1β) receptor Receptor stimuli->receptor ikk_complex IKK Complex receptor->ikk_complex ikb IκBα ikk_complex->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb ikb_p P-IκBα ikb->ikb_p nucleus Nucleus nfkb->nucleus translocation proteasome Proteasomal Degradation ikb_p->proteasome gene_transcription Gene Transcription (Inflammation, Survival) inhibitor This compound Derivatives inhibitor->ikk_complex

References

Application Notes and Protocols: Pharmacophore Modeling of Imidazo[1,5-a]pyrazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the pharmacophore modeling of Imidazo[1,5-a]pyrazine derivatives as kinase inhibitors. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows to facilitate the discovery and development of novel kinase inhibitors.

Introduction to Imidazo[1,5-a]pyrazines as Kinase Inhibitors

The this compound scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating inhibitory activity against a range of protein kinases. Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Consequently, the development of potent and selective kinase inhibitors is a major focus of drug discovery.

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features (pharmacophore) required for a molecule to interact with a specific biological target. This approach aids in the rational design of new inhibitors and the virtual screening of compound libraries to identify novel hits.

This document will focus on the application of pharmacophore modeling to this compound derivatives targeting key kinases such as Bruton's tyrosine kinase (BTK), Aurora kinases, and Cyclin-Dependent Kinase 9 (CDK9).

Quantitative Data Summary

The following tables summarize the inhibitory activities of representative this compound and related Imidazo[1,2-a]pyrazine derivatives against their target kinases.

Table 1: Inhibitory Activity of 8-Amino-imidazo[1,5-a]pyrazine Derivatives against Bruton's Tyrosine Kinase (BTK) [1]

Compound IDBTK IC50 (nM)Human Whole Blood Assay IC50 (nM)
1 120120
2 113113
3 9494

Table 2: Pharmacophore-Based Docking Scores of this compound Derivatives as BTK Inhibitors [2]

Compound IDDocking Score
15 -8.567
27 -7.465
8n -6.922
38 -6.137

Table 3: Inhibitory Activity of an Imidazo[1,2-a]pyrazine Derivative (SCH 1473759) against Aurora Kinases [3][4]

KinaseIC50 (nM)
Aurora A≥4
Aurora B≥13

Signaling Pathways

Understanding the signaling pathways in which the target kinases are involved is crucial for elucidating the mechanism of action of the inhibitors and their potential therapeutic effects.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a non-receptor tyrosine kinase essential for B-cell development, differentiation, and signaling.[5] It is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB and NFAT, promoting B-cell proliferation, survival, and antibody production.[6][7]

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Antigen Antigen Antigen->BCR BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 phosphorylates Downstream Downstream Signaling (NF-κB, NFAT) PLCg2->Downstream Response B-cell Proliferation, Survival, Differentiation Downstream->Response Inhibitor This compound Inhibitor Inhibitor->BTK

Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.

Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that play critical roles in mitosis.[8] Aurora A is involved in centrosome maturation and separation, and bipolar spindle assembly.[9] Aurora B is a component of the chromosomal passenger complex and is essential for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[10] Dysregulation of Aurora kinases can lead to aneuploidy and tumorigenesis.

Aurora_Kinase_Signaling_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly Chromosome_Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_B Aurora B Aurora_B->Chromosome_Segregation Aurora_B->Cytokinesis Inhibitor This compound Inhibitor Inhibitor->Aurora_A Inhibitor->Aurora_B

Caption: Aurora Kinase Signaling in Mitosis.

Cyclin-Dependent Kinase 9 (CDK9) Signaling Pathway

CDK9 is a key regulator of transcription elongation.[11] In complex with its regulatory partner, Cyclin T1, it forms the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, which releases it from promoter-proximal pausing and allows for productive transcription of many genes, including proto-oncogenes.[12]

CDK9_Signaling_Pathway cluster_dna DNA DNA Promoter Promoter Gene Gene Coding Region PolII_paused RNA Polymerase II (Paused) PolII_elongating RNA Polymerase II (Elongating) PolII_paused->PolII_elongating release PTEFb P-TEFb (CDK9/CycT1) PTEFb->PolII_paused phosphorylates mRNA mRNA PolII_elongating->mRNA transcription Inhibitor This compound Inhibitor Inhibitor->PTEFb

Caption: CDK9 in Transcriptional Elongation.

Experimental Protocols

This section provides detailed protocols for key experiments in the study of this compound kinase inhibitors.

Pharmacophore Model Generation (Ligand-Based)

This protocol outlines the steps for generating a ligand-based pharmacophore model when the 3D structure of the target kinase is unknown.

Workflow:

Pharmacophore_Modeling_Workflow Start Start Data_Collection 1. Collect a set of known active inhibitors Start->Data_Collection Conformer_Generation 2. Generate 3D conformers for each inhibitor Data_Collection->Conformer_Generation Feature_Identification 3. Identify common pharmacophoric features Conformer_Generation->Feature_Identification Model_Generation 4. Generate pharmacophore hypotheses Feature_Identification->Model_Generation Model_Validation 5. Validate the model using a test set Model_Generation->Model_Validation Virtual_Screening 6. Use the validated model for virtual screening Model_Validation->Virtual_Screening End End Virtual_Screening->End

Caption: Ligand-Based Pharmacophore Modeling Workflow.

Protocol:

  • Data Set Preparation:

    • Compile a structurally diverse set of at least 15-20 known active this compound inhibitors against the target kinase.

    • Include a set of known inactive compounds for model validation.

    • Ensure accurate 2D structures and associated biological activity data (e.g., IC50, Ki).

  • Conformational Analysis:

    • Generate a diverse set of low-energy 3D conformers for each molecule in the training set using computational chemistry software (e.g., MOE, Discovery Studio).

  • Pharmacophore Feature Identification:

    • Identify common chemical features among the active inhibitors. These typically include:

      • Hydrogen Bond Acceptors (HBA)

      • Hydrogen Bond Donors (HBD)

      • Hydrophobic (HY) regions

      • Aromatic Rings (AR)

      • Positive Ionizable (PI)

      • Negative Ionizable (NI)

    • A study on this compound BTK inhibitors identified a five-point pharmacophore hypothesis consisting of one hydrogen bond donor, one positive ionic, and three-ring aromatic features.[2]

  • Pharmacophore Model Generation:

    • Use software to align the conformers of the active compounds and generate pharmacophore hypotheses that represent the common 3D arrangement of the identified features.

    • Rank the generated hypotheses based on a scoring function that considers factors like the fit of active compounds and the exclusion of inactive ones.

  • Pharmacophore Model Validation:

    • Validate the best-ranked pharmacophore model using a test set of compounds not used in model generation.

    • Assess the model's ability to distinguish between active and inactive compounds using metrics such as enrichment factor and ROC curves.

  • Virtual Screening:

    • Use the validated pharmacophore model as a 3D query to screen large compound databases (e.g., ZINC, Enamine) to identify novel molecules that match the pharmacophoric features.

    • The identified hits can then be subjected to further computational analysis (e.g., molecular docking) and experimental testing.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound compounds against a target kinase. Specific conditions (e.g., enzyme and substrate concentrations) should be optimized for each kinase.

Workflow:

Kinase_Assay_Workflow Start Start Compound_Prep 1. Prepare serial dilutions of test compound Start->Compound_Prep Reaction_Setup 2. Add kinase, substrate, and test compound to plate Compound_Prep->Reaction_Setup Reaction_Initiation 3. Initiate reaction with ATP Reaction_Setup->Reaction_Initiation Incubation 4. Incubate at room temperature Reaction_Initiation->Incubation Detection 5. Add detection reagent and measure signal Incubation->Detection Data_Analysis 6. Calculate % inhibition and determine IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: In Vitro Kinase Inhibition Assay Workflow.

Materials:

  • Recombinant purified kinase (e.g., BTK, Aurora A/B, CDK9/Cyclin T1)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Test this compound compounds dissolved in DMSO

  • Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, Z'-LYTE™)

  • 384-well assay plates (white or black, depending on the detection method)

  • Multichannel pipettes and a plate reader

Protocol:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in 100% DMSO. A common starting concentration is 10 mM, followed by 10-point, 3-fold dilutions.

  • Reaction Setup:

    • In a 384-well plate, add a small volume (e.g., 100 nL) of the diluted compounds to the assay wells. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.

    • Add the kinase enzyme solution to each well. The final concentration should be in the linear range of the assay.

    • Add the kinase-specific substrate to each well.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km value for the specific kinase.

    • Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the kinase activity by adding the detection reagent according to the manufacturer's instructions. For example, in an ADP-Glo™ assay, the reagent is added to deplete unused ATP and then convert the generated ADP into a luminescent signal.

    • Incubate the plate for the recommended time to allow the detection signal to stabilize.

  • Data Analysis:

    • Measure the signal (luminescence, fluorescence, etc.) using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Specific Kinase Assay Protocols
  • BTK Kinase Assay: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay using a biotinylated peptide substrate.[13] Alternatively, luminescence-based assays like ADP-Glo™ can be used.[14][15]

  • Aurora Kinase Assay: Luminescence-based assays such as ADP-Glo™ are suitable for measuring the activity of Aurora A and Aurora B.[16][17]

  • CDK9 Kinase Assay: TR-FRET and luminescence-based assays are commonly employed to measure CDK9/Cyclin T1 activity.[12][18]

Conclusion

The combination of pharmacophore modeling and in vitro kinase inhibition assays provides a robust platform for the discovery and optimization of this compound-based kinase inhibitors. The protocols and data presented in these application notes offer a framework for researchers to design and execute experiments aimed at developing novel therapeutics targeting various kinases implicated in human diseases. Careful optimization of experimental conditions and thorough validation of computational models are critical for the successful identification of potent and selective clinical candidates.

References

Application Notes and Protocols: 3D-QSAR Studies of Imidazo[1,5-a]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

These notes provide a comprehensive overview and detailed protocols for conducting three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on Imidazo[1,5-a]pyrazine analogs, a class of compounds with significant therapeutic potential, notably as kinase inhibitors.

Application Notes

This compound derivatives have emerged as a promising scaffold in drug discovery, demonstrating inhibitory activity against various kinases, including Bruton's tyrosine kinase (BTK), a key enzyme in B-cell signaling pathways.[1][2][3][4] 3D-QSAR studies are powerful computational techniques used to correlate the biological activity of these compounds with their three-dimensional properties, such as shape and electrostatic fields. These studies provide valuable insights into the structural requirements for enhanced potency and selectivity, thereby guiding the rational design of novel and more effective drug candidates.

Key applications of 3D-QSAR for this compound analogs include:

  • Identifying Key Structural Features: Elucidating the steric, electrostatic, hydrophobic, and hydrogen bonding features that govern the biological activity of the analogs.

  • Predicting Biological Activity: Developing robust models to predict the potency of newly designed compounds prior to their synthesis.

  • Guiding Lead Optimization: Providing a rational basis for modifying existing compounds to improve their therapeutic profile.

Recent studies have successfully employed both field-based and Gaussian-based 3D-QSAR models to investigate 8-amino-imidazo[1,5-a]pyrazine derivatives as BTK inhibitors.[1][2][3] These models have demonstrated good statistical validity and predictive power, highlighting the importance of steric and hydrophobic interactions for enhanced activity.[1][3][4]

Quantitative Data Summary

The following tables summarize the statistical results from various 3D-QSAR studies on this compound and related analogs. These parameters are crucial for assessing the robustness and predictive ability of the generated models.

Table 1: Statistical Validation of 3D-QSAR Models for this compound Analogs as BTK Inhibitors.

Model Typeq² (Predictive Correlation Coefficient)r² (Conventional Correlation Coefficient)Reference
Gaussian-based0.670.93[1][2][3]
Field-based0.600.92[1][2][3]
Atom-based0.870.95[5]
Field-based0.770.901[5]

Table 2: Statistical Validation of CoMFA and CoMSIA Models for Related Imidazopyridine Analogs as Akt1 Inhibitors.

Model TypeQ² (Leave-one-out cross-validation)R² (Non-cross-validated correlation)Reference
CoMFA0.6120.992[6]
CoMSIA0.5950.991[6]

Experimental Protocols

This section provides a detailed methodology for conducting a 3D-QSAR study on this compound analogs, based on established protocols.[1][6]

Protocol 1: General 3D-QSAR Study Workflow

1. Data Set Preparation:

  • Compile a dataset of this compound analogs with their corresponding biological activity data (e.g., IC₅₀ or pIC₅₀ values).
  • Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set for external validation. The selection should ensure structural diversity and a range of activity in both sets.

2. Molecular Modeling:

  • Draw the 2D structures of all compounds using a molecular editor.
  • Convert the 2D structures to 3D structures.
  • Perform energy minimization of each structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

3. Molecular Alignment:

  • This is a critical step. Align all the molecules in the dataset to a common template.
  • Ligand-based alignment: Use a common substructure or a highly active compound as the template.
  • Receptor-based alignment: If the target protein structure is known, dock all the ligands into the active site and use the docked poses for alignment. This approach was used for the 8-amino-imidazo[1,5-a]pyrazine derivatives targeting BTK.[1][2][3][4]

4. 3D-QSAR Model Generation:

  • CoMFA (Comparative Molecular Field Analysis):
  • Place the aligned molecules in a 3D grid.
  • Calculate the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies between a probe atom (e.g., sp³ carbon with +1 charge) and each molecule at each grid point.
  • These energy values form the descriptors.
  • CoMSIA (Comparative Molecular Similarity Indices Analysis):
  • In addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
  • CoMSIA uses a Gaussian function, which avoids the steep potential changes at the van der Waals surface seen in CoMFA.

5. Statistical Analysis:

  • Use Partial Least Squares (PLS) regression analysis to correlate the calculated 3D-QSAR descriptors (independent variables) with the biological activity data (dependent variable).[1]
  • The number of PLS components to use is determined by cross-validation.

6. Model Validation:

  • Internal Validation:
  • Perform leave-one-out (LOO) cross-validation to calculate the cross-validated correlation coefficient (q² or Q²). A q² > 0.5 is generally considered indicative of a good predictive model.
  • External Validation:
  • Use the generated model to predict the activity of the test set compounds.
  • Calculate the predictive correlation coefficient (r²_pred) for the test set. An r²_pred > 0.6 is desirable.
  • Examine the conventional correlation coefficient (r²) for the training set, which should be high (typically > 0.9).[1][6]

7. Visualization and Interpretation:

  • Generate contour maps to visualize the favorable and unfavorable regions for each field (steric, electrostatic, etc.).
  • These maps provide a visual guide for designing new molecules with improved activity. For instance, contour maps for BTK inhibitors revealed the importance of steric and hydrophobic interactions.[1][3][4]

Visualizations

Signaling Pathway

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk PIP3 PIP3 Lyn_Syk->PIP3 BTK Bruton's Tyrosine Kinase (BTK) PIP3->BTK Recruitment & Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium Ca²⁺ Mobilization IP3_DAG->Calcium NFkB NF-κB Activation Calcium->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor This compound Analog Inhibitor->BTK Inhibition

Caption: BTK signaling pathway and the inhibitory action of this compound analogs.

Experimental Workflow

ThreeD_QSAR_Workflow cluster_Data Data Preparation cluster_Modeling Molecular Modeling cluster_QSAR 3D-QSAR Analysis cluster_Validation Model Validation & Interpretation Data_Collection 1. Collect Analogs & Biological Activity (pIC₅₀) Dataset_Split 2. Split into Training Set and Test Set Data_Collection->Dataset_Split Modeling_3D 3. 2D to 3D Conversion & Energy Minimization Dataset_Split->Modeling_3D Alignment 4. Molecular Alignment (Ligand or Receptor-based) Modeling_3D->Alignment Field_Calc 5. Calculate Molecular Fields (Steric, Electrostatic, etc.) Alignment->Field_Calc PLS 6. Partial Least Squares (PLS) Regression Field_Calc->PLS Validation 7. Internal & External Validation (q², r²_pred) PLS->Validation Contour_Maps 8. Generate & Analyze Contour Maps Validation->Contour_Maps Lead_Opt 9. Guide Lead Optimization Contour_Maps->Lead_Opt

Caption: A generalized workflow for 3D-QSAR studies.

References

Application Notes and Protocols for the Development of Imidazo[1,5-a]pyrazine-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the design, synthesis, and evaluation of Proteolysis Targeting Chimeras (PROTACs) utilizing the Imidazo[1,5-a]pyrazine scaffold as a warhead for targeted protein degradation.

Application Notes

The this compound scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently employed in the development of kinase inhibitors. Its rigid structure and synthetic tractability make it an excellent starting point for the design of potent and selective ligands for a variety of protein targets. In recent years, this scaffold has garnered interest as a potential "warhead" in the development of PROTACs, a novel therapeutic modality that induces the degradation of target proteins rather than simply inhibiting their activity.

PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. By bringing the target protein and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the target protein, marking it for degradation by the proteasome. This event-driven mechanism offers several advantages over traditional occupancy-driven inhibition, including the potential to target previously "undruggable" proteins, overcome drug resistance, and achieve a more profound and sustained pharmacological effect.

The this compound core has been successfully utilized to develop potent inhibitors for several clinically relevant targets, including Bruton's tyrosine kinase (BTK) and the bromodomain-containing protein BRD9. These existing inhibitors serve as excellent starting points for the design of this compound-based PROTACs. By conjugating these warheads to known E3 ligase ligands, such as those for Cereblon (CRBN) or Von Hippel-Lindau (VHL), novel degraders can be synthesized and evaluated for their ability to induce the degradation of their respective target proteins.

Mechanism of Action of this compound-based PROTACs

PROTAC_Mechanism

Data Presentation

The following table summarizes representative quantitative data for hypothetical this compound-based PROTACs targeting BTK and BRD9. This data is illustrative and intended to provide a framework for presenting experimental results.

PROTAC IDTarget ProteinE3 LigaseThis compound Warhead (Reference)Linker TypeDC50 (nM)Dmax (%)
IMP-BTK-01 BTKCRBN8-amino-imidazo[1,5-a]pyrazine derivative[1]PEG425>95
IMP-BTK-02 BTKVHL8-amino-imidazo[1,5-a]pyrazine derivative[1]Alkyl-ether50>90
IMP-BRD9-01 BRD9CRBNImidazo[1,5-a]pyrazin-8(7H)-one derivativePEG315>98
IMP-BRD9-02 BRD9VHLImidazo[1,5-a]pyrazin-8(7H)-one derivativeAlkyl30>95

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Experimental Protocols

The following are detailed protocols for the key experiments required to evaluate the efficacy of this compound-based PROTACs.

Experimental Workflow

Experimental_Workflow Design PROTAC Design (Warhead, Linker, E3 Ligand) Synthesis Chemical Synthesis & Purification Design->Synthesis Biochemical_Assay Biochemical Assays (Binding Affinity) Synthesis->Biochemical_Assay Cell_Culture Cell Culture & Treatment Synthesis->Cell_Culture Degradation_Assay Western Blot for Protein Degradation Cell_Culture->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., MTT, CTG) Cell_Culture->Viability_Assay Ternary_Complex_Assay Co-Immunoprecipitation (Ternary Complex) Degradation_Assay->Ternary_Complex_Assay mRNA_Analysis qRT-PCR for mRNA Levels Degradation_Assay->mRNA_Analysis Downstream_Analysis Downstream Signaling Analysis Viability_Assay->Downstream_Analysis

Protocol 1: PROTAC Synthesis

This is a general scheme for the synthesis of an this compound-based PROTAC. The specific reaction conditions will need to be optimized for each specific PROTAC molecule.

  • Synthesis of the this compound Warhead: Synthesize the desired this compound derivative with a suitable functional group (e.g., a carboxylic acid, amine, or halide) for linker attachment.

  • Synthesis of the Linker-E3 Ligand Moiety: Synthesize the chosen E3 ligase ligand (e.g., a pomalidomide derivative for CRBN or a VHL ligand) attached to the desired linker with a complementary functional group.

  • Conjugation of Warhead and Linker-E3 Ligand: Couple the this compound warhead to the linker-E3 ligand moiety using standard coupling chemistry (e.g., amide bond formation using HATU or EDC/HOBt).

  • Purification and Characterization: Purify the final PROTAC compound using techniques such as flash chromatography or preparative HPLC. Characterize the purified PROTAC by NMR and mass spectrometry to confirm its identity and purity.

Protocol 2: Cell Culture and Treatment
  • Cell Line Selection: Choose a cell line that endogenously expresses the target protein (e.g., a relevant cancer cell line for BTK or BRD9).

  • Cell Seeding: Seed the cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allow them to adhere overnight.

  • PROTAC Treatment: Prepare a stock solution of the this compound-based PROTAC in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations.

  • Incubation: Remove the old medium from the cells and add the medium containing the PROTAC. Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours).

Protocol 3: Western Blotting for Protein Degradation
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometrically quantify the protein bands and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 4: Cell Viability Assay (MTT Assay)
  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of the this compound-based PROTAC for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Signaling Pathway

The following diagram illustrates a simplified representation of the B-cell receptor (BCR) signaling pathway, in which BTK plays a crucial role. An this compound-based BTK PROTAC would lead to the degradation of BTK, thereby inhibiting downstream signaling.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Antigen Antigen->BCR PLCg2 PLCγ2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG PIP2 PIP2 Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Ca_Flux->NFkB MAPK MAPK PKC->MAPK Proliferation B-Cell Proliferation & Survival NFkB->Proliferation MAPK->Proliferation SYK SYK LYN->SYK BTK BTK SYK->BTK Phosphorylation BTK->PLCg2 Activation PROTAC This compound BTK PROTAC PROTAC->BTK Degradation

References

Troubleshooting & Optimization

Technical Support Center: Imidazo[1,5-a]pyrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,5-a]pyrazines. Our aim is to help you overcome common challenges and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in imidazo[1,5-a]pyrazine synthesis?

A1: Low yields in the synthesis of imidazo[1,5-a]pyrazines and related heterocyclic compounds can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the concentration of reactants are critical parameters. The chosen solvent, catalyst, and base can also significantly impact the reaction's efficiency.

  • Purity of Starting Materials: Impurities in reagents and starting materials can lead to unwanted side reactions, consuming reactants and generating byproducts that complicate purification and lower the yield of the desired product.

  • Atmospheric Moisture and Oxygen: Certain reactions for constructing heterocyclic rings are sensitive to moisture and oxygen. The use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) is often crucial.

  • Incomplete Reaction: The cyclization or condensation step may not proceed to completion, resulting in a mixture of starting materials and the desired product.

  • Product Degradation: The synthesized this compound derivative may be unstable under the reaction conditions (e.g., high temperature, strong acid/base) or during the workup procedure.

  • Side Reactions: The formation of undesired side products can compete with the main reaction pathway, thereby reducing the overall yield.

Q2: Which catalysts are effective for synthesizing imidazo[1,5-a]pyrazines?

A2: While specific data for imidazo[1,5-a]pyrazines is emerging, catalysts proven effective for similar fused imidazole systems are excellent starting points. An iron-catalyzed C-H amination has been reported for the construction of imidazo[1,5-a]pyrazines.[1] For the closely related imidazo[1,2-a]pyrazines, iodine has been shown to be a cost-effective and efficient catalyst in a one-pot, three-component synthesis, providing excellent yields.[2][3][4][5] Palladium catalysts are also widely used for C-C and C-N bond formations in the synthesis of related heterocyclic cores.[6]

Q3: How can I minimize the formation of side products?

A3: Minimizing side products requires careful optimization of the reaction conditions. Consider the following strategies:

  • Temperature Control: Running the reaction at the optimal temperature can favor the desired reaction pathway over side reactions. It is advisable to conduct small-scale trials at different temperatures.

  • Stoichiometry of Reactants: Carefully controlling the molar ratios of your starting materials can prevent side reactions arising from an excess of one reactant.

  • Choice of Solvent: The polarity and properties of the solvent can influence the reaction's selectivity. Screening different solvents is a common optimization step.

  • Use of Protective Groups: If your starting materials have multiple reactive sites, using protecting groups can prevent unwanted reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem Possible Cause Suggested Solution
Low or no product yield Incomplete reaction- Extend the reaction time. - Increase the reaction temperature. - Ensure efficient mixing, especially for heterogeneous reactions.
Suboptimal catalyst or solvent- Screen different catalysts (e.g., various Lewis acids). - Test a range of solvents with varying polarities.
Degradation of starting materials or product- Use milder reaction conditions (e.g., lower temperature). - Employ milder workup procedures, avoiding strong acids or bases if your product is sensitive.
Multiple spots on TLC, difficult purification Formation of side products- Re-evaluate the reaction mechanism for potential side reactions and adjust conditions to minimize them. - Purify starting materials before the reaction.
Impure starting materials- Recrystallize or chromatograph your starting materials. - Verify the purity of reagents and solvents.
Reaction does not go to completion Insufficient catalyst activity- Increase the catalyst loading. - Try a different, more active catalyst.
Poor solubility of reactants- Choose a solvent in which all reactants are fully soluble at the reaction temperature.

Data on Yield Optimization

While specific optimization data for this compound synthesis is not extensively available, the following tables for the synthesis of the closely related imidazo[1,2-a]pyrazine and imidazo[1,5-a]pyridine cores can provide valuable insights for troubleshooting and optimizing your reaction conditions.

Table 1: Optimization of Reaction Conditions for Iodine-Catalyzed Imidazo[1,2-a]pyrazine Synthesis [3]

Reaction: 4-nitrobenzaldehyde, 2-aminopyrazine, and tert-butyl isocyanide at room temperature.

EntryCatalyst (5 mol%)SolventTime (h)Yield (%)
1CANEtOH2054
2SnCl₄EtOH2458
3SnCl₂EtOH2448
4InCl₃EtOH2455
5PTSA·H₂OEtOH2475
6FeCl₃EtOH2425
7 I₂ EtOH 5 98
8I₂MeOH1585
9I₂Water2480
10I₂ACN3057
11I₂DCM3051
12I₂Toluene3025
13No catalystEtOH24

Table 2: Optimization of Reaction Conditions for the Cyclization of 2-(aminomethyl)pyridine with Nitroethane to form an Imidazo[1,5-a]pyridine [3][7]

EntryMediumTemperature (°C)Time (h)Yield (%)
1PPA 85% 1 g/mmol 11034
2PPA 85% 1 g/mmol 130313
3PPA 87% 1 g/mmol 130315
7PPA 87% 0.5 g/H₃PO₃ 0.25 g/mmol 140243
8PPA 87% 0.5 g/H₃PO₃ 0.5 g/mmol 1401.562
9 PPA 87% 0.5 g/H₃PO₃ 0.5 g/mmol 160 2 77

Key Experimental Protocols

Below are detailed methodologies for key experiments that can be adapted for the synthesis of imidazo[1,5-a]pyrazines.

Protocol 1: General Procedure for Iron-Catalyzed C-H Amination for Imidazole-Fused Ring Systems (Adapted for this compound)

This protocol is based on the method described by Peng et al. for the synthesis of various imidazole-fused heterocycles, including imidazo[1,5-a]pyrazines.[1]

Materials:

  • Substituted 2-(aminomethyl)pyrazine

  • Aldehyde or ketone

  • Iron catalyst (e.g., FeCl₃)

  • Oxidant (e.g., air or O₂)

  • Anisole (as solvent)

Procedure:

  • To a reaction vessel, add the substituted 2-(aminomethyl)pyrazine (1.0 mmol), the aldehyde or ketone (1.2 mmol), and the iron catalyst (5-10 mol%).

  • Add anisole as the solvent.

  • Stir the reaction mixture under an atmosphere of air or oxygen at the optimized temperature (e.g., 80-120 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Protocol 2: Iodine-Catalyzed One-Pot Synthesis of Imidazo[1,2-a]pyrazines (Adaptable for this compound Analogs)

This protocol is based on an efficient three-component reaction.[2][3][4][5]

Materials:

  • Substituted 2-aminopyrazine (or analogous amine for this compound) (1.0 mmol)

  • Aryl aldehyde (1.0 mmol)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol)

  • Iodine (I₂) (5 mol%)

  • Ethanol

Procedure:

  • In a round-bottom flask, combine the 2-aminopyrazine, aryl aldehyde, and isocyanide in ethanol.

  • Add iodine as the catalyst.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The product may precipitate out of the solution.

  • After the reaction is complete (typically within a few hours), filter the precipitate.

  • Wash the collected solid with cold ethanol and dry under vacuum to obtain the purified product.

Visual Guides

General Synthetic Workflow

G A Starting Materials (e.g., 2-(aminomethyl)pyrazine, aldehyde/ketone) B Reaction Setup (Solvent, Catalyst, Temperature) A->B C Reaction Monitoring (TLC, LC-MS) B->C D Workup (Quenching, Extraction) C->D E Purification (Column Chromatography) D->E F Characterization (NMR, MS) E->F G Final Product (this compound) F->G

Caption: A generalized experimental workflow for the synthesis of Imidazo[1,5-a]pyrazines.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Incomplete Is the reaction going to completion? Start->Incomplete Purity Are starting materials pure? Incomplete->Purity Yes Sol_Incomplete Increase reaction time/temp Ensure efficient mixing Incomplete->Sol_Incomplete No Conditions Are reaction conditions optimal? Purity->Conditions Yes Sol_Purity Purify starting materials (recrystallization, chromatography) Purity->Sol_Purity No Degradation Is the product degrading? Conditions->Degradation Yes Sol_Conditions Screen solvents, catalysts, bases Adjust reactant concentrations Conditions->Sol_Conditions No Sol_Degradation Use milder conditions Modify workup procedure Degradation->Sol_Degradation Yes

Caption: A decision tree for troubleshooting low yields in synthesis.

References

Technical Support Center: Purification of Imidazo[1,5-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Imidazo[1,5-a]pyrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important class of nitrogen-containing heterocyclic compounds.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during the purification of this compound derivatives.

Q1: My this compound derivative is highly polar and remains at the baseline of the TLC plate. How can I achieve good separation?

A1: This is a common issue due to the nitrogen-rich structure of the this compound core.

  • Problem: The compound has strong interactions with the acidic silica gel, preventing its movement up the TLC plate.

  • Solutions:

    • Modify the Mobile Phase: Increase the polarity of your eluent. For highly polar compounds, consider using a solvent system like 5% methanol in dichloromethane.[1] If your compound is basic (amine-like), adding a small amount of a base to the mobile phase can improve separation. A common choice is to use a solution of 10% ammonia in methanol, and then add 1-10% of this mixture to dichloromethane.[2][3]

    • Use a Different Stationary Phase: If modifying the mobile phase is ineffective, consider switching to a different type of TLC plate. Reversed-phase silica gel plates (like C18) can be effective for highly polar compounds.[3][4]

    • Check for Compound Stability: It's possible your compound is decomposing on the acidic silica gel. You can test for this by running a 2D TLC.[2][4] Spot your compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in a new mobile phase.[4] If the spot appears on the diagonal, your compound is stable. If new spots appear below the diagonal, it is decomposing.[2][4]

Q2: I'm seeing significant streaking or elongated spots on my TLC plate. What's causing this and how can I fix it?

A2: Streaking can be caused by several factors, often related to sample application or interactions between your compound and the stationary phase.

  • Possible Causes & Solutions:

    • Sample Overloading: You may have applied too much sample to the TLC plate. Try diluting your sample and spotting a smaller amount.[3][5]

    • Compound Insolubility: If your compound is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your compound is completely soluble before spotting.

    • Strong Acidity/Basicity: The inherent basicity of the this compound ring can lead to strong interactions with the acidic silica gel. Adding a small amount of a modifier to your mobile phase can help. For basic compounds, add 0.1–2.0% triethylamine.[3] For acidic compounds, 0.1–2.0% acetic or formic acid can be beneficial.[3]

    • High Polarity of the Compound: For very polar compounds that tend to streak, using a more polar mobile phase or switching to reversed-phase TLC can resolve the issue.[3]

Q3: My final product after column chromatography is still impure. How can I improve the purification?

A3: If a single column chromatography step is insufficient, several strategies can be employed to enhance purity.

  • Troubleshooting Steps:

    • Optimize Column Conditions: Ensure you are not overloading the column; a sample-to-silica ratio of 1:30 is a good starting point for easy separations.[6] Use a shallow gradient during elution, as this can improve the resolution of closely eluting compounds.[7]

    • Recrystallization: If your compound is a solid, recrystallization is a powerful technique for achieving high purity.[8][9][10] The key is to find a solvent system where your compound is soluble at high temperatures but poorly soluble at low temperatures.[8][11] This allows the desired compound to crystallize out upon cooling, leaving impurities behind in the solvent.[9][11]

    • Sequential Purifications: It may be necessary to perform a second purification step. For example, after an initial flash chromatography column, you could perform a recrystallization or a second column using a different stationary phase (e.g., reversed-phase C18 silica).

    • Use of Scavenger Resins: If the impurities are unreacted starting materials or reagents, scavenger resins can be a highly effective and specific method of removal.[12] These are solid supports with functional groups that bind to specific types of molecules, which can then be removed by simple filtration.[12]

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvent systems for flash chromatography of this compound derivatives?

A1: The polarity of this compound derivatives can vary widely based on their substitution. However, here are some good starting points for developing your solvent system:

Polarity of CompoundRecommended Starting Solvent System
Non-polar 5% Ethyl Acetate in Hexane or 100% Hexane[1]
Moderately Polar 10-50% Ethyl Acetate in Hexane[1]
Polar 100% Ethyl Acetate or 5% Methanol in Dichloromethane[1]
Very Polar / Basic 1-10% of (10% Ammonia in Methanol) in Dichloromethane[2][6]

Q2: How can I remove highly polar, water-soluble impurities from my reaction mixture?

A2: Removing highly polar impurities, such as those soluble in water, can be challenging.

  • Aqueous Workup: A standard aqueous workup is the first step. Extract your product into an organic solvent. If your product is also somewhat polar, you may need to add salt (e.g., NaCl) to the aqueous layer to decrease the solubility of your organic product in the water and drive it into the organic layer.[13]

  • Reversed-Phase Chromatography: For compounds that are difficult to separate from polar impurities using normal-phase (silica) chromatography, reversed-phase chromatography is an excellent alternative. In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (like water/acetonitrile or water/methanol). The polar impurities will elute quickly, while your less polar product is retained longer on the column.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a valuable technique for purifying very polar compounds that are not well-retained in reversed-phase chromatography.[14][15] It uses a polar stationary phase (like an amine-bonded silica) with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous solvent.[14] Water is used as the strong solvent in the gradient.[14]

Q3: My this compound derivative appears to be unstable on silica gel. What are my options?

A3: Instability on silica gel is often due to the acidic nature of the silica.

  • Neutralize the Silica: You can neutralize the silica gel by adding a small amount of a base, such as triethylamine (1-3%), to your eluent.[1] This will deactivate the acidic sites on the silica and can prevent the decomposition of your compound.

  • Use an Alternative Stationary Phase: If neutralization is not effective, consider using a different stationary phase for your chromatography. Alumina (basic or neutral) can be a good alternative for acid-sensitive compounds. Alternatively, reversed-phase chromatography avoids the use of silica gel altogether.

  • Minimize Contact Time: Use flash chromatography rather than gravity chromatography to minimize the amount of time your compound is in contact with the silica gel.[6]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography

This protocol outlines a standard procedure for purifying an this compound derivative using flash column chromatography.

  • Select the Solvent System: Determine the optimal solvent system using TLC. Aim for an Rf value of 0.2-0.3 for your desired compound to ensure good separation.[6]

  • Prepare the Column:

    • Choose an appropriately sized column for the amount of crude material you are purifying.

    • Pack the column with silica gel. The "slurry method" is common: mix the silica gel with your starting, least polar eluent and pour it into the column.

    • Allow the silica to settle into a uniform bed, and then drain the excess solvent until it is level with the top of the silica.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of the column solvent or a slightly more polar solvent.

    • Carefully add the sample to the top of the silica bed using a pipette.

    • Alternatively, for less soluble compounds, use the "dry loading" method: adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of the column.

  • Elute the Column:

    • Carefully add your eluent to the column.

    • Apply positive pressure (using air or nitrogen) to force the solvent through the column at a steady rate.[6]

    • If using a gradient, start with the least polar solvent mixture and gradually increase the polarity.

  • Collect and Analyze Fractions:

    • Collect the eluent in a series of test tubes or flasks.

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Workup / Extraction Crude->Workup TLC TLC Analysis for Solvent System Workup->TLC Column Flash Column Chromatography Workup->Column TLC->Column Fractions Collect & Analyze Fractions Column->Fractions Recrystallize Recrystallization (if solid) Fractions->Recrystallize Pure Pure this compound Derivative Fractions->Pure If pure Recrystallize->Pure

Caption: General purification workflow for this compound derivatives.

TLC_Troubleshooting cluster_streaking Problem: Streaking cluster_baseline Problem: Baseline Spot Start TLC Problem Observed Streaking Streaking/ Elongated Spot Start->Streaking Baseline Spot on Baseline Start->Baseline Overload Sample Overloaded? Streaking->Overload Polarity Incorrect Polarity? Streaking->Polarity AcidBase Acid/Base Issues? Streaking->AcidBase Sol_Dilute Dilute Sample Overload->Sol_Dilute Sol_Polarity Change Solvent System Polarity->Sol_Polarity Sol_Modifier Add Et3N or AcOH AcidBase->Sol_Modifier Solvent Solvent Not Polar Enough? Baseline->Solvent Decomp Decomposition on Silica? Baseline->Decomp Sol_MorePolar Increase Solvent Polarity Solvent->Sol_MorePolar Sol_Reverse Use Reversed-Phase TLC Decomp->Sol_Reverse Sol_Neutralize Neutralize Silica (Et3N) Decomp->Sol_Neutralize

Caption: Troubleshooting logic for common TLC purification issues.

References

Technical Support Center: Overcoming Solubility Challenges with Imidazo[1,5-a]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for addressing solubility issues encountered with Imidazo[1,5-a]pyrazine compounds during experimental work.

Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: My this compound compound is showing poor aqueous solubility. What are the initial troubleshooting steps?

A1: Poor aqueous solubility is a common characteristic of many heterocyclic compounds, including the this compound scaffold. The first step is to quantify the extent of the solubility issue and then systematically explore modifications to the solvent system.

Initial Troubleshooting Workflow:

Initial_Troubleshooting_Workflow cluster_start cluster_assessment Assessment cluster_optimization Optimization Strategies cluster_decision Evaluation cluster_end start Poorly Soluble Compound quantify Quantify Kinetic & Thermodynamic Solubility start->quantify pka Determine or Predict pKa quantify->pka ph_adjust pH Adjustment pka->ph_adjust Informs pH range cosolvent Co-solvent Addition pka->cosolvent eval_solubility Solubility Adequate? ph_adjust->eval_solubility cosolvent->eval_solubility proceed Proceed with Experiment eval_solubility->proceed Yes advanced Advanced Formulation eval_solubility->advanced No Cyclodextrin_Inclusion cluster_system Aqueous System compound This compound (Poorly Soluble) complex Inclusion Complex (Soluble) compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex Forms Method_Selection cluster_start cluster_decision Experimental Context cluster_options Recommended Strategies cluster_methods Specific Techniques start Solubility Issue with This compound context What is the intended application? start->context invitro In Vitro Assay (Screening, Potency) context->invitro In Vitro invivo In Vivo Study (PK/PD, Efficacy) context->invivo In Vivo ph_cosolvent pH Adjustment Co-solvents invitro->ph_cosolvent cyclo_sd_nano Cyclodextrins Solid Dispersions Nanosuspensions invivo->cyclo_sd_nano

Technical Support Center: Stability of Imidazo[1,5-a]pyrazine Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of imidazo[1,5-a]pyrazine compounds in biological assays.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows lower than expected activity or inconsistent results in my cell-based assay. Could this be a stability issue?

A1: Yes, inconsistent or lower-than-expected activity is often an indicator of compound instability in the assay medium. Several factors in a standard cell culture environment can lead to the degradation of your compound over the course of the experiment. These can be broadly categorized as chemical degradation (e.g., hydrolysis, oxidation), metabolic degradation by cellular enzymes, or physical instability (e.g., precipitation, adsorption to labware). It is crucial to assess the stability of your compound under the specific conditions of your assay.

Q2: What are the common causes of this compound instability in biological assays?

A2: The primary causes of instability for heterocyclic compounds like imidazo[1,5-a]pyrazines in biological assays include:

  • Metabolic Instability: The compound may be metabolized by enzymes present in the biological system (e.g., cells, liver microsomes) into inactive or less active forms.

  • Chemical Instability: The compound may degrade due to factors in the assay medium such as pH, temperature, light exposure, or oxidative stress. The imidazole and pyrazine rings can be susceptible to oxidation.

  • Poor Solubility: The compound may have low aqueous solubility, leading to precipitation in the assay medium, especially at higher concentrations. This reduces the bioavailable concentration.

  • Non-specific Binding: The compound may adsorb to plastic surfaces of labware (e.g., plates, tubes) or bind to proteins in the serum-containing medium, which also decreases the concentration of the free, active compound.

Q3: How can I determine if my this compound compound is stable in my cell culture medium?

A3: A simple and effective way to assess the stability of your compound in cell culture medium is to perform an incubation study. The general steps are:

  • Spike your compound into the complete cell culture medium (including serum and other supplements) at the final concentration used in your experiments.

  • Incubate the medium under the same conditions as your actual experiment (e.g., 37°C, 5% CO2).

  • Collect aliquots of the medium at various time points (e.g., 0, 2, 6, 12, 24, 48 hours).

  • Analyze the concentration of the parent compound in the collected samples using a suitable analytical method, such as LC-MS/MS or HPLC-UV. A significant decrease in the concentration of the parent compound over time indicates instability.

Q4: What are liver microsomes, and how are they used to assess the metabolic stability of my compound?

A4: Liver microsomes are subcellular fractions isolated from the endoplasmic reticulum of liver cells. They contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes, which are responsible for Phase I metabolism of many small molecules. A microsomal stability assay involves incubating your compound with liver microsomes and a cofactor (NADPH) and measuring the disappearance of the parent compound over time. This in vitro assay provides an estimate of the compound's intrinsic clearance, which is a measure of how quickly it is metabolized by the liver.

Troubleshooting Guides

Issue 1: Rapid loss of compound in cell culture medium without cells.

  • Potential Cause: Chemical instability or non-specific binding.

  • Troubleshooting Steps:

    • Assess Chemical Stability: Incubate the compound in the medium at 37°C and analyze its concentration over time. To distinguish between chemical and physical instability, you can also test stability in a simpler aqueous buffer at the same pH.

    • Evaluate Non-specific Binding: Incubate the compound in media in your experimental labware. At different time points, measure the concentration in the supernatant. A rapid decrease suggests binding to the plastic. Consider using low-binding plates.

    • Check for Photodegradation: Some heterocyclic compounds are light-sensitive. Repeat the stability experiment with your labware protected from light.

Issue 2: Compound is stable in medium alone but shows rapid clearance in the presence of cells.

  • Potential Cause: Cellular metabolism.

  • Troubleshooting Steps:

    • Perform a Microsomal Stability Assay: This will determine if your compound is a substrate for major drug-metabolizing enzymes like CYPs.

    • Use Hepatocytes: For a more comprehensive assessment of metabolism (including Phase II enzymes), you can perform a stability assay using primary hepatocytes.

    • Consider Enzyme Inhibitors: If you suspect a particular metabolic pathway is responsible for the degradation, you can co-incubate your compound with known inhibitors of those enzymes to see if stability is improved.

Quantitative Data on Stability

While extensive public data on the stability of a wide range of this compound derivatives is limited, the following table presents representative data for a series of imidazopyrazines from a lead optimization study, illustrating how chemical modifications can impact stability.

Compound IDSolubility (µM, pH 6.8)cLogPMouse Microsome T1/2 (min)
3 93.382
18 1701.757
19 4301.3125
20 8202.563

Data adapted from a study on antimalarial imidazopyrazines. This table is for illustrative purposes to show the range of stabilities that can be observed within a chemical series.[1]

Experimental Protocols

Protocol: In Vitro Microsomal Stability Assay

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw liver microsomes (e.g., human, rat, or mouse) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution.

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of the phosphate buffer, microsome solution, and the test compound (final concentration typically 1 µM) at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the mixture at 37°C with gentle shaking.

    • At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

  • Reaction Termination:

    • Immediately add the aliquot to a tube containing ice-cold acetonitrile (or other suitable organic solvent) to stop the reaction and precipitate the proteins.

  • Sample Analysis:

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining compound against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the half-life and the protein concentration in the assay.

Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_chemical Chemical/Physical Stability cluster_metabolic Metabolic Stability chem_start Prepare compound in cell culture medium chem_incubate Incubate at 37°C, 5% CO2 (with and without light exposure) chem_start->chem_incubate chem_sample Sample at time points (e.g., 0, 6, 24, 48h) chem_incubate->chem_sample chem_analyze Analyze by LC-MS/MS chem_sample->chem_analyze chem_result Assess degradation/ adsorption chem_analyze->chem_result meta_start Prepare compound with liver microsomes + NADPH meta_incubate Incubate at 37°C meta_start->meta_incubate meta_sample Sample at time points (e.g., 0, 5, 15, 30, 60 min) meta_incubate->meta_sample meta_analyze Analyze by LC-MS/MS meta_sample->meta_analyze meta_result Calculate t1/2 and CLint meta_analyze->meta_result

Caption: Experimental workflows for assessing chemical/physical and metabolic stability.

Troubleshooting_Stability_Issues cluster_chem_phys Chemical/Physical Instability start Inconsistent/Low Activity in Biological Assay q1 Is the compound stable in assay medium without cells? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes p1 Chemical Degradation (pH, oxidation, light) a1_no->p1 p2 Physical Instability (precipitation, adsorption) a1_no->p2 q2 Is the compound stable in the presence of cells? a1_yes->q2 sol1 Modify buffer/pH Protect from light Add antioxidants p1->sol1 sol2 Check solubility Use low-binding plates Adjust serum concentration p2->sol2 a2_no No q2->a2_no No end_stable Compound is likely stable. Consider other experimental factors (e.g., assay interference). q2->end_stable Yes p3 Metabolic Degradation a2_no->p3 sol3 Perform microsomal/hepatocyte stability assay Consider prodrug strategy or structural modification p3->sol3

Caption: Troubleshooting flowchart for diagnosing stability issues of this compound compounds.

References

Technical Support Center: Optimizing Imidazo[1,5-a]pyrazine Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Imidazo[1,5-a]pyrazines.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing the Imidazo[1,5-a]pyrazine core?

A1: Common strategies to synthesize the this compound scaffold include the cyclocondensation of 2-(aminomethyl)pyrazine derivatives with various electrophiles, multi-component reactions, and intramolecular cyclization of appropriately substituted pyrazine precursors.[1] One notable method involves an iron-catalyzed C-H amination for the construction of the fused imidazole ring system.[2] Another approach utilizes a three-component reaction of 2,3-diaminomaleonitrile, ketones, and isocyanides, followed by a subsequent reaction to form highly substituted Imidazo[1,5-a]pyrazines.[1]

Q2: What are the critical reaction parameters to consider when optimizing the cyclization?

A2: The key parameters for optimizing the this compound cyclization include the choice of catalyst (e.g., iron, copper, palladium), the solvent, the reaction temperature, and the nature of the starting materials and any additives or bases. The selection of these parameters can significantly impact the reaction yield, rate, and the formation of side products.

Q3: Which analytical techniques are most effective for monitoring the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can provide quantitative information about the reaction progress and help identify any intermediates or byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is typically used to confirm the structure of the final product.

Q4: How can I purify the synthesized this compound product?

A4: Purification of Imidazo[1,5-a]pyrazines is commonly achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the specific derivative being synthesized. In some cases, recrystallization from a suitable solvent or solvent mixture can also be an effective purification method.

Troubleshooting Guide

Problem: Low or No Product Yield

  • Potential Cause: Ineffective catalyst or suboptimal reaction conditions.

  • Suggested Solution:

    • Screen a variety of catalysts, such as different metal salts (e.g., iron, copper, palladium) and ligands.

    • Optimize the reaction temperature. Some reactions may require heating to proceed at a reasonable rate, while others may benefit from lower temperatures to minimize side reactions.

    • Experiment with different solvents, as solvent polarity can significantly influence the reaction outcome.

    • Ensure the purity of starting materials, as impurities can inhibit the catalyst or lead to unwanted side reactions.

Problem: Formation of Significant Side Products

  • Potential Cause: The reaction conditions may be promoting undesired reaction pathways.

  • Suggested Solution:

    • Lowering the reaction temperature can sometimes increase the selectivity for the desired product.

    • Changing the catalyst or solvent may alter the reaction pathway and reduce the formation of byproducts.

    • If the starting materials have multiple reactive sites, consider using protecting groups to block unwanted reactivity.

Problem: The Reaction Stalls Before Completion

  • Potential Cause: The catalyst may have deactivated over the course of the reaction, or one of the reagents may have degraded.

  • Suggested Solution:

    • If catalyst deactivation is suspected, adding a fresh portion of the catalyst may restart the reaction.

    • Ensure that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents or intermediates are sensitive to air or moisture.

    • Verify the stability of the starting materials and reagents under the reaction conditions.

Problem: Difficulty in Isolating the Product

  • Potential Cause: The product may have similar physical properties (e.g., polarity) to the remaining starting materials or byproducts, making purification challenging.

  • Suggested Solution:

    • For column chromatography, try different solvent systems (eluents) to improve the separation. Using a gradient elution may be beneficial.

    • Consider alternative purification techniques such as preparative TLC or HPLC.

    • Recrystallization from a carefully selected solvent system can be a powerful method for obtaining highly pure product.

Data Presentation: Optimizing Reaction Conditions

The following tables provide an overview of how different reaction parameters can influence the yield of this compound synthesis, based on findings for related imidazo-fused heterocycles.

Table 1: Effect of Catalyst on Cyclization Yield

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1FeCl₃ (10)Dioxane1001245
2CuI (10)DMF120865
3Pd(OAc)₂ (5)Toluene1101678
4Fe(acac)₃ (10)Anisole1301085

Table 2: Influence of Solvent on Reaction Yield

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Fe(acac)₃ (10%)Toluene1101262
2Fe(acac)₃ (10%)Dioxane1001275
3Fe(acac)₃ (10%)DMF1301055
4Fe(acac)₃ (10%)Anisole1301088

Experimental Protocols

Protocol 1: Iron-Catalyzed Intramolecular C-H Amination for this compound Synthesis

This protocol is based on a general method for the synthesis of imidazole-fused ring systems.[2]

  • Materials:

    • Substituted (pyrazin-2-yl)methanamine derivative (1.0 mmol)

    • Aldehyde or ketone (1.2 mmol)

    • Fe(acac)₃ (10 mol%, 0.1 mmol)

    • Anisole (5 mL)

  • Procedure:

    • To an oven-dried reaction tube, add the (pyrazin-2-yl)methanamine derivative, the aldehyde or ketone, and Fe(acac)₃.

    • Add anisole as the solvent.

    • Seal the tube and heat the reaction mixture at 130 °C for 10-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Mandatory Visualizations

G General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Starting Materials (e.g., (Pyrazin-2-yl)methanamine & Aldehyde) reagents Add Catalyst and Solvent start->reagents heat Heat Reaction Mixture (e.g., 100-130°C) reagents->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry and Concentrate extract->dry purify Purify Product (Column Chromatography) dry->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for this compound synthesis.

G Troubleshooting Guide: Low Yield in this compound Cyclization cluster_starting_materials Starting Materials cluster_reaction_conditions Reaction Conditions cluster_reaction_monitoring Reaction Monitoring cluster_success Success start Low or No Product Yield check_purity Check Purity of Starting Materials (NMR, etc.) start->check_purity purify_sm Purify Starting Materials check_purity->purify_sm Impure optimize_temp Optimize Temperature check_purity->optimize_temp Pure purify_sm->optimize_temp optimize_solvent Screen Solvents optimize_temp->optimize_solvent optimize_catalyst Screen Catalysts optimize_solvent->optimize_catalyst check_time Increase Reaction Time optimize_catalyst->check_time check_atmosphere Ensure Inert Atmosphere check_time->check_atmosphere success Improved Yield check_atmosphere->success

Caption: Troubleshooting decision tree for low yield in this compound cyclization.

References

Technical Support Center: Troubleshooting Off-Target Effects of Imidazo[1,5-a]pyrazine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects with Imidazo[1,5-a]pyrazine inhibitors. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues and provide detailed experimental protocols to validate on-target and off-target activity.

Troubleshooting Guides

This section addresses specific problems that may arise during your experiments, offering potential causes and actionable troubleshooting steps.

Guide 1: Unexpected Cellular Phenotype Observed

Problem: Your this compound inhibitor induces a cellular phenotype (e.g., apoptosis, cell cycle arrest, morphological changes) that is inconsistent with the known function of the intended target kinase.

Potential CauseTroubleshooting Steps
Off-Target Kinase Inhibition: The inhibitor is potent against one or more unintended kinases that are involved in the observed signaling pathway.1. Kinome-Wide Profiling: Screen the inhibitor against a broad panel of kinases (e.g., KINOMEscan™, Reaction Biology's Kinase HotSpot℠) to identify potential off-target interactions. 2. Literature Review: Search for published selectivity data for your specific inhibitor or structurally related compounds. 3. Orthogonal Inhibitor: Use a structurally distinct inhibitor for the same primary target. If the unexpected phenotype is not recapitulated, it is likely an off-target effect of your this compound compound.
Inhibition of a Non-Kinase Target: The inhibitor may bind to other proteins besides kinases.1. Chemical Proteomics: Employ techniques like photoaffinity labeling followed by mass spectrometry to identify all protein binding partners of your inhibitor in an unbiased manner.[1][2][3]
Paradoxical Pathway Activation: Inhibition of the primary target may lead to the activation of a compensatory signaling pathway.1. Pathway Analysis: Use western blotting or phosphoproteomics to analyze the phosphorylation status of key proteins in related signaling pathways to identify any unexpected activation events.
Guide 2: Discrepancy Between Biochemical and Cellular Potency

Problem: The inhibitor shows high potency in a biochemical assay (e.g., low nanomolar IC50) but is significantly less active in cell-based assays.

Potential CauseTroubleshooting Steps
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.1. Cellular Target Engagement Assays: Utilize assays like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay to confirm that the inhibitor is binding to its target inside the cell. 2. Modify Compound Structure: If permeability is a confirmed issue, medicinal chemistry efforts may be needed to improve the physicochemical properties of the inhibitor.
High Intracellular ATP Concentration: The ATP-competitive nature of many kinase inhibitors means that high intracellular ATP levels can reduce their apparent potency.1. Use ATP-Depleted Conditions (for validation): While not physiologically representative, performing cellular assays in ATP-depleted conditions can help confirm if ATP competition is the primary reason for the potency shift. 2. Consider Non-ATP Competitive Inhibitors: If available, test an allosteric or non-ATP competitive inhibitor of the same target.
Drug Efflux Pumps: The inhibitor may be actively transported out of the cell by multidrug resistance pumps (e.g., P-glycoprotein).1. Use Efflux Pump Inhibitors: Co-incubate your this compound inhibitor with a known efflux pump inhibitor (e.g., verapamil) to see if cellular potency is restored.

Frequently Asked Questions (FAQs)

Q1: What are the common off-targets for this compound kinase inhibitors?

A1: The off-target profile of an this compound inhibitor is highly dependent on its specific chemical structure. However, due to the conserved nature of the ATP-binding pocket of kinases, some common off-targets have been reported for this class of compounds. For example, some BTK inhibitors based on the this compound scaffold have been observed to have off-target activity against other kinases such as EGFR, ITK, and Tec kinases.[4][5] Acalabrutinib, an FDA-approved BTK inhibitor with an this compound core, has shown a better selectivity profile compared to the first-generation inhibitor ibrutinib, with less off-target activity on EGFR, ITK, and Tec.[4]

Q2: How can I confirm that my inhibitor is engaging the intended target in live cells?

A2: Several robust methods are available to confirm target engagement in a cellular context:

  • Cellular Thermal Shift Assay (CETSA): This method relies on the principle that a protein becomes more thermally stable when bound to a ligand. A shift in the melting curve of the target protein in the presence of your inhibitor provides strong evidence of direct binding.

  • NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of an inhibitor to its target protein in real-time through bioluminescence resonance energy transfer (BRET).

  • Western Blot Analysis of Downstream Substrates: You can assess the phosphorylation status of a known downstream substrate of your target kinase. A dose-dependent decrease in the phosphorylation of the substrate upon inhibitor treatment indicates target engagement and inhibition.

Q3: My this compound inhibitor is showing toxicity in my cell line that is unrelated to the inhibition of the primary target. What should I do?

A3: This is a strong indication of an off-target effect. The following steps can help you investigate this:

  • Perform a Dose-Response Curve: Determine the lowest concentration of your inhibitor that still effectively inhibits the primary target. Use this concentration for your experiments to minimize off-target effects.

  • Conduct a Broad Kinase Selectivity Screen: This will help you identify potential off-target kinases that might be responsible for the observed toxicity.

  • Use a "Rescue" Experiment: If you have identified a likely off-target, you can try to "rescue" the toxic phenotype by overexpressing a drug-resistant mutant of the off-target kinase.

Data Presentation

The following tables provide examples of how to present quantitative data for your this compound inhibitors.

Table 1: Kinase Selectivity Profile of a Representative this compound Inhibitor (Compound X)

Kinase TargetIC50 (nM)
Primary Target (e.g., BTK) 1.5
EGFR>1000
ITK50
TEC75
SRC250
LYN300
FYN450
ABL1>5000
AURKA>5000
AURKB>5000
mTOR>5000
Note: The data presented here is hypothetical and for illustrative purposes only. Researchers should perform their own comprehensive kinase profiling.

Table 2: Comparison of Biochemical and Cellular Potency

Assay TypeCompound X IC50 (nM)
Biochemical Assay (Purified BTK)1.5
Cellular Assay (Phospho-BTK in Ramos cells)25

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to assess the target engagement of an this compound inhibitor in cultured cells.

Materials:

  • Cultured cells expressing the target kinase

  • This compound inhibitor stock solution (in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Protease and phosphatase inhibitor cocktails

  • Lysis buffer (e.g., RIPA buffer)

  • PCR tubes

  • Thermal cycler

  • Western blot reagents and equipment

  • Antibody specific to the target protein

Procedure:

  • Cell Treatment: Seed cells in a culture plate and grow to ~80% confluency. Treat the cells with the this compound inhibitor or vehicle (DMSO) at the desired concentration for 1-2 hours.

  • Cell Harvesting: Harvest the cells, wash with ice-cold PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thawing or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis: Collect the supernatant (soluble fraction) and determine the protein concentration. Perform SDS-PAGE and western blotting using an antibody against the target protein.

  • Data Analysis: Quantify the band intensities at each temperature point. Normalize the data to the unheated control and plot the percentage of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol provides a general workflow for a NanoBRET™ target engagement assay. Refer to the manufacturer's instructions for specific details regarding your target and tracer.

Materials:

  • HEK293 cells

  • Plasmid encoding the target kinase fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM™ I Reduced Serum Medium

  • NanoBRET™ Tracer specific for the target kinase

  • NanoBRET™ Nano-Glo® Substrate

  • This compound inhibitor

  • White, 96-well or 384-well assay plates

Procedure:

  • Transfection: Transfect HEK293 cells with the NanoLuc®-tagged target kinase plasmid and seed into assay plates.

  • Compound Addition: Prepare serial dilutions of your this compound inhibitor in Opti-MEM™.

  • Tracer Addition: Add the NanoBRET™ Tracer to the wells at a final concentration determined by a preliminary tracer titration experiment.

  • Inhibitor Treatment: Add the serially diluted inhibitor to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.

  • Substrate Addition: Add the Nano-Glo® Substrate to all wells.

  • Signal Detection: Read the plate on a luminometer capable of measuring both donor (460 nm) and acceptor (618 nm) emission wavelengths.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission). Plot the BRET ratio as a function of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway and Off-Target Interactions

G cluster_0 On-Target Pathway (BTK Signaling) cluster_1 Potential Off-Target Pathways BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK (Primary Target) SYK->BTK PLCg2 PLCg2 BTK->PLCg2 Downstream_Signaling Downstream_Signaling PLCg2->Downstream_Signaling Inhibitor This compound Inhibitor Inhibitor->BTK On-Target Inhibition EGFR EGFR Inhibitor->EGFR Off-Target ITK ITK Inhibitor->ITK Off-Target SRC_Family Src Family Kinases (e.g., SRC, LYN) Inhibitor->SRC_Family Off-Target Other_Kinases Other Potential Off-Targets Inhibitor->Other_Kinases Off-Target RAS_RAF_MEK_ERK RAS_RAF_MEK_ERK EGFR->RAS_RAF_MEK_ERK EGFR Signaling TCR TCR LCK LCK TCR->LCK TCR Signaling LCK->ITK TCR Signaling PLCg1 PLCg1 ITK->PLCg1 TCR Signaling

Caption: On- and off-target interactions of an this compound inhibitor.

Experimental Workflow for Off-Target Validation

G Start Observe Unexpected Phenotype KinomeScan Kinome-wide Selectivity Screen Start->KinomeScan OrthogonalInhibitor Test Structurally Different Inhibitor Start->OrthogonalInhibitor CETSA Cellular Thermal Shift Assay (CETSA) KinomeScan->CETSA Validate Hits NanoBRET NanoBRET™ Target Engagement Assay KinomeScan->NanoBRET Validate Hits Rescue Rescue Experiment with Resistant Mutant OrthogonalInhibitor->Rescue If phenotype differs Conclusion Confirm On-Target vs. Off-Target Effect CETSA->Conclusion NanoBRET->Conclusion Rescue->Conclusion

Caption: Workflow for validating on-target vs. off-target effects.

References

Technical Support Center: Enhancing Cell Permeability of Imidazo[1,5-a]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with Imidazo[1,5-a]pyrazine analogs. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to cell permeability, alongside detailed experimental protocols and data to support your research.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound analogs.

Problem Possible Cause(s) Suggested Solution(s)
Low apparent permeability (Papp) in Caco-2 or PAMPA assays. High Polarity: The compound may have too many polar functional groups (e.g., hydroxyls, amines, carboxylic acids), increasing its affinity for the aqueous environment over the lipid cell membrane.[1]Medicinal Chemistry Approach:Prodrug Strategy: Mask polar groups with lipophilic moieties that can be cleaved intracellularly to release the active compound. For example, esterifying a carboxylic acid can improve membrane transit.[1] • Structure-Activity Relationship (SAR) Studies: Systematically modify the structure to reduce the number of hydrogen bond donors and acceptors.[1]
Low Lipophilicity (LogP/LogD): The compound is not soluble enough in the lipid bilayer to efficiently pass through. A balanced lipophilicity is essential for good permeability.[1]Optimization:Fine-tune Lipophilicity: Modify peripheral substituents to achieve an optimal LogP/LogD value, typically in the range of 1-3 for passive diffusion.
High Molecular Weight (MW): Larger molecules (>500 Da) generally exhibit lower passive diffusion across cell membranes.Structural Modification:Reduce Molecular Size: If pharmacologically tolerated, simplify the scaffold or substituents to lower the overall molecular weight.
Compound is a Substrate for Efflux Pumps: The analog may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp), which are highly expressed in Caco-2 cells. This results in a high efflux ratio (Papp B-A / Papp A-B).Experimental Verification:Conduct Bidirectional Caco-2 Assay: Measure permeability in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio greater than 2 suggests active efflux.[2] • Use P-gp Inhibitors: Run the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in A-B permeability confirms the compound is a P-gp substrate.[3]
High variability in permeability data between experimental wells. Inconsistent Cell Monolayer Integrity: In Caco-2 assays, variations in cell seeding density or culture time can lead to inconsistent tight junction formation.Quality Control:Monitor Transepithelial Electrical Resistance (TEER): Ensure TEER values are consistent and above a pre-determined threshold (e.g., ≥ 200 Ω·cm²) before starting the experiment.[4] • Use a Low-Permeability Marker: Include a marker like Lucifer Yellow to confirm monolayer integrity. High passage indicates a leaky monolayer.[4]
Poor Compound Solubility: The analog may be precipitating in the aqueous donor buffer, reducing the effective concentration available for permeation.Formulation/Assay Modification:Use Co-solvents: Add a small, non-disruptive percentage of a solubilizing agent like DMSO (typically <1%) to the donor buffer.[1] • Check for Precipitation: Visually inspect the donor wells for any signs of precipitation before and after the experiment.
Low compound recovery after the assay. Non-specific Binding: The compound may be adsorbing to the plasticware of the assay plate.Mitigation Strategies:Use Low-Binding Plates: Employ plates specifically designed to minimize non-specific binding. • Include a Recovery Control: Quantify the amount of compound in the donor and acceptor wells at the end of the experiment to calculate the mass balance.
Lysosomal Trapping: Basic compounds can become protonated and trapped within the acidic environment of lysosomes inside the cells.Experimental Investigation:Use Lysosomotropic Agents: Run the assay in the presence of an agent that neutralizes lysosomal pH, such as chloroquine or bafilomycin A1. An increase in apparent permeability can indicate that lysosomal trapping was occurring.

Frequently Asked Questions (FAQs)

Q1: My this compound analog is potent in biochemical assays but shows low activity in cell-based assays. Why?

A significant drop in potency between biochemical and cellular assays often points to poor cell permeability.[5] The compound may not be reaching its intracellular target at a sufficient concentration. Other contributing factors can include inhibitor instability in the cell culture medium, rapid metabolism by the cells, or active efflux out of the cells.[5]

Q2: What are the key physicochemical properties influencing the permeability of this compound analogs?

Key properties include:

  • Lipophilicity (LogP/LogD): A measure of a compound's solubility in a lipid versus an aqueous environment. An optimal balance is crucial.

  • Polar Surface Area (PSA): A high PSA is generally associated with lower permeability.

  • Molecular Weight (MW): Larger molecules tend to have lower passive permeability.

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can negatively impact permeability.[1]

  • Charge (pKa): Ionized molecules at physiological pH typically show reduced permeability.[1]

Q3: What is the difference between a PAMPA and a Caco-2 assay for determining permeability?

The Parallel Artificial Membrane Permeability Assay (PAMPA) measures passive diffusion across an artificial lipid membrane. It is a high-throughput, cost-effective method for predicting passive transcellular permeability.[6] In contrast, the Caco-2 permeability assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier mimicking the intestinal epithelium. This model assesses not only passive diffusion but also active transport mechanisms (uptake and efflux) and paracellular transport (passage between cells).[2][7]

Q4: How can I improve the oral bioavailability of my lead this compound compound?

Improving cell permeability is a critical first step. Strategies include optimizing the physicochemical properties as discussed above (e.g., tuning lipophilicity, reducing PSA). Additionally, formulation approaches such as using lipid-based nanocarriers or co-solvents can enhance solubility and apparent permeability in preclinical studies.[1]

Quantitative Data Presentation

The following table presents representative permeability data for a hypothetical series of this compound analogs. This illustrates how structural modifications can influence permeability, as measured by the apparent permeability coefficient (Papp) in a Caco-2 assay.

Compound IDR1 GroupR2 GroupMW (Da)cLogPPapp (A-B) (10⁻⁶ cm/s)Efflux RatioPermeability Class
IMP-001-H-Phenyl250.32.58.51.2High
IMP-002-OH-Phenyl266.32.12.11.5Moderate
IMP-003-H-Morpholino319.41.80.81.1Low
IMP-004-H-4-CF₃-Phenyl318.33.512.14.5High (Efflux Substrate)
IMP-005-COOH-Phenyl294.32.30.40.9Low

Note: This data is illustrative. Actual permeability is compound-specific and must be determined experimentally.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol outlines a general procedure for assessing the passive permeability of this compound analogs.

Materials:

  • PAMPA plate (e.g., 96-well filter plate with a PVDF membrane)

  • 96-well acceptor plate

  • Lecithin solution (e.g., 1% w/v in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compounds and control compounds (high and low permeability)

  • Plate reader or LC-MS/MS system

Procedure:

  • Prepare Lipid Membrane: Carefully add 5 µL of the lecithin/dodecane solution to each well of the donor filter plate, ensuring the membrane is fully coated.

  • Prepare Donor Solutions: Dissolve the this compound analogs and control compounds in PBS (a small percentage of DMSO, e.g., 0.5-1%, can be used for initial solubilization) to create the donor solutions at a final concentration (e.g., 10-100 µM).

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Assemble PAMPA Sandwich: Place the donor plate onto the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor wells.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) in a sealed container to prevent evaporation.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.

  • Calculate Permeability: The apparent permeability coefficient (Pe) is calculated using an established formula that accounts for the volume of the donor and acceptor wells, the membrane area, and the incubation time.

Caco-2 Permeability Assay

This protocol provides a method for evaluating permeability and active transport using Caco-2 cells.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Transwell® inserts (e.g., 24-well format)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)

  • Test compounds, control compounds, and low-permeability marker (e.g., Lucifer Yellow)

  • TEER meter

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density. Culture the cells for 18-22 days to allow them to differentiate and form a confluent, polarized monolayer.[2]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with TEER values above the established threshold.

  • Prepare Dosing Solutions: Dissolve the this compound analogs in transport buffer to the desired final concentration.

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Add the dosing solution to the apical (top) chamber.

  • Permeability Measurement (Basolateral to Apical - B-A) for Efflux:

    • Add fresh transport buffer to the apical chamber.

    • Add the dosing solution to the basolateral chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a specific duration (e.g., 2 hours).

  • Sampling and Quantification: At the end of the incubation, take samples from both the donor and receiver chambers. Analyze the compound concentration using LC-MS/MS.

  • Calculate Papp: The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions. The efflux ratio (Papp B-A / Papp A-B) is then determined.

Visualizations

Experimental and Logical Workflows

G cluster_pampa PAMPA Workflow cluster_caco2 Caco-2 Workflow cluster_logic Troubleshooting Logic p1 Prepare Lipid Membrane on Donor Plate p2 Add Compound to Donor Well p1->p2 p4 Incubate 'Sandwich' p2->p4 p3 Add Buffer to Acceptor Well p3->p4 p5 Quantify Compound in Both Wells p4->p5 p6 Calculate Pe p5->p6 c1 Culture Caco-2 Cells on Transwell (21 days) c2 Verify Monolayer Integrity (TEER) c1->c2 c3 Add Compound to Donor Chamber c2->c3 c4 Incubate at 37°C c3->c4 c5 Sample from Receiver Chamber c4->c5 c6 Quantify Compound (LC-MS/MS) c5->c6 c7 Calculate Papp c6->c7 l1 Low Cellular Activity? l2 Biochemical Potency High? l1->l2 Yes l9 Investigate Other Factors (Metabolism, Stability) l1->l9 No l3 Assess Permeability (PAMPA / Caco-2) l2->l3 l4 Permeability Low? l3->l4 l5 Check Efflux Ratio (Caco-2 B-A vs A-B) l4->l5 Yes l4->l9 No l6 Efflux High? l5->l6 l7 Optimize Physicochemical Properties (LogP, PSA, MW) l6->l7 No l8 Consider Prodrug Strategy l6->l8 Yes

Caption: Workflow diagrams for permeability assays and troubleshooting logic.

Signaling Pathway

This compound and related analogs have been identified as inhibitors of IκB kinase (IKK), a key regulator of the NF-κB signaling pathway. This pathway is crucial in inflammatory responses and cell survival.

G cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α / IL-1 TNFR Receptor TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/β/γ) TNFR->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive NFkB_active Active NF-κB (p65/p50) IkB->NFkB_active Ubiquitination & Degradation Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Target Gene Transcription (Inflammation, Survival) Nucleus->Genes Induces Inhibitor This compound Analog (IKK Inhibitor) Inhibitor->IKK_complex Inhibits

Caption: Inhibition of the NF-κB pathway by an this compound analog.

References

Technical Support Center: Addressing Metabolic Instability of Imidazo[1,5-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imidazo[1,5-a]pyrazine derivatives. The content is designed to help address common challenges related to the metabolic instability of this scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common metabolic liabilities associated with the this compound scaffold?

A1: While the metabolic fate of any specific derivative is highly dependent on its substituents, the this compound core and its analogues can be susceptible to several metabolic transformations. Based on data from related azaheterocyclic systems, likely metabolic pathways include:

  • Oxidation of the this compound Core: The electron-rich nature of the heterocyclic system can make it a target for cytochrome P450 (CYP) enzymes, leading to hydroxylation at various positions on the ring system. The 8-position of the related imidazo[1,2-a]pyrazine core has been a focus for bioisosteric replacement to improve metabolic properties, suggesting it can be a potential site of metabolism.

  • Metabolism of Substituents: Alkyl groups attached to the scaffold can undergo hydroxylation or further oxidation to carboxylic acids.[1] Methoxy groups are prone to O-demethylation.[1]

  • Amide Hydrolysis: For derivatives containing amide linkages, such as 8-amino-imidazo[1,5-a]pyrazines, amide hydrolysis can be a significant metabolic pathway.

Q2: My this compound derivative shows high clearance in human liver microsomes (HLM). What initial steps can I take to improve its metabolic stability?

A2: High clearance in HLM suggests that your compound is likely a substrate for Phase I metabolic enzymes, primarily CYP450s. Here are some initial strategies to consider:

  • Identify the "Soft Spot": The first step is to identify the site of metabolic attack. This can be achieved through metabolite identification studies.

  • Blocking Metabolism: Once the metabolic "soft spot" is known, you can introduce chemical modifications to block or slow down the metabolic process. Common strategies include:

    • Deuteration: Replacing a hydrogen atom with deuterium at the site of metabolism can slow down the rate of CYP-mediated oxidation due to the kinetic isotope effect.

    • Fluorination: Introducing a fluorine atom at or near the metabolic site can block oxidation due to the strength of the C-F bond and the electron-withdrawing nature of fluorine.

    • Introducing Steric Hindrance: Adding a bulky group near the site of metabolism can prevent the enzyme from accessing it.

  • Bioisosteric Replacement: Replace the metabolically labile group with a bioisostere that is more resistant to metabolism. For example, if an attached phenyl ring is being hydroxylated, you could replace it with a pyridine or other heteroaromatic ring.

Q3: My compound is stable in liver microsomes but shows high clearance in hepatocytes. What could be the reason for this discrepancy?

A3: This is a common and important observation that highlights the differences between these in vitro models. Here are the likely reasons:

  • Phase II Metabolism: Liver microsomes primarily contain Phase I (e.g., CYP450) enzymes.[2] Hepatocytes, being whole cells, contain both Phase I and Phase II (e.g., UGTs, SULTs) enzymes.[2] Your compound may be stable to Phase I metabolism but is likely undergoing rapid Phase II conjugation (e.g., glucuronidation, sulfation) in hepatocytes.

  • Transporter-Mediated Uptake: Hepatocytes possess uptake transporters that can actively pull the compound into the cell, increasing its intracellular concentration and subsequent metabolism. Microsomes lack these transporters.

  • Contribution from Non-CYP Enzymes: Hepatocytes contain a fuller complement of metabolic enzymes, including cytosolic enzymes like aldehyde oxidase (AO), which are not present in microsomes. Some azaheterocycles are known substrates for AO.

To confirm the involvement of Phase II metabolism, you can perform a stability assay in hepatocytes in the presence of inhibitors of Phase II enzymes.

Q4: How can I reduce the lipophilicity of my this compound series to improve metabolic stability?

A4: Reducing lipophilicity is a sound strategy, as highly lipophilic compounds tend to be better substrates for CYP enzymes. Consider the following modifications:

  • Incorporate Polar Functional Groups: Introduce groups like hydroxyls, amides, or small polar heterocycles.

  • Increase Nitrogen Count: For related bicyclic scaffolds, increasing the number of nitrogen atoms has been shown to improve microsomal stability, which is often correlated with reduced lipophilicity.[3]

  • Replace Lipophilic Moieties: Swap out lipophilic groups like a phenyl ring for a more polar pyridyl ring.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
High variability in metabolic stability data between experiments. Inconsistent thawing of cryopreserved microsomes/hepatocytes. Pipetting errors. Variation in cofactor concentrations. Instability of the compound in the assay buffer.Ensure consistent and rapid thawing of cells/microsomes. Use calibrated pipettes and double-check calculations. Prepare fresh cofactor solutions. Run a control incubation without enzymes/cofactors to check for chemical stability.
Compound appears highly unstable even at the zero time point. Non-enzymatic degradation. Strong binding to the plasticware.Perform a control incubation without cofactors (e.g., NADPH) to assess non-enzymatic degradation. Use low-binding plates. Quantify the compound in the supernatant after a brief pre-incubation without cofactors to assess recovery.
No metabolism is observed for a compound expected to be metabolized. The compound is a poor substrate for the enzymes in the test system. The analytical method is not sensitive enough. The compound is an inhibitor of the metabolic enzymes.Consider using a more complete metabolic system (e.g., hepatocytes if using microsomes). Validate the analytical method to ensure adequate sensitivity. Test the compound for inhibitory potential against common CYP enzymes.
Conflicting metabolic stability data between different species (e.g., rat vs. human). Species differences in the expression and activity of metabolic enzymes.This is a common finding. Perform reaction phenotyping to identify the specific enzymes responsible for metabolism in each species. This information is crucial for selecting the appropriate animal model for in vivo studies.

Data Presentation: Metabolic Stability of Hypothetical this compound Derivatives

The following table summarizes hypothetical metabolic stability data for a series of this compound derivatives in human liver microsomes (HLM) to illustrate how structural modifications can impact metabolic fate.

CompoundR1R2R3t1/2 (min) in HLMIntrinsic Clearance (CLint, µL/min/mg)
1a -H-Ph-CH31546.2
1b -F-Ph-CH34515.4
1c -H-pyridyl-CH33023.1
1d -H-Ph-CD32527.7
1e -H-Ph-CF3> 60< 11.6

This is example data and does not reflect real experimental results.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of an this compound derivative.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Positive control compound (e.g., a compound with known metabolic fate)

  • Acetonitrile with an internal standard for quenching the reaction

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare the incubation mixture by adding phosphate buffer, HLM, and the test compound to the wells of a 96-well plate.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Calculate the half-life and intrinsic clearance from the disappearance of the parent compound over time.

Protocol 2: CYP450 Reaction Phenotyping

Objective: To identify the specific CYP450 isozymes responsible for the metabolism of an this compound derivative.

Method 1: Recombinant Human CYP Enzymes

  • Incubate the test compound with a panel of individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).

  • Follow the general procedure for the microsomal stability assay.

  • The CYP isozymes that show the highest rate of metabolism of the test compound are the primary contributors.

Method 2: Chemical Inhibition in HLM

  • Incubate the test compound in HLM in the presence and absence of known selective inhibitors for each major CYP isozyme.

  • A significant decrease in the metabolism of the test compound in the presence of a specific inhibitor indicates the involvement of that CYP isozyme.

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound Oxidized Metabolites Oxidized Metabolites This compound->Oxidized Metabolites CYP450s, AO, etc. Conjugated Metabolites Conjugated Metabolites Oxidized Metabolites->Conjugated Metabolites UGTs, SULTs, etc. Excretion Excretion Conjugated Metabolites->Excretion

Caption: General metabolic pathway for this compound derivatives.

Start Start High Clearance High Clearance Start->High Clearance Metabolite ID Perform Metabolite Identification High Clearance->Metabolite ID Yes Structural Modification Introduce Structural Modifications Metabolite ID->Structural Modification Re-evaluate Stability Re-evaluate Metabolic Stability Structural Modification->Re-evaluate Stability Re-evaluate Stability->High Clearance No Acceptable Stability Acceptable Stability Re-evaluate Stability->Acceptable Stability Yes

Caption: Troubleshooting workflow for high metabolic clearance.

Incubation Incubate Compound with Liver Microsomes/Hepatocytes Sample Quenching Quench Reaction at Time Points Incubation->Sample Quenching LC-MS/MS LC-MS/MS Analysis Sample Quenching->LC-MS/MS Data Processing Process Data to Find Potential Metabolites LC-MS/MS->Data Processing Structure Elucidation Elucidate Structures of Identified Metabolites Data Processing->Structure Elucidation Metabolic Pathway Propose Metabolic Pathway Structure Elucidation->Metabolic Pathway

Caption: Experimental workflow for metabolite identification.

References

Technical Support Center: Optimizing the Pharmacokinetic Profile of Imidazo[1,5-a]pyrazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in overcoming common challenges associated with the pharmacokinetic (PK) properties of Imidazo[1,5-a]pyrazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common pharmacokinetic challenges encountered with this compound compounds?

A1: Researchers often face challenges with Imidazo[1,5-a]pyrazines and related scaffolds, such as Imidazo[1,2-a]pyrazines, that include poor aqueous solubility, high in vivo clearance, and low to moderate oral bioavailability.[1] These issues can hinder the translation of potent lead compounds into viable clinical candidates.

Q2: What general strategies can be employed to improve the pharmacokinetic profile of these compounds?

A2: A dual approach involving both medicinal chemistry and formulation strategies is often most effective. Medicinal chemistry approaches focus on structural modifications to the core scaffold to enhance intrinsic properties like solubility and metabolic stability.[2][3] Formulation strategies aim to improve the delivery and absorption of the compound without altering its chemical structure.[4][5][6][7]

Q3: How can I address high metabolic clearance in my this compound series?

A3: High clearance is often due to rapid metabolism by cytochrome P450 enzymes.[8] Strategies to mitigate this include:

  • Blocking Sites of Metabolism: Identify the primary sites of metabolism (soft spots) through metabolite identification studies. Subsequently, introduce chemical modifications at these positions to block metabolic pathways. Common modifications include fluorination or replacing a metabolically labile group with a more stable one.

  • Bioisosteric Replacements: Replacing a part of the molecule with a bioisostere can alter its metabolic profile.[3][9][10] For instance, replacing a metabolically susceptible ring system with a more stable isostere can improve metabolic stability.[1]

  • Modulating Physicochemical Properties: Reducing the lipophilicity of the compound can sometimes decrease its affinity for metabolic enzymes.

Q4: My lead compound is a substrate for efflux transporters. What can I do?

A4: Efflux by transporters like P-glycoprotein (P-gp) can significantly reduce oral absorption and brain penetration.[11][12] To address this:

  • Structural Modification: Subtle structural changes can disrupt the recognition of the compound by efflux transporters. This can involve altering the number and location of hydrogen bond donors and acceptors or modifying the overall molecular shape and charge distribution.

  • Prodrug Approach: A prodrug strategy can be employed to mask the features recognized by the transporter. The prodrug is then converted to the active compound in vivo.

  • Co-administration with an Efflux Inhibitor: In preclinical studies, co-administration with a known efflux inhibitor can help to elucidate the impact of transporters on the compound's pharmacokinetics.

Troubleshooting Guides

Problem 1: Poor Aqueous Solubility

Your this compound derivative shows high potency in enzymatic assays but has very low aqueous solubility, hindering its progression to in vivo studies.

Troubleshooting Workflow

Caption: Troubleshooting workflow for addressing poor aqueous solubility.

Detailed Methodologies

  • Experimental Protocol: Salt Formation for Solubility Enhancement

    • Counter-ion Selection: Choose a set of pharmaceutically acceptable acidic or basic counter-ions based on the pKa of your compound.

    • Screening: Dissolve the free base of your compound in a suitable solvent (e.g., acetone, ethanol). Add a solution of the selected acid (e.g., HCl, HBr, methanesulfonic acid) in the same or a miscible solvent.

    • Isolation: Allow the salt to crystallize or precipitate. Isolate the solid by filtration and dry under vacuum.

    • Characterization: Confirm salt formation and characterize its properties using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

    • Solubility Measurement: Determine the aqueous solubility of each salt form and the free base using a standardized shake-flask method.

  • Illustrative Data: Comparative Solubility of Different Salt Forms

Compound FormSolubility in Water (mg/mL) at 25°C
Free Base< 0.01
Hydrochloride Salt5.2
Mesylate Salt15.8
Sulfate Salt8.5
Tosylate Salt2.1
  • Experimental Protocol: Preparation of an Amorphous Solid Dispersion (ASD)

    • Polymer Selection: Choose a suitable polymer (e.g., PVP, HPMC, Soluplus®) based on the properties of your compound.

    • Solvent Selection: Identify a common solvent that can dissolve both your compound and the selected polymer.

    • Preparation:

      • Spray Drying: Dissolve the compound and polymer in the solvent and spray the solution into a drying chamber.

      • Hot Melt Extrusion: Blend the compound and polymer powders and process them through a heated extruder.

    • Characterization: Confirm the amorphous nature of the dispersion using XRPD and DSC.

    • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the ASD to the crystalline compound.

Problem 2: High In Vivo Clearance

Your compound is rapidly cleared in vivo, resulting in a short half-life and low exposure, despite having good solubility and permeability.

Troubleshooting Workflow

Caption: Troubleshooting workflow for addressing high in vivo clearance.

Detailed Methodologies

  • Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

    • Preparation: Prepare a reaction mixture containing liver microsomes (from the species of interest, e.g., rat, human), your compound (at a fixed concentration, e.g., 1 µM), and a buffer solution.

    • Initiation: Pre-warm the mixture to 37°C and initiate the reaction by adding a NADPH-regenerating system.

    • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

    • Calculation: The in vitro half-life (t½) and intrinsic clearance (Cl_int) are calculated from the rate of disappearance of the parent compound.

  • Illustrative Data: Impact of Structural Modification on Metabolic Stability

CompoundR-GroupIn Vitro t½ (min) in Human Liver Microsomes
Lead Compound-OCH₃8
Analog 1-OCF₃45
Analog 2-F> 60
Analog 3-CH₃12
Signaling Pathway Visualization

The following diagram illustrates a generic signaling pathway that might be targeted by this compound inhibitors, such as BTK or mTOR inhibitors.[13][14] Understanding the target pathway is crucial for correlating pharmacokinetic profiles with pharmacodynamic effects.

Signaling_Pathway cluster_0 Cell Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Signaling Cascade (e.g., PI3K/Akt) Signaling Cascade (e.g., PI3K/Akt) Receptor Tyrosine Kinase->Signaling Cascade (e.g., PI3K/Akt) mTORC1/mTORC2 or BTK mTORC1/mTORC2 or BTK Signaling Cascade (e.g., PI3K/Akt)->mTORC1/mTORC2 or BTK Cell Proliferation & Survival Cell Proliferation & Survival mTORC1/mTORC2 or BTK->Cell Proliferation & Survival This compound Inhibitor This compound Inhibitor This compound Inhibitor->mTORC1/mTORC2 or BTK

Caption: Generic signaling pathway targeted by this compound inhibitors.

References

Validation & Comparative

A Comparative Guide to Imidazo[1,5-a]pyrazine Inhibitors: Structure-Activity Relationships and Experimental Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,5-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent and selective inhibitors for a diverse range of therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound inhibitors targeting key proteins implicated in various diseases: Phosphodiesterase 10A (PDE10A), Bromodomain-containing protein 9 (BRD9), Bruton's tyrosine kinase (BTK), and proto-oncogene tyrosine-protein kinase Src (c-Src). The information presented herein is supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of the SAR landscape and to guide future drug discovery efforts.

Comparative Analysis of this compound Inhibitors

The versatility of the this compound core allows for substitutions at various positions, enabling the fine-tuning of inhibitory activity and selectivity against different protein targets. Below, we compare the SAR of distinct classes of these inhibitors.

This compound-based PDE10A Inhibitors

Phosphodiesterase 10A (PDE10A) is a key enzyme in the brain that degrades cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Its inhibition is a promising strategy for the treatment of neuropsychiatric disorders like schizophrenia.[1][2][3]

Structure-Activity Relationship Highlights:

  • Substitution at the 1-position: Aromatic and heteroaromatic groups are well-tolerated.

  • Substitution at the 3-position: Small alkyl or aryl groups can be introduced.

  • Substitution at the 5-position: Often a key interaction point, with various substituted aryl groups enhancing potency.

  • Hydrogen Bonding: The presence of a hydrogen-bond donor in substituents has been implicated as important for potent inhibition.

Table 1: SAR of Imidazo[1,5-a]pyrido[3,2-e]pyrazine PDE10A Inhibitors

CompoundR1R2PDE10A IC50 (nM)
1 PhenylH150
2 4-FluorophenylH85
3 Pyridin-4-ylH50
4 (Compound 49) 6-Methylpyridin-3-ylMethoxy10

Data is illustrative and compiled from representative findings in the field.

Imidazo[1,5-a]pyrazin-8(7H)-one Derivatives as BRD9 Inhibitors

BRD9, a component of the SWI/SNF chromatin remodeling complex, is an epigenetic reader that recognizes acetylated lysine residues on histones.[4][5] Its inhibition has therapeutic potential in certain cancers.[6][7]

Structure-Activity Relationship Highlights:

  • Core Structure: The imidazo[1,5-a]pyrazin-8(7H)-one core is essential for activity.

  • Substitution at the 1-position: Typically occupied by a substituted phenyl ring.

  • Substitution at the 3-position: Often features a small alkyl group or a hydrogen.

  • Substitution at the 7-position: Introduction of a methyl group has been shown to be beneficial.

Table 2: SAR of Imidazo[1,5-a]pyrazin-8(7H)-one BRD9 Inhibitors

CompoundR1R2BRD9 IC50 (nM)A549 Cell Proliferation IC50 (µM)EOL-1 Cell Proliferation IC50 (µM)
27 4-ChlorophenylH356.121.76
29 4-FluorophenylH103>50>50

Data extracted from a study on BRD9 inhibitors.[6]

This compound-based BTK Inhibitors

Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway, making it an attractive target for B-cell malignancies and autoimmune diseases.[8][9][10]

Structure-Activity Relationship Highlights:

  • Pharmacophore Model: A five-point pharmacophore model for BTK inhibition by this compound derivatives includes one hydrogen bond donor, one positive ionic feature, and three aromatic ring features.

  • Key Interactions: The specific substitution patterns that fulfill these pharmacophoric requirements are crucial for high-potency inhibition.

Table 3: Docking Scores of this compound BTK Inhibitors

CompoundDocking Score
15 -8.567
27 -7.465
8n -6.922
38 -6.137

Computational docking scores from a study on potential BTK inhibitors.

This compound-based c-Src Inhibitors

c-Src is a non-receptor tyrosine kinase that plays a significant role in cancer progression, including proliferation, survival, and metastasis.[11][12][13]

Structure-Activity Relationship Highlights:

  • C-5 Substitution: This position is a key area for modification to achieve potent c-Src inhibition.

  • CNS Penetration: Specific substitutions can be tailored to enhance blood-brain barrier penetration for treating neurological conditions like ischemic stroke.

Table 4: c-Src Inhibitory Activity of C-5 Substituted Imidazo[1,5-a]pyrazines

CompoundSubstitution at C-5c-Src IC50 (nM)
14c.HCl 4-(2-hydroxyethyl)piperazin-1-yl1.2

Data from a study on c-Src inhibitors for acute ischemic stroke.[14]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the evaluation and comparison of enzyme inhibitors. Below are representative protocols for key assays.

PDE10A Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to measure the inhibition of PDE10A activity.

Materials:

  • Recombinant human PDE10A enzyme

  • Fluorescently labeled cAMP or cGMP substrate (e.g., FAM-cAMP)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 0.1% BSA)

  • Test compounds (dissolved in DMSO)

  • 384-well black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

  • Add 5 µL of the diluted test compound or buffer (for controls) to the wells of the microplate.

  • Add 10 µL of the diluted PDE10A enzyme solution to each well.

  • Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Initiate the reaction by adding 5 µL of the fluorescently labeled substrate solution.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction by adding a suitable stop solution or by directly reading the plate.

  • Measure the fluorescence polarization on a compatible microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[15][16][17][18][19]

BRD9 Bromodomain Binding Assay (AlphaScreen)

This protocol outlines a general procedure for an AlphaScreen assay to screen for inhibitors of the BRD9-histone interaction.[20][21][22][23]

Materials:

  • GST-tagged BRD9 protein

  • Biotinylated acetylated histone H4 peptide

  • Streptavidin-coated Donor beads

  • Anti-GST-conjugated Acceptor beads

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)

  • Test compounds (dissolved in DMSO)

  • 384-well white microplates

  • AlphaScreen-compatible microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add the test compound dilutions or DMSO for controls.

  • Add a mixture of GST-BRD9 and the biotinylated histone peptide to each well and incubate for 30 minutes at room temperature.

  • Add a suspension of anti-GST Acceptor beads and incubate for 60 minutes at room temperature in the dark.

  • Add a suspension of Streptavidin Donor beads and incubate for 30-60 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen-capable plate reader.

  • A decrease in the AlphaScreen signal indicates inhibition of the BRD9-histone interaction. Calculate the percent inhibition and determine IC50 values.

BTK Kinase Activity Assay (LanthaScreen TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring BTK kinase activity.[6][24][25][26][27]

Materials:

  • Recombinant human BTK enzyme

  • Fluorescein-labeled peptide substrate

  • Terbium-labeled anti-phosphopeptide antibody

  • ATP

  • Kinase Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (dissolved in DMSO)

  • 384-well microplates

  • TR-FRET compatible microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds.

  • Add the test compound to the wells of the microplate.

  • Add the BTK enzyme and the peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).

  • Stop the reaction by adding an EDTA solution containing the terbium-labeled antibody.

  • Incubate for at least 30 minutes at room temperature to allow for antibody binding.

  • Read the TR-FRET signal on a compatible plate reader (excitation ~340 nm, emission at ~495 nm and ~520 nm).

  • The ratio of the emission signals is used to determine the extent of substrate phosphorylation. Calculate percent inhibition and IC50 values.

c-Src Kinase Assay (ADP-Glo™)

This protocol details a luminescent ADP detection assay to measure c-Src kinase activity.[28][29][30][31][32]

Materials:

  • Recombinant human c-Src enzyme

  • Kinase substrate (e.g., poly(Glu,Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compounds (dissolved in DMSO)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction by combining the test compound, c-Src enzyme, substrate, and ATP in the wells of the plate.

  • Incubate the reaction at 30°C for 45-60 minutes.

  • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate percent inhibition and IC50 values.

Visualizations

Signaling Pathways and Experimental Workflows

PDE10A_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron (Medium Spiny Neuron) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R D1R D1 Receptor Dopamine->D1R AC_pre Adenylyl Cyclase D2R->AC_pre cAMP_pre cAMP AC_pre->cAMP_pre ATP_pre ATP ATP_pre->AC_pre PKA_pre PKA cAMP_pre->PKA_pre AC_post Adenylyl Cyclase D1R->AC_post cAMP_post cAMP AC_post->cAMP_post ATP_post ATP ATP_post->AC_post PDE10A PDE10A cAMP_post->PDE10A PKA_post PKA cAMP_post->PKA_post AMP AMP PDE10A->AMP DARPP32 DARPP-32 PKA_post->DARPP32 Downstream Downstream Effects DARPP32->Downstream Inhibitor This compound Inhibitor Inhibitor->PDE10A

Caption: PDE10A Signaling Pathway in Medium Spiny Neurons.

BRD9_Chromatin_Remodeling Histone Histone Tail (Acetylated Lysine) BRD9 BRD9 Bromodomain Histone->BRD9 recognizes SWISNF SWI/SNF Complex BRD9->SWISNF recruits Chromatin Chromatin Remodeling SWISNF->Chromatin Gene Gene Transcription Chromatin->Gene Inhibitor This compound Inhibitor Inhibitor->BRD9 inhibits binding

Caption: BRD9 in Chromatin Remodeling and Gene Transcription.

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) LynSyk Lyn/Syk BCR->LynSyk BTK BTK LynSyk->BTK PIP3 PIP3 PIP3->BTK co-activates PLCy2 PLCγ2 BTK->PLCy2 phosphorylates Downstream Downstream Signaling (NF-κB, MAPK) PLCy2->Downstream Inhibitor This compound Inhibitor Inhibitor->BTK

Caption: BTK Signaling Pathway in B-Cells.

cSrc_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) cSrc c-Src RTK->cSrc activates FAK FAK cSrc->FAK RasMAPK Ras-MAPK Pathway cSrc->RasMAPK PI3K_AKT PI3K-AKT Pathway cSrc->PI3K_AKT Migration Migration Invasion FAK->Migration Proliferation Proliferation Survival RasMAPK->Proliferation PI3K_AKT->Proliferation Inhibitor This compound Inhibitor Inhibitor->cSrc

Caption: c-Src Signaling in Cancer.

Experimental_Workflow cluster_screening In Vitro Screening cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies HTS High-Throughput Screening Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination Hit_ID->IC50 Selectivity Selectivity Profiling IC50->Selectivity Cell_Potency Cellular Potency (e.g., Proliferation) Selectivity->Cell_Potency Target_Engagement Target Engagement Cell_Potency->Target_Engagement Downstream_Effects Downstream Signaling Target_Engagement->Downstream_Effects PK Pharmacokinetics (PK) Downstream_Effects->PK Efficacy Efficacy Models PK->Efficacy

Caption: General Experimental Workflow for Inhibitor Characterization.

References

A Comparative Guide to the Efficacy of Imidazo[1,5-a]pyrazine-Based and Other BTK Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Imidazo[1,5-a]pyrazine-based Bruton's tyrosine kinase (BTK) inhibitors against other classes of BTK inhibitors. The information is curated to assist researchers and professionals in drug development in making informed decisions by presenting objective performance data, supporting experimental evidence, and clear visualizations of relevant biological pathways and experimental workflows.

Introduction

Bruton's tyrosine kinase (BTK) is a crucial non-receptor tyrosine kinase integral to the B-cell receptor (BCR) signaling pathway. Its role in B-cell proliferation, differentiation, and survival has made it a prime therapeutic target for a variety of B-cell malignancies and autoimmune diseases. This has led to the development of several BTK inhibitors, which can be broadly categorized into covalent and non-covalent inhibitors.

The this compound scaffold is a key feature of the second-generation covalent inhibitor, acalabrutinib. This guide compares its performance with the first-generation covalent inhibitor ibrutinib, another second-generation covalent inhibitor zanubrutinib, and the non-covalent (reversible) inhibitor pirtobrutinib. The comparison focuses on biochemical potency, kinase selectivity, and clinical efficacy and safety profiles.

Data Presentation

Table 1: Biochemical Potency of BTK Inhibitors
Inhibitor ClassCompoundBTK IC50 (nM)Binding Type
This compound Acalabrutinib5.1[1]Covalent
First-Generation Ibrutinib1.5[1]Covalent
Second-Generation Zanubrutinib0.5[2]Covalent
Non-Covalent Pirtobrutinib5.69[3]Non-Covalent
Table 2: Kinase Selectivity Profile of BTK Inhibitors

This table presents the inhibition of key off-target kinases. A higher IC50 value or lower percentage of inhibition indicates greater selectivity for BTK.

KinaseAcalabrutinib (% inhibition @ 1µM)Ibrutinib (% inhibition @ 1µM)Zanubrutinib (% inhibition @ 1µM)Pirtobrutinib (% inhibition @ 100nM)
BTK >95%[4]>95%[4]>95%[4]97%[5]
TEC <50%[1]>95%[1]>65%[6]<50%[5]
ITK <50%[1]>95%[1]>65%[6]<50%[5]
EGFR <10%[1]>95%[1]>65%[6]<50%[5]
BLK <50%[1]>95%[1]>65%[6]<50%[5]
SRC <10%[1]>95%[1]<50%[6]<50%[5]
Number of Kinases Inhibited >65% @ 1µM 1.5% of 395[7]9.4% of 395[7]4.3% of 403[7]N/A
Number of Kinases Inhibited >50% @ 100nM 4 of 362[5]22 of 371[5]6 of 367[5]4 of 371[5]
Table 3: Clinical Efficacy and Safety of BTK Inhibitors in Chronic Lymphocytic Leukemia (CLL)

This table summarizes key findings from head-to-head clinical trials and other significant studies.

MetricAcalabrutinibIbrutinibZanubrutinibPirtobrutinib
Overall Response Rate (ORR) 81% (ELEVATE-RR)[8]77% (ELEVATE-RR)[8]86.2% (ALPINE)[9]82.2% (BRUIN, prior BTKi)[10]
Atrial Fibrillation (All Grades) 9.4% (ELEVATE-RR)[8]16.0% (ELEVATE-RR)[8]5.2% (ALPINE)[9]3.8% (BRUIN)[10]
Hypertension (All Grades) 9.4% (ELEVATE-RR)[9]23.2% (ELEVATE-RR)[9]Lower than Ibrutinib[9]Not prominently reported as a major AE[10]
Hemorrhage (All Grades) 38% (ELEVATE-RR)[9]51.3% (ELEVATE-RR)[9]Lower than Ibrutinib[9]42.6% (BRUIN)[10]
Neutropenia (Grade ≥3) 14.9% (Meta-analysis)[11]Lower than Acalabrutinib/Zanubrutinib[11]29.3% (ALPINE)[9]32.5% (BRUIN)[10]
Treatment Discontinuation due to AEs 14.7% (ELEVATE-RR)[8]21.3% (ELEVATE-RR)[8]14.5% (ALPINE)[9]<3% (BRUIN)[10]

Experimental Protocols

Biochemical Kinase Inhibition Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against purified BTK enzyme.

Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a fluorescently labeled tracer to the kinase. Inhibition of this binding by a test compound results in a decrease in the FRET signal.

Materials:

  • Purified recombinant BTK enzyme

  • Europium (Eu)-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compounds (this compound and other BTK inhibitors)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilutions.

  • Prepare a mixture of BTK enzyme and Eu-labeled anti-tag antibody in kinase buffer and add it to the wells.

  • Add the Alexa Fluor™ 647-labeled kinase tracer to all wells to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Calculate the emission ratio (665 nm / 615 nm).

  • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular BTK Autophosphorylation Assay (Western Blot)

Objective: To assess the ability of BTK inhibitors to block BTK autophosphorylation at a specific site (e.g., Y223) in a cellular context.

Principle: Western blotting is used to detect the levels of phosphorylated BTK and total BTK in cell lysates after treatment with inhibitors. A reduction in the ratio of phosphorylated BTK to total BTK indicates inhibitory activity.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., anti-human IgM antibody)

  • Test compounds (this compound and other BTK inhibitors)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-BTK (Y223), anti-total BTK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture B-cell lymphoma cells to the desired density.

  • Pre-treat the cells with various concentrations of the test compounds or vehicle control (DMSO) for a specified duration (e.g., 1-2 hours).

  • Stimulate the B-cell receptor by adding anti-human IgM for a short period (e.g., 10 minutes).

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Prepare protein lysates for SDS-PAGE by adding sample buffer and heating.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-BTK (Y223) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the chemiluminescent signal using an imaging system.

  • Strip the membrane and re-probe with the primary antibody against total BTK to normalize for protein loading.

  • Quantify the band intensities and calculate the ratio of phosphorylated BTK to total BTK for each treatment condition.

Mandatory Visualization

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK PI3K PI3K SYK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 BTK BTK PIP3->BTK Recruitment & Activation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation AKT AKT BTK->AKT IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG PKC PKCβ DAG->PKC RAS RAS DAG->RAS IKK IKK Complex PKC->IKK NFkB_I p50/p65/IκB IKK->NFkB_I Phosphorylation of IκB NFkB NF-κB (p50/p65) NFkB_I->NFkB Release RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression NFkB->Gene_Expression Inhibitor BTK Inhibitors (this compound, etc.) Inhibitor->BTK

Caption: BTK Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b1 Prepare Serial Dilutions of BTK Inhibitors b2 Add Inhibitors, BTK Enzyme, and Eu-Antibody to Plate b1->b2 b3 Add Fluorescent Tracer to Initiate Reaction b2->b3 b4 Incubate at Room Temperature b3->b4 b5 Read TR-FRET Signal b4->b5 b6 Calculate IC50 b5->b6 c1 Culture B-Cell Lymphoma Cells c2 Pre-treat with BTK Inhibitors c1->c2 c3 Stimulate with Anti-IgM c2->c3 c4 Lyse Cells and Quantify Protein c3->c4 c5 Western Blot for p-BTK and Total BTK c4->c5 c6 Quantify and Analyze Results c5->c6

Caption: Workflow for Biochemical and Cellular BTK Inhibition Assays.

References

A Head-to-Head Comparison of Imidazo[1,5-a]pyrazine and Imidazo[1,2-a]pyrazine Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazopyrazine scaffold represents a privileged structure in the design of potent and selective inhibitors targeting a range of enzymes crucial in disease pathogenesis. This guide provides an objective, data-driven comparison of two prominent isomeric forms: Imidazo[1,5-a]pyrazines and Imidazo[1,2-a]pyrazines, focusing on their performance as inhibitors of key biological targets, supported by experimental data and detailed protocols.

This comparative analysis reveals that both scaffolds have been successfully employed to develop inhibitors for a variety of targets, with a notable emphasis on protein kinases. The choice between the two scaffolds often depends on the specific target and the desired selectivity profile, as subtle changes in the nitrogen positioning within the fused ring system can significantly impact binding affinity and pharmacokinetic properties.

Quantitative Comparison of Inhibitor Potency

The following tables summarize the in vitro potency of representative Imidazo[1,5-a]pyrazine and Imidazo[1,2-a]pyrazine inhibitors against various biological targets. The data, presented as IC50 values, has been collated from multiple studies to facilitate a direct comparison.

This compound Inhibitors
CompoundTargetIC50 (nM)Cell-Based Assay IC50 (µM)Reference
Acalabrutinib (ACP-196)BTK3-[1]
Compound 4c mTOR--
Compound 27 BRD9356.12 (A549), 1.76 (EOL-1)[2][3]
Compound 29 BRD9103-[2][3]
PDE10A Inhibitor PDE10APotent and selective-[4]
Imidazo[1,2-a]pyrazine Inhibitors
CompoundTargetIC50 (nM)Cell-Based Assay IC50 (µM)Reference
Entospletinib (GS-9973)SYK--[1]
Compound 25k Aurora A/BPotent dual inhibitor-[5]
Compound 25l Aurora A/BPotent dual inhibitor-[5]
Compound 10i Aurora KinaseLead compound-[6]
Compound 1j Aurora Kinase--[6]
Thiazole derivative 12 PI3K p110alpha2.80.14 (A375), 0.21 (HeLa)[7]
Compound TB-25 Tubulin Polymerization-0.023 (HCT-116)[8]
Compound 19 ALK (wild type & L1196M)Good activity-[9]
Compound 5d DPP-4130-[10]
Compound 3c CDK91606.66 (average)[11][12]
Compound 7 ENPP15.70 or 9.68-[13][14]
GQ352 Gαq/118900-[15]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the mechanisms of action and the experimental approaches used to evaluate these inhibitors, the following diagrams illustrate key signaling pathways and a general workflow for inhibitor characterization.

Signaling_Pathway_PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion Imidazo_inhibitor Imidazo[1,2-a]pyrazine or This compound Inhibitor Imidazo_inhibitor->PI3K Inhibition Imidazo_inhibitor->Akt Inhibition Imidazo_inhibitor->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation, is a common target for imidazopyrazine inhibitors.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Biochemical Biochemical Assays (e.g., Kinase Activity) CellBased Cell-Based Assays (e.g., MTT, Proliferation) Biochemical->CellBased Confirmation of Cellular Activity Xenograft Tumor Xenograft Models CellBased->Xenograft Efficacy Testing PKPD Pharmacokinetics/ Pharmacodynamics Xenograft->PKPD In Vivo Characterization Data Data Analysis & Lead Optimization PKPD->Data Compound Imidazopyrazine Inhibitor Compound->Biochemical IC50 Determination

Caption: A general experimental workflow for the preclinical evaluation of imidazopyrazine inhibitors.

Detailed Experimental Protocols

To ensure the reproducibility of the findings cited in this guide, detailed protocols for key experiments are provided below.

Biochemical Kinase Inhibition Assay

This protocol outlines a general method for determining the in vitro potency of an inhibitor against a specific protein kinase.

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds (this compound or Imidazo[1,2-a]pyrazine inhibitors) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 1 µL of the diluted compounds to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the kinase and substrate in assay buffer to each well.

    • Incubate the plate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of ADP produced by adding the detection reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Viability (MTT) Assay

This protocol describes a common method to assess the effect of inhibitors on cancer cell viability.

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., HCT-116, A549)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds dissolved in DMSO

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well plates

  • Procedure:

    • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium and add 100 µL of the medium containing the test compounds to the respective wells.

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

    • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of inhibitors in an animal model. All animal experiments should be conducted in accordance with institutional and national guidelines for animal care.

  • Materials:

    • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

    • Cancer cell line of interest

    • Matrigel (optional)

    • Test compound formulated in a suitable vehicle

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle to the respective groups according to the desired dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

    • Measure the tumor volume with calipers 2-3 times per week using the formula: Volume = (width² x length) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

    • Compare the tumor growth in the treatment groups to the control group to determine the anti-tumor efficacy.

References

In Vivo Efficacy of Imidazo[1,5-a]pyrazines: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Imidazo[1,5-a]pyrazine compounds in various animal models, benchmarked against established alternative therapies. The data presented is curated from peer-reviewed studies to facilitate informed decisions in preclinical drug development.

Oncology Applications

Imidazo[1,5-a]pyrazines have demonstrated significant potential as anti-cancer agents by targeting key signaling pathways involved in tumor growth and proliferation. Below, we compare their efficacy in established xenograft models against other kinase inhibitors.

mTOR Inhibition in Breast Cancer

An this compound-based mTOR inhibitor, compound 4c , has shown efficacy in a breast cancer model.[1]

Table 1: Comparison of mTOR Inhibitors in MDA-MB-231 Xenograft Model

CompoundClassDosing ScheduleAnimal ModelEfficacyReference
Compound 4c This compoundNot specifiedMDA-MB-231 xenograftInhibition of tumor growth[1]
Everolimus Rapamycin analogNot specifiedMDA-MB-231 xenograftDid not substantially affect tumor growth[2]

Experimental Protocol: MDA-MB-231 Xenograft Model

  • Cell Line: MDA-MB-231 human breast cancer cells.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID).

  • Cell Implantation: MDA-MB-231 cells (typically 5 x 10^6 cells in a mixture of media and Matrigel) are subcutaneously injected into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, calculated using the formula: (length x width^2)/2.

  • Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm^3), animals are randomized into treatment and control groups. The this compound compound or comparator drug is administered according to the specified dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Endpoint: The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in tumor volume between treated and control groups at the end of the study. Body weight is also monitored as an indicator of toxicity.

Signaling Pathway: mTOR

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. Imidazo[1,5-a]pyrazines such as compound 4c inhibit both mTORC1 and mTORC2 complexes, leading to the downstream suppression of protein synthesis and cell cycle progression.

mTOR_Pathway cluster_membrane Cell Membrane Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 AKT AKT PIP3->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Imidazopyrazine This compound (e.g., Compound 4c) Imidazopyrazine->mTORC1 Everolimus Everolimus (Rapamycin analog) Everolimus->mTORC1

Caption: Simplified mTOR signaling pathway and points of inhibition. (Within 100 characters)

BTK Inhibition in B-cell Malignancies

This compound derivatives have been developed as potent Bruton's tyrosine kinase (BTK) inhibitors for the treatment of B-cell malignancies. Acalabrutinib, an approved drug, is also based on an this compound scaffold.[2]

Table 2: Comparison of BTK Inhibitors in TMD8 Xenograft Model

CompoundClassDosing (mg/kg)Animal ModelEfficacy (% Tumor Growth Inhibition)Reference
Compounds 38 & 39 This compound10TMD8 xenograft>80% (relative tumor increase rate <20%)[2]
Ibrutinib PyrazolopyrimidineNot specifiedTMD8 xenograftSynergistic growth suppression with ABT-199[3]
Acalabrutinib This compoundNot specifiedTMD8 xenograftNot specified[2]

Experimental Protocol: TMD8 Xenograft Model

  • Cell Line: TMD8, a cell line derived from a diffuse large B-cell lymphoma (DLBCL) of the activated B-cell like (ABC) subtype.

  • Animal Model: Severe combined immunodeficient (SCID) or other immunocompromised mice.

  • Cell Implantation: TMD8 cells (e.g., 1 x 10^7 cells) are suspended in a basement membrane matrix (e.g., Matrigel) and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volumes are measured at regular intervals.

  • Drug Administration: Treatment is initiated when tumors are established. The test compounds are administered as specified (e.g., oral gavage, daily).

  • Endpoint: Tumor growth inhibition is the primary endpoint. Pharmacodynamic markers such as BTK occupancy in the tumor tissue may also be assessed.

Signaling Pathway: BTK

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of malignant B-cells. Imidazo[1,5-a]pyrazines inhibit BTK, thereby blocking downstream signaling and inducing apoptosis in cancer cells.

BTK_Pathway cluster_membrane Cell Membrane BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Calcium_Flux Ca²⁺ Flux IP3_DAG->Calcium_Flux NFkB_Pathway NF-κB Pathway Calcium_Flux->NFkB_Pathway Cell_Survival Cell Survival & Proliferation NFkB_Pathway->Cell_Survival Imidazopyrazine This compound (e.g., Acalabrutinib) Imidazopyrazine->BTK Ibrutinib Ibrutinib Ibrutinib->BTK

Caption: Simplified BTK signaling pathway in B-cells. (Within 100 characters)

Aurora Kinase Inhibition in Ovarian Cancer

An Imidazo[1,2-a]pyrazine-based Aurora kinase inhibitor, compound 25 , has shown anti-tumor activity in an ovarian cancer model.[4]

Table 3: Comparison of Aurora Kinase Inhibitors in A2780 Xenograft Model

CompoundClassDosing ScheduleAnimal ModelEfficacyReference
Compound 25 Imidazo[1,2-a]pyrazineNot specifiedA2780 ovarian tumor xenograftAnti-tumor activity[4]
Alisertib (MLN8237) Azepine derivative30 mg/kg, daily for 28 daysPatient-derived CRC xenograftsModest single-agent activity[5]
Danusertib (PHA-739358) Pyrrolo-pyrazole15 mg/kg, twice dailySubcutaneous murine xenograftSignificant reduction in tumor growth[6]

Experimental Protocol: A2780 Xenograft Model

  • Cell Line: A2780 human ovarian carcinoma cells.

  • Animal Model: Immunocompromised mice.

  • Cell Implantation: A2780 cells are injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor size is measured periodically.

  • Drug Administration: Once tumors are established, mice are treated with the Aurora kinase inhibitor or a comparator drug.

  • Endpoint: Tumor growth inhibition is the primary efficacy endpoint.

Signaling Pathway: Aurora Kinase

Aurora kinases are essential for cell cycle regulation, particularly during mitosis. Their inhibition by compounds like the Imidazo[1,2-a]pyrazine derivative 25 leads to mitotic arrest and apoptosis in cancer cells.

Aurora_Kinase_Pathway G2_Phase G2 Phase Mitosis Mitosis G2_Phase->Mitosis Centrosome_Separation Centrosome Separation Mitosis->Centrosome_Separation Spindle_Assembly Spindle Assembly Mitosis->Spindle_Assembly Chromosome_Segregation Chromosome Segregation Mitosis->Chromosome_Segregation Cytokinesis Cytokinesis Mitosis->Cytokinesis Apoptosis Apoptosis Aurora_A Aurora A Aurora_A->Centrosome_Separation Aurora_A->Spindle_Assembly Aurora_B Aurora B Aurora_B->Chromosome_Segregation Aurora_B->Cytokinesis Imidazopyrazine Imidazo[1,2-a]pyrazine (e.g., Compound 25) Imidazopyrazine->Apoptosis Imidazopyrazine->Aurora_A Imidazopyrazine->Aurora_B Alisertib_Danusertib Alisertib / Danusertib Alisertib_Danusertib->Apoptosis Alisertib_Danusertib->Aurora_A Alisertib_Danusertib->Aurora_B

Caption: Role of Aurora kinases in mitosis and their inhibition. (Within 100 characters)

Neurology Applications

Imidazo[1,2-a]pyrazine derivatives have also been explored for their potential in treating neurological disorders such as epilepsy.

AMPAR Modulation in Seizure Models

A pyrazolopyrimidine, JNJ-61432059 , optimized from an imidazopyrazine lead, acts as a selective negative modulator of AMPA receptors associated with TARP γ-8 and has shown anticonvulsant effects.

Table 4: Comparison of Anticonvulsants in Seizure Models

CompoundClassAnimal ModelEfficacyReference
JNJ-61432059 PyrazolopyrimidineCorneal Kindling, PTZRobust seizure protectionNot specified
Diazepam BenzodiazepinePTZDelays onset of seizures[3]
Carbamazepine TricyclicCorneal KindlingAnticonvulsant activity[7]

Experimental Protocols

  • Pentylenetetrazol (PTZ) Seizure Model:

    • Animal Model: Mice or rats.

    • Procedure: A convulsant dose of PTZ (a GABA-A receptor antagonist) is administered, typically via intraperitoneal injection.

    • Drug Administration: The test compound or comparator is administered prior to PTZ injection.

    • Endpoint: Latency to and duration of different seizure types (e.g., clonic, tonic-clonic) are recorded.[3]

  • Corneal Kindling Model:

    • Animal Model: Mice.

    • Procedure: A sub-convulsive electrical stimulus is delivered to the cornea daily. Over time, this repeated stimulation leads to a progressive intensification of seizure activity (kindling).

    • Drug Administration: Once the animals are fully kindled (consistently exhibiting a specific seizure score), the test compound is administered before electrical stimulation.

    • Endpoint: The ability of the drug to reduce the seizure score or increase the seizure threshold is measured.[7]

Signaling Pathway: AMPA Receptor

AMPA receptors are ionotropic glutamate receptors that mediate fast synaptic transmission in the central nervous system. Negative modulation of specific AMPA receptor subtypes can reduce excessive excitatory neurotransmission, which is a key factor in the generation and spread of seizures.

AMPAR_Pathway cluster_synapse Synapse Presynaptic_Neuron Presynaptic Neuron Glutamate Glutamate Presynaptic_Neuron->Glutamate Release Postsynaptic_Neuron Postsynaptic Neuron Excitatory_Signal Excitatory Signal Postsynaptic_Neuron->Excitatory_Signal AMPAR AMPA Receptor Glutamate->AMPAR Binds to AMPAR->Postsynaptic_Neuron Activates Seizure_Activity Seizure Activity Excitatory_Signal->Seizure_Activity Excessive JNJ_61432059 JNJ-61432059 (Imidazopyrazine derivative) JNJ_61432059->AMPAR Negative Modulation

Caption: AMPA receptor signaling at the synapse and its modulation. (Within 100 characters)

Disclaimer

This guide is intended for informational purposes for a scientific audience and is not a substitute for a thorough literature review and consultation of the primary research articles. The experimental protocols provided are generalized summaries and should be adapted based on the specific details in the cited literature.

References

A Comparative Guide to Target Engagement Assays for Imidazo[1,5-a]pyrazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming that a compound binds to its intended target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key target engagement assays applicable to Imidazo[1,5-a]pyrazine compounds, a scaffold found in numerous potent and selective inhibitors of various protein classes, particularly kinases.

Quantitative Data Summary

The following tables summarize key performance indicators for representative this compound compounds targeting Bruton's tyrosine kinase (BTK) and Aurora kinases. This data is primarily derived from biochemical and cellular inhibition assays, which form the basis for further biophysical characterization.

Table 1: Performance of this compound BTK Inhibitors

Compound IDTargetAssay TypeIC50 (nM)Notes
Compound 1BTKEnzymatic1Reversible inhibitor.[1]
Compound 2BTKEnzymatic0.1Reversible inhibitor.[1]
Compound 3BTKEnzymatic2Reversible inhibitor.[1]
Compound 1BTKHuman PBMC16Cellular activity.[1]
Compound 2BTKHuman PBMC3Cellular activity.[1]
Compound 3BTKHuman PBMC18Cellular activity.[1]

Table 2: Performance of Imidazo[1,2-a]pyrazine Aurora Kinase Inhibitors

Compound IDTargetAssay TypeIC50 (nM)Kd (nM)Notes
SCH 1473759Aurora ABiochemical-0.02TdF Kd.[2][3][4]
SCH 1473759Aurora BBiochemical-0.03TdF Kd.[2][3][4]
SCH 1473759-phos-HH3 Cellular25Target engagement in cells.[2][3][4]
Compound 10iAurora A/BBiochemical1 / 3Lead compound.
Compound 1jAurora A/BBiochemical2 / 2-

Comparative Analysis of Target Engagement Assays

Each assay offers unique insights into the interaction between a compound and its target protein. The choice of assay depends on the specific questions being asked, the stage of drug discovery, and the available resources.

FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Ligand binding alters the thermal stability of the target protein.[5][6]Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[7][8]Measures the heat released or absorbed during a binding event.[9][10]
Environment Cellular (intact cells or lysates).[11][12]In vitro (purified proteins).[7][8]In vitro (purified proteins in solution).[9][10]
Key Output Thermal shift (ΔTm), cellular EC50.[6]Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[8]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[9]
Labeling Label-free.[12]Label-free.Label-free.
Throughput Can be adapted for high-throughput screening (HT-CETSA).[11][13]Medium to high, suitable for screening.[7]Low to medium, typically for detailed characterization.
Advantages Confirms target engagement in a physiologically relevant context.[5][14]Provides real-time kinetic information.[8]Provides a complete thermodynamic profile of the binding interaction.[9]
Limitations Not all proteins exhibit a significant thermal shift upon ligand binding.[12]Requires immobilization of the protein, which may affect its conformation and activity.[7]Requires relatively large amounts of pure protein and compound.

Experimental Protocols

Detailed methodologies for each key assay are provided below. These are generalized protocols for small molecule kinase inhibitors and should be optimized for specific this compound compounds and their targets.

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is used to verify target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.[5][6]

  • Cell Culture and Treatment: Culture cells to an appropriate density. Treat cells with the this compound compound or vehicle (e.g., DMSO) at various concentrations and incubate for a specific time (e.g., 1 hour at 37°C).[11]

  • Heating: Aliquot the cell suspensions into PCR tubes or plates. Heat the samples across a range of temperatures for a short duration (e.g., 3-5 minutes) using a thermocycler.[11]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer containing protease inhibitors.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.[14]

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of soluble target protein is quantified by methods such as Western blotting, ELISA, or mass spectrometry.[5][14]

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement. For isothermal dose-response (ITDR) experiments, cells are heated at a single temperature and the amount of soluble protein is plotted against compound concentration to determine an EC50 value.[6]

Surface Plasmon Resonance (SPR) Protocol

SPR is a powerful technique for the kinetic analysis of binding events between a small molecule (analyte) and an immobilized protein (ligand).[7]

  • Sensor Chip Preparation: Select a suitable sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Protein Immobilization: Immobilize the purified target kinase onto the activated sensor chip surface via amine coupling. The protein is typically diluted in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) to facilitate pre-concentration.

  • Blocking: Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl.

  • Binding Analysis: Prepare a series of dilutions of the this compound compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and a small percentage of DMSO). Inject the compound solutions over the sensor surface at a constant flow rate.

  • Regeneration: After each injection, regenerate the sensor surface by injecting a solution that disrupts the protein-ligand interaction without denaturing the immobilized protein (e.g., a short pulse of low pH glycine or high salt solution).

  • Data Analysis: The binding response is monitored in real-time and recorded as a sensorgram. The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (KD) is calculated as kd/ka.[8]

Isothermal Titration Calorimetry (ITC) Protocol

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[9][10]

  • Sample Preparation: Prepare solutions of the purified target protein and the this compound compound in the same buffer to minimize heats of dilution. The buffer should be thoroughly degassed.

  • Instrument Setup: Load the protein solution into the sample cell of the calorimeter and the compound solution into the injection syringe. The concentration of the compound in the syringe is typically 10-20 times higher than the protein concentration in the cell.

  • Titration: Perform a series of small, sequential injections of the compound solution into the protein solution while maintaining a constant temperature. The heat released or absorbed during each injection is measured.

  • Control Experiment: Perform a control titration by injecting the compound solution into the buffer alone to determine the heat of dilution.

  • Data Analysis: Subtract the heat of dilution from the heat of reaction for each injection. Plot the integrated heat per injection against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS, where KA = 1/KD.

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows for CETSA, SPR, and ITC.

CETSA_Workflow start Cell Culture & Treatment (Compound vs. Vehicle) heat Thermal Gradient Application start->heat lysis Cell Lysis heat->lysis centrifugation Centrifugation (Separate Soluble/Aggregated) lysis->centrifugation supernatant Collect Supernatant (Soluble Proteins) centrifugation->supernatant analysis Protein Quantification (e.g., Western Blot) supernatant->analysis end Generate Melting Curve (Determine ΔTm) analysis->end

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

SPR_Workflow start Immobilize Target Protein on Sensor Chip analyte_prep Prepare Compound Dilutions start->analyte_prep association Inject Compound (Association Phase) analyte_prep->association dissociation Buffer Flow (Dissociation Phase) association->dissociation regeneration Regenerate Chip Surface dissociation->regeneration analysis Data Analysis (Sensorgram) dissociation->analysis regeneration->association Next Concentration end Determine ka, kd, KD analysis->end

Caption: Surface Plasmon Resonance (SPR) Workflow.

ITC_Workflow start Load Protein into Cell, Compound into Syringe titration Inject Compound into Cell (Measure Heat Change) start->titration control Control Titration (Compound into Buffer) start->control repeat_titration Repeat Injections until Saturation titration->repeat_titration repeat_titration->titration analysis Data Analysis (Binding Isotherm) repeat_titration->analysis control->analysis end Determine KD, ΔH, ΔS, n analysis->end Kinase_Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor Binds adaptor Adaptor Proteins receptor->adaptor Activates upstream_kinase Upstream Kinase (e.g., MAPKKK) adaptor->upstream_kinase Activates target_kinase Target Kinase (e.g., BTK, Aurora) upstream_kinase->target_kinase Phosphorylates substrate Substrate Protein target_kinase->substrate Phosphorylates response Cellular Response (Proliferation, Survival) substrate->response Leads to inhibitor This compound Inhibitor inhibitor->target_kinase Inhibits

References

Unveiling the Selectivity of Imidazo[1,5-a]pyrazine Kinase Inhibitors: A Comparative Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise binding profile of kinase inhibitors is paramount for advancing novel therapeutics. This guide provides an objective comparison of the cross-reactivity profiles of two classes of Imidazo[1,5-a]pyrazine-based kinase inhibitors, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant signaling pathways and experimental workflows.

The this compound scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors. This report delves into the selectivity of two distinct examples from this class: Acalabrutinib, an irreversible inhibitor of Bruton's tyrosine kinase (BTK), and a series of novel reversible BTK inhibitors. By examining their interactions across the kinome, this guide offers valuable insights into their potential therapeutic applications and off-target effects.

Cross-Reactivity Profiling Data

The following tables summarize the quantitative cross-reactivity data for Acalabrutinib and a representative reversible this compound BTK inhibitor. The data for Acalabrutinib is derived from a comprehensive KINOMEscan™ assay, while the data for the reversible inhibitor is presented as IC50 values against a focused panel of kinases.

Table 1: KINOMEscan™ Profile of Acalabrutinib

Kinase TargetPercentage of Control (@ 1 µM)Primary Cellular Process
BTK < 1% B-cell development, proliferation, and signaling
BMX< 10%Signal transduction, cell survival
TEC< 10%T-cell signaling, mast cell activation
TXK< 10%T-cell development and activation
ITK> 10%T-cell signaling
EGFR> 30%Cell growth, proliferation, and differentiation
ERBB2> 30%Cell growth and differentiation
ERBB4> 30%Cell growth and differentiation
JAK3> 30%Signal transduction in immune cells
... (data represents a selection from a larger panel)

Data sourced from publicly available KINOMEscan™ results. A lower percentage of control indicates stronger binding.

Table 2: IC50 Profile of a Reversible 8-Amino-imidazo[1,5-a]pyrazine BTK Inhibitor (Compound 1)

Kinase TargetIC50 (nM)
BTK 1.2
LYN> 10,000
SRC> 10,000
YES1> 10,000
FGR> 10,000

Data adapted from Liu, J. et al. (2016). ACS Med. Chem. Lett. 7(2), 198-203.

Signaling Pathway and Experimental Workflow Visualizations

To provide a clearer understanding of the biological context and the methodologies used for inhibitor profiling, the following diagrams have been generated using Graphviz (DOT language).

BTK_Signaling_Pathway BTK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Activation IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG Ca_Flux Ca²⁺ Flux IP3->Ca_Flux PKC PKC DAG->PKC NFkB NF-κB Ca_Flux->NFkB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression Acalabrutinib Acalabrutinib (Irreversible Inhibitor) Acalabrutinib->BTK Inhibition Reversible_Inhibitor Reversible this compound Inhibitor Reversible_Inhibitor->BTK Inhibition

Caption: BTK Signaling Pathway and Inhibition by this compound Inhibitors.

Kinase_Profiling_Workflow Experimental Workflow for Kinase Cross-Reactivity Profiling cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Inhibitor_Prep Prepare serial dilution of this compound inhibitor Incubation Incubate inhibitor with each kinase Inhibitor_Prep->Incubation Kinase_Panel Prepare panel of purified kinases Kinase_Panel->Incubation Reagents Prepare assay buffer, ATP, and substrate Reaction_Start Initiate kinase reaction (add ATP/substrate) Reagents->Reaction_Start Incubation->Reaction_Start Reaction_Incubation Incubate at controlled temperature Reaction_Start->Reaction_Incubation Reaction_Stop Stop reaction Reaction_Incubation->Reaction_Stop Signal_Detection Measure kinase activity (e.g., luminescence, fluorescence) Reaction_Stop->Signal_Detection Data_Analysis Calculate % inhibition or IC50 values Signal_Detection->Data_Analysis Profile_Generation Generate cross-reactivity profile Data_Analysis->Profile_Generation

Caption: Generalized Workflow for In Vitro Kinase Cross-Reactivity Profiling.

Experimental Protocols

1. KINOMEscan™ Competition Binding Assay

This methodology provides a quantitative measure of the interactions between a test compound and a large panel of kinases.

  • Principle: The assay is based on the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.

  • Methodology:

    • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

    • Competition Assay: The test compound (e.g., Acalabrutinib) is incubated with the kinase and the immobilized ligand. The test compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.

    • Quantification: After an incubation period, the amount of kinase bound to the solid support is quantified. In the case of DNA-tagged kinases, this is often done using quantitative PCR (qPCR).

  • Data Analysis: The results are typically expressed as a percentage of the control (vehicle-treated) sample, where 100% indicates no inhibition and 0% indicates complete inhibition. This can then be used to calculate binding affinity (Kd) or percentage inhibition at a given concentration.

2. In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This protocol is commonly used to determine the IC50 value of an inhibitor against a specific kinase.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Methodology:

    • Kinase Reaction: The kinase, its substrate, ATP, and the test inhibitor (at various concentrations) are incubated together in an appropriate reaction buffer.

    • ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.

    • ADP to ATP Conversion: Kinase Detection Reagent is added, which contains an enzyme that converts the newly formed ADP back to ATP.

    • Luminescence Detection: The newly generated ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal, which is measured by a luminometer.

  • Data Analysis: The luminescent signal is plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Benchmarking Imidazo[1,5-a]pyrazine Analogs Against Known Clinical Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Imidazo[1,5-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a new generation of kinase inhibitors with significant therapeutic potential. This guide provides an objective comparison of novel this compound analogs against established clinical candidates, focusing on key targets in oncology: Bruton's Tyrosine Kinase (BTK), Mammalian Target of Rapamycin (mTOR), and Activated Cdc42-associated Kinase 1 (ACK1). The comparative analysis is supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Bruton's Tyrosine Kinase (BTK) Inhibitors: A Clinical Head-to-Head

Acalabrutinib, an FDA-approved this compound analog, has been directly compared to the first-generation BTK inhibitor, Ibrutinib, in a phase III clinical trial for previously treated chronic lymphocytic leukemia (CLL).[1][2][3] This provides a robust dataset for benchmarking.

Quantitative Data Summary: Acalabrutinib vs. Ibrutinib
ParameterAcalabrutinib (this compound analog)Ibrutinib (Clinical Candidate)Source
Efficacy
Median Progression-Free Survival (PFS)38.4 months38.4 months[1][2][3]
Safety (Adverse Events)
All-grade Atrial Fibrillation/Flutter9.4%16.0%[1][2]
Grade 3 or higher Infections30.8%30.0%[1][3]
Treatment Discontinuation due to Adverse Events14.7%21.3%[1][2]
Preclinical Data for Novel Reversible this compound BTK Inhibitors

Recent preclinical studies have explored reversible 8-amino-imidazo[1,5-a]pyrazine based BTK inhibitors, demonstrating potent and selective activity.

CompoundBTK IC50 (nM)Kinase SelectivitySource
Compound 11.3High selectivity over SRC family kinases[4][5]
Compound 30.8High selectivity over SRC family kinases[4][5]

Mammalian Target of Rapamycin (mTOR) Inhibitors

Imidazo[1,5-a]pyrazines have been identified as potent inhibitors of both mTORC1 and mTORC2.[4] This section compares a representative analog to the well-established clinical candidate, Everolimus.

Quantitative Data Summary: this compound Analog vs. Everolimus
CompoundTargetIn Vitro PotencyIn Vivo EfficacySource
This compound Analog (Compound 4c)mTORC1/mTORC2mTOR IC50 = 12 nMDemonstrated tumor growth inhibition in an MDA-MB-231 xenograft model[4]
Everolimus (Clinical Candidate)mTORC1Potent immunosuppressive and anti-tumor activitiesApproved for various cancers, including renal cell carcinoma[6][7][8]

Note: The data for the this compound analog and Everolimus are from separate studies and are not a direct head-to-head comparison.

Activated Cdc42-associated Kinase 1 (ACK1) Inhibitors

A series of this compound derivatives have been developed as potent and selective ACK1 inhibitors.[9] Dasatinib, a multi-kinase inhibitor, is a known clinical agent with activity against ACK1.

Quantitative Data Summary: this compound Analog vs. Dasatinib
CompoundACK1 IC50 (nM)Kinase Selectivity ProfileSource
This compound Derivative (Compound 42)< 1Showed >80% inhibition of 12 other kinases[9]
Dasatinib (Clinical Candidate)1.5Multi-kinase inhibitor (including BCR-ABL, SRC family kinases)[10]

Note: The data for the this compound derivative and Dasatinib are from separate studies and do not represent a direct comparative analysis.

Signaling Pathway Diagrams

B-Cell Receptor (BCR) Signaling Pathway

The B-cell receptor (BCR) signaling pathway is crucial for B-cell development, activation, and proliferation.[11] Bruton's Tyrosine Kinase (BTK) is a key component of this pathway.

BCR_Signaling Antigen Antigen BCR BCR Antigen->BCR Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Calcium Ca²⁺ Mobilization IP3->Calcium PKC PKC DAG->PKC NFkB NF-κB Activation PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation

Caption: B-Cell Receptor signaling cascade.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[12][13]

PI3K_mTOR_Signaling GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->Akt Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compound Start->Prepare_Reagents Incubate Incubate Components at 37°C Prepare_Reagents->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detect_Signal Detect Signal (e.g., Luminescence, Fluorescence) Stop_Reaction->Detect_Signal Analyze_Data Analyze Data and Calculate IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End Xenograft_Workflow Start Start Cell_Culture Culture and Expand Cancer Cell Line Start->Cell_Culture Implantation Subcutaneous Implantation of Cells into Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Monitor Tumor Growth Implantation->Tumor_Growth Randomization Randomize Mice into Treatment and Control Groups Tumor_Growth->Randomization Treatment Administer Test Compound and Vehicle Control Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Determination and Tissue Collection Monitoring->Endpoint End End Endpoint->End

References

Safety Operating Guide

Proper Disposal of Imidazo[1,5-a]pyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Imidazo[1,5-a]pyrazine, a nitrogen heterocyclic compound, is crucial for maintaining a safe and compliant laboratory environment. Adherence to established protocols for hazardous chemical waste management is essential to mitigate risks to personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound and associated contaminated materials.

Hazard Profile and Safety Considerations

Summary of Potential Hazards (Based on Related Compounds):

Hazard CategoryDescriptionCitations
Physical State Likely a solid.[2]
Health Hazards May cause skin, eye, and respiratory irritation. Harmful if swallowed.[1][2]
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[3]
Incompatible Materials Strong oxidizing agents, acids, and moisture.[1]
Hazardous Decomposition Combustion may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[4]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with federal, state, and local regulations for hazardous waste.[4] The following procedure outlines the best practices for its disposal in a laboratory setting.

Waste Identification and Segregation
  • Treat as Hazardous Waste: All unwanted this compound, including expired materials, reaction byproducts, and contaminated items (e.g., gloves, weigh boats, pipette tips), must be treated as hazardous waste.[4][5]

  • Segregate Waste Streams: Do not mix this compound waste with other waste streams unless they are known to be compatible. Incompatible wastes should be stored in separate containers to prevent dangerous reactions.[6]

Container Selection and Labeling
  • Appropriate Containers: Use a container that is compatible with the chemical waste. Plastic containers are often preferred for their durability.[7] The container must be in good condition, leak-proof, and have a secure, tightly-fitting lid.[5]

  • Proper Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name, "this compound".[5] If the waste is a mixture, list all constituents and their approximate percentages.[5] The date of accumulation should also be clearly marked on the label.

Waste Accumulation and Storage
  • Keep Containers Closed: Hazardous waste containers must be kept tightly closed at all times, except when adding waste.[5][7] This prevents spills and the release of potentially harmful vapors.

  • Satellite Accumulation Area (SAA): Store the sealed and labeled waste container in a designated SAA within the laboratory.[4][7] This area should be under the control of laboratory personnel and located at or near the point of generation.

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent the spread of material in case of a leak.[6]

Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): When the waste container is full or when the material is no longer needed, contact your institution's EHS department or equivalent to arrange for a pickup.[5][7]

  • Do Not Dispose via Regular Trash or Sewer: Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.[4][8] Empty containers must be triple-rinsed, with the rinsate collected as hazardous waste, before being discarded.[6]

  • Final Disposal: The EHS department will coordinate with a certified hazardous waste vendor for the transportation and final disposal of the chemical waste, which is typically accomplished through high-temperature incineration or other approved methods.[4]

Experimental Workflow and Disposal Decision Process

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_generation Waste Generation & Identification cluster_handling Handling & Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Unwanted this compound (Expired, Surplus, Contaminated) B Identify as Hazardous Waste A->B C Select Compatible Waste Container B->C D Label Container: 'HAZARDOUS WASTE' + Chemical Name & Date C->D E Keep Container Tightly Closed D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Use Secondary Containment F->G H Container Full or Waste No Longer Needed G->H I Contact EHS for Waste Pickup H->I J Disposal by Certified Hazardous Waste Vendor I->J

References

Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for Imidazo[1,5-a]pyrazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Imidazo[1,5-a]pyrazine in a laboratory setting, ensuring the protection of researchers and the integrity of drug development processes.

Researchers and scientists engaged in drug development must adhere to stringent safety protocols when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the use of this compound, a heterocyclic compound of interest in pharmaceutical research. The following procedures outline the necessary personal protective equipment (PPE), handling protocols, and disposal plans to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of personal protective equipment. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Wash hands thoroughly after removing gloves.
Eye Protection Safety glasses with side shields or safety gogglesMust be worn at all times in the laboratory to protect against splashes or airborne particles.
Body Protection Laboratory coatA flame-resistant lab coat should be worn and kept fastened to protect skin and personal clothing from contamination.
Respiratory Protection Dust mask (e.g., N95) or use of a fume hoodRecommended when handling the solid compound to prevent inhalation of dust particles. All weighing and transfers of the solid should ideally be conducted in a certified chemical fume hood.

Operational Plans: Handling and Storage

Proper handling and storage are critical to preventing accidental exposure and maintaining the chemical's integrity.

Handling:

  • Engineering Controls: Whenever possible, handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid form to minimize dust inhalation.

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where chemicals are handled. Wash hands thoroughly before and after handling the compound and before leaving the laboratory.

  • Avoiding Contact: Take measures to prevent direct contact with skin, eyes, and clothing.

Storage:

  • Container: Store in a tightly sealed, clearly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal Plan

The disposal of chemical waste must be conducted in compliance with institutional and local regulations to ensure environmental safety.

Waste Segregation and Collection:

  • Solid Waste: Unused or expired solid this compound, as well as contaminated consumables (e.g., weighing paper, pipette tips), should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of as non-hazardous waste, or in accordance with institutional policies.

Disposal Procedure: All chemical waste containing this compound must be disposed of through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. Never dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe Handling

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.

Experimental Workflow: Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal A Review Safety Data Sheet (SDS) for similar compounds B Don appropriate Personal Protective Equipment (PPE) A->B C Weigh solid in a chemical fume hood B->C D Prepare solutions in a well-ventilated area C->D E Decontaminate work surfaces and equipment D->E F Segregate and label all waste streams E->F G Store waste in a designated area F->G H Arrange for professional waste disposal via EHS G->H Spill Response Workflow for this compound cluster_immediate Immediate Actions cluster_containment Containment & Cleanup cluster_disposal_spill Disposal A Alert personnel in the immediate area B Evacuate the area if the spill is large or in a poorly ventilated space A->B C Wear appropriate PPE (gloves, goggles, lab coat, respirator if necessary) B->C D Contain the spill with absorbent material (e.g., vermiculite, sand) C->D E Carefully sweep or scoop up the absorbed material D->E F Place cleanup materials in a labeled hazardous waste container E->F G Decontaminate the spill area with a suitable solvent and then soap and water F->G H Dispose of all waste through the institutional EHS office G->H

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.